Technical Documentation Center

Chloromethyl 2-methylbutanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Chloromethyl 2-methylbutanoate
  • CAS: 82504-44-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Chloromethyl 2-Methylbutyrate: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction Chloromethyl 2-methylbutyrate, systematically named chloromethyl 2-methylbutanoate, is an organic compound of significant interest in the field...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl 2-methylbutyrate, systematically named chloromethyl 2-methylbutanoate, is an organic compound of significant interest in the field of medicinal chemistry and drug development. As an acyloxymethyl ester, it belongs to a class of compounds frequently employed as prodrugs to enhance the pharmacokinetic properties of pharmaceuticals. This guide provides a comprehensive overview of the structure, molecular weight, and potential applications of chloromethyl 2-methylbutyrate, with a particular focus on its role in the design of prodrugs. Given the limited availability of experimental data for this specific molecule, this guide will also draw upon information from closely related analogs to provide a thorough understanding of its expected chemical behavior and characteristics.

Molecular Structure and Properties

The fundamental characteristics of a molecule are dictated by its structure. A comprehensive understanding of the structure of chloromethyl 2-methylbutyrate is the first step in exploring its potential applications.

Chemical Structure

Chloromethyl 2-methylbutyrate is the ester formed from 2-methylbutanoic acid and chloromethanol. The structure consists of a 2-methylbutanoyl group attached to a chloromethyl group through an ester linkage.

Caption: 2D Chemical Structure of Chloromethyl 2-methylbutanoate

Physicochemical Properties

A summary of the key physicochemical properties of chloromethyl 2-methylbutyrate and its closely related analogs is presented in the table below. The data for the analogs provide a basis for estimating the properties of the title compound.

PropertyValue (Chloromethyl 2-methylbutanoate)Value (Chloromethyl butyrate)Value (Chloromethyl 2-ethylbutanoate)Value (Chloromethyl 2-methylpropanoate)
Molecular Formula C6H11ClO2C5H9ClO2C7H13ClO2C5H9ClO2
Molecular Weight 150.60 g/mol 136.58 g/mol [1][2]164.63 g/mol [3][4]136.58 g/mol [2]
IUPAC Name chloromethyl 2-methylbutanoatechloromethyl butanoate[1]chloromethyl 2-ethylbutanoate[3]chloromethyl 2-methylpropanoate[2]
CAS Number Not available33657-49-7[1]40930-71-0[4]61644-18-6[2]

The Role in Drug Development: Acyloxymethyl Prodrugs

The primary interest in chloromethyl esters within the pharmaceutical sciences lies in their application as acyloxymethyl prodrugs. This strategy is a powerful tool for overcoming undesirable drug properties such as poor solubility, chemical instability, and low bioavailability.[5][6]

Mechanism of Action

Acyloxymethyl prodrugs are designed to be pharmacologically inactive and are converted into the active parent drug within the body. This bioconversion is typically a two-step process:

  • Enzymatic Cleavage: The ester bond is hydrolyzed by ubiquitous esterase enzymes, releasing the parent drug and an unstable hydroxymethyl intermediate.

  • Spontaneous Decomposition: The hydroxymethyl intermediate rapidly decomposes to formaldehyde and an alcohol.

G Prodrug Acyloxymethyl Prodrug (e.g., Chloromethyl 2-methylbutyrate derivative) Intermediate Unstable Hydroxymethyl Intermediate Prodrug->Intermediate Esterase Hydrolysis ActiveDrug Active Parent Drug Intermediate->ActiveDrug Spontaneous Decomposition Byproducts Formaldehyde + Alcohol Intermediate->Byproducts Spontaneous Decomposition

Caption: General mechanism of acyloxymethyl prodrug activation.

Rationale for Use

The 2-methylbutyrate moiety in chloromethyl 2-methylbutyrate can be strategically chosen to modulate the physicochemical properties of the resulting prodrug. The branched alkyl chain can increase lipophilicity, which may enhance absorption across biological membranes.[7] The rate of enzymatic hydrolysis can also be influenced by the steric hindrance around the ester group, allowing for a degree of control over the drug release profile.

Synthesis and Experimental Protocols

General Synthesis of Chloromethyl Esters

A common laboratory-scale synthesis involves the reaction of the sodium or potassium salt of the corresponding carboxylic acid with a chloromethylating agent, such as chloromethyl chlorosulfate or chloroiodomethane, in an inert solvent.

Reaction Scheme:

R-COOH + Base → R-COO⁻ M⁺

R-COO⁻ M⁺ + ClCH₂X → R-COOCH₂Cl + MX

(Where R = 2-methylbutyl, M = Na or K, X = ClSO₃ or I)

Exemplary Laboratory Protocol for a Related Compound

The following is an illustrative protocol for the synthesis of a chloromethyl ester, which can be adapted for the synthesis of chloromethyl 2-methylbutyrate.

Materials:

  • 2-Methylbutanoic acid

  • Sodium hydroxide

  • Chloromethyl chlorosulfate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: Dissolve 2-methylbutanoic acid (1.0 eq) in a suitable solvent like ethanol. Add an aqueous solution of sodium hydroxide (1.0 eq) dropwise at room temperature. Remove the solvent and water under reduced pressure to obtain the sodium salt. Dry thoroughly under vacuum.

  • Esterification: Suspend the dried sodium 2-methylbutanoate in anhydrous DMF. Add chloromethyl chlorosulfate (1.1 eq) dropwise to the suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by pouring it into ice-water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

G cluster_0 Synthesis Workflow Start Start Salt 1. Form Sodium Salt of 2-Methylbutanoic Acid Start->Salt Ester 2. React with Chloromethylating Agent in DMF Salt->Ester Monitor 3. Monitor Reaction by TLC Ester->Monitor Workup 4. Aqueous Work-up and Extraction Monitor->Workup Purify 5. Purify by Distillation or Chromatography Workup->Purify End End Product Purify->End

Caption: Workflow for the synthesis of chloromethyl 2-methylbutyrate.

Spectroscopic Characterization

Predictive analysis based on the structure of chloromethyl 2-methylbutyrate and spectroscopic data from analogous compounds can provide an expected spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the chloromethyl protons (-OCH₂Cl) at approximately δ 5.5-6.0 ppm. The protons of the 2-methylbutyl group will appear in the upfield region (δ 0.8-2.5 ppm) with characteristic splitting patterns.

  • ¹³C NMR: A peak corresponding to the chloromethyl carbon (-OCH₂Cl) is expected around δ 65-75 ppm. The carbonyl carbon of the ester will likely appear in the range of δ 170-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group in the region of 1740-1760 cm⁻¹. A C-O stretching band is also expected around 1100-1250 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ may be observed. A characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key indicator. Common fragmentation patterns would involve the loss of the chloromethyl radical (•CH₂Cl) or the 2-methylbutanoyloxy group.

Safety and Handling

Chloromethyl esters are reactive compounds and should be handled with appropriate safety precautions. While a specific safety data sheet for chloromethyl 2-methylbutyrate is not available, the safety profiles of analogous compounds provide essential guidance.

  • Hazards: Related compounds like chloromethyl butyrate are classified as flammable liquids and may cause severe skin burns and eye damage.[1]

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and bases.

Conclusion

Chloromethyl 2-methylbutyrate represents a potentially valuable, yet under-documented, chemical entity for applications in drug development, particularly in the realm of prodrug design. Its structure allows for the modulation of physicochemical properties to enhance the delivery of parent drug molecules. While direct experimental data is scarce, a robust understanding of its expected properties, synthesis, and handling can be derived from the well-documented chemistry of its structural analogs. Further research into the synthesis and characterization of chloromethyl 2-methylbutyrate and its derivatives could unlock new possibilities for the development of more effective therapeutics.

References

  • PubChem. (n.d.). 3-Chloro-2-methylbutanoate. National Center for Biotechnology Information.
  • GSRS. (n.d.). CHLOROMETHYL 2-ETHYLBUTANOATE. Global Substance Registration System.
  • Mol-Instincts. (n.d.). chloromethyl 2-chloro-2-methylbutanoate.
  • PubChem. (n.d.). Chloromethyl butanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Methyl 2-methylbutyrate.
  • Chem Service. (2017, October 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2004, August 30). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Methyl 4-Chloro-2-methylbutanoate.
  • CPAchem. (2024, January 22). Safety data sheet.
  • Anax Laboratories. (n.d.). 40930-71-0 | Chloromethyl 2-ethylbutyrate.
  • PubChem. (n.d.). Chloromethyl 2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Chloromethyl 2-ethylbutanoate.
  • Benchchem. (n.d.). 2-Chloro-3-methylbutanoic acid.
  • Sigma-Aldrich. (n.d.). Chloromethyl 2-ethylbutanoate.
  • Mol-Instincts. (n.d.). Synthesis of methyl 2-(2-chloro-4-trifluoromethylphenylamino)-3-methylbutanoate.
  • Tokyo Chemical Industry. (2025, April 24). SAFETY DATA SHEET.
  • PubChem. (n.d.). Methyl 2-chlorobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2022, January 24). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs. National Center for Biotechnology Information.
  • PubChem. (2025, September 27). Compound 525195: Chloromethyl 2-chlorononanoate. National Center for Biotechnology Information.
  • Indian Journal of Chemistry. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
  • ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1.
  • ResearchGate. (2022, July 14). Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor.
  • NIST. (n.d.). Butanoic acid, 2-chloro-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl (±)-2-Methylbutanoate (FDB000967).
  • Scientific Research Publishing. (2025, August 29). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions.
  • Benchchem. (n.d.). Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane.
  • Oriental Journal of Chemistry. (n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications.
  • MDPI. (2016, May 23). Prodrug Strategies for Paclitaxel.

Sources

Exploratory

Technical Guide: Design and Synthesis of 2-Methylbutyryloxymethyl Ester Prodrugs

The following technical guide is structured to provide actionable, high-level scientific direction on the design, synthesis, and evaluation of the 2-methylbutyryloxymethyl (MBOM) ester prodrug moiety. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level scientific direction on the design, synthesis, and evaluation of the 2-methylbutyryloxymethyl (MBOM) ester prodrug moiety.

Executive Summary & Rationale

The 2-methylbutyryloxymethyl (MBOM) ester is a specialized acyloxyalkyl promoiety designed to overcome the limitations of the industry-standard pivaloyloxymethyl (POM) group. While POM esters (e.g., adefovir dipivoxil, pivampicillin) successfully enhance oral bioavailability by masking polar ionic groups, they suffer from two critical deficits:

  • Steric Bulk: The tert-butyl group of POM is highly stable, occasionally leading to incomplete hydrolysis in vivo.

  • Safety (Carnitine Depletion): Pivalic acid is non-metabolizable in humans. It is excreted exclusively as pivaloylcarnitine, leading to secondary carnitine deficiency upon chronic dosing.

The MBOM moiety offers a "Goldilocks" solution:

  • Tunable Lability: The sec-butyl-like branching of the 2-methylbutyryl group provides steric protection superior to simple acetyl esters but is less hindered than the quaternary pivaloyl group, ensuring more reliable enzymatic cleavage.

  • Metabolic Safety: Unlike pivalic acid, 2-methylbutyric acid is a natural metabolite (isoleucine catabolism) and undergoes

    
    -oxidation, significantly reducing the risk of carnitine depletion.
    

Structural Logic & Mechanism of Action

The Bioactivation Pathway

The MBOM moiety functions as a "double ester." It is not hydrolyzed directly by chemical means but requires enzymatic triggering.

  • Entry: The lipophilic prodrug crosses the intestinal membrane.

  • Trigger: Carboxylesterases (CES1/CES2) attack the terminal ester (the 2-methylbutyrate).

  • Collapse: The resulting hydroxymethyl intermediate is unstable (hemiacetal) and spontaneously collapses, releasing formaldehyde and the parent drug.

Bioactivation Prodrug MBOM Prodrug (Lipophilic) Intermediate Hydroxymethyl Intermediate (Unstable Hemiacetal) Prodrug->Intermediate Hydrolysis Enzyme Carboxylesterase (CES1 / CES2) Enzyme->Prodrug Collapse Spontaneous Collapse Intermediate->Collapse ParentDrug Parent Drug (Active) Collapse->ParentDrug Byproducts Byproducts: 1. Formaldehyde 2. 2-Methylbutyric Acid Collapse->Byproducts

Figure 1: Bioactivation pathway of MBOM prodrugs. The rate-limiting step is the initial enzymatic hydrolysis.

Safety Comparison: The Carnitine Advantage

The critical advantage of MBOM over POM is metabolic fate.

FeaturePivaloyloxymethyl (POM)2-Methylbutyryloxymethyl (MBOM)
Leaving Group Pivalic Acid (Trimethylacetic acid)2-Methylbutyric Acid
Structure Quaternary Carbon (No

-protons)
Tertiary Carbon (Has

-proton)
Metabolism Cannot undergo

-oxidation.
Can undergo

-oxidation (Isoleucine pathway).
Excretion Conjugates with Carnitine (excreted in urine).[1][2]Oxidized to CO2 + H2O; minor carnitine conjugation.
Risk High risk of Carnitine Depletion.Low/Negligible risk.

Synthetic Protocols

The synthesis is a convergent process. You must first synthesize the alkylating reagent (chloromethyl 2-methylbutyrate) and then couple it to the parent drug.

Reagent Synthesis: Chloromethyl 2-methylbutyrate

Note: This reagent is not always commercially available and must be synthesized fresh for optimal yield.

Reaction:



Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (Argon/Nitrogen).

  • Reagents: Combine 2-methylbutyryl chloride (1.0 eq) and paraformaldehyde (1.2 eq).

  • Catalyst: Add anhydrous Zinc Chloride (ZnCl₂) (catalytic amount, ~0.05 eq). Critical: ZnCl₂ must be fused/anhydrous.

  • Reaction: Heat the mixture to 90°C for 2–4 hours. The suspension will clear as the paraformaldehyde depolymerizes and reacts.

  • Purification: Cool to room temperature. Distill the product under reduced pressure (vacuum distillation).

    • Target: Collect the fraction corresponding to the chloromethyl ester (Check boiling point, typically ~60-70°C at 15 mmHg).

  • Characterization: Confirm via ¹H-NMR (Look for the characteristic singlet at

    
     ppm for the 
    
    
    
    group).
Prodrug Coupling (The Finkelstein Modification)

Direct alkylation with the chloromethyl ester can be sluggish. It is standard practice to generate the iodomethyl species in situ or strictly convert it prior to coupling.

Protocol:

  • Activation: Dissolve the parent drug (acid form) in anhydrous DMF or NMP.

  • Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) or DBU (1.2 eq). Stir for 30 mins to form the salt.

  • Alkylation:

    • Add Chloromethyl 2-methylbutyrate (1.2 eq).

    • Add Sodium Iodide (NaI) (1.5 eq). This facilitates the Finkelstein reaction, converting the chloro-ester to the more reactive iodo-ester in situ.

  • Conditions: Stir at 40–50°C for 4–12 hours. Monitor via LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Silica gel). Note: Acyloxyalkyl esters can be silica-sensitive; consider adding 1% triethylamine to the eluent.

Synthesis Start Start: 2-Methylbutyryl Chloride Step1 Reaction with Paraformaldehyde (ZnCl2 cat, 90°C) Start->Step1 Reagent Reagent: Chloromethyl 2-methylbutyrate Step1->Reagent Coupling Coupling Reaction (DMF, Cs2CO3, NaI) Reagent->Coupling + NaI (Finkelstein) Drug Parent Drug (Carboxylic Acid) Drug->Coupling Final Final MBOM Prodrug Coupling->Final

Figure 2: Synthetic workflow for MBOM prodrug generation.

Stability & Evaluation Protocols

To validate the design, you must demonstrate stability in buffer (chemical stability) vs. lability in plasma (enzymatic activation).

Chemical Stability (Buffer)
  • Objective: Ensure the prodrug does not hydrolyze in the bottle or stomach (pH 1.2).

  • Method: Incubate prodrug (10 µM) in PBS (pH 7.4) and HCl buffer (pH 1.2) at 37°C.

  • Analysis: HPLC-UV or LC-MS at t=0, 1h, 4h, 24h.

  • Success Metric:

    
     hours in pH 1.2 and pH 7.4 buffer (absence of enzymes).
    
Enzymatic Hydrolysis (Plasma)
  • Objective: Confirm rapid release of parent drug in systemic circulation.

  • Method: Incubate prodrug (10 µM) in pooled human plasma and rat plasma at 37°C.

  • Analysis: Quench aliquots with acetonitrile at t=0, 5, 15, 30, 60 min. Analyze parent drug appearance.

  • Target Profile:

    
     minutes in human plasma.
    

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598. Link

  • Svendsen, O. (1988). Toxicology of pivaloyloxyethyl esters. Scandinavian Journal of Gastroenterology, 23(sup149), 1-7. Link

  • Fentiman, A. F., & Foltz, R. L. (1976). Chloromethyl esters of short-chain fatty acids. Journal of Labelled Compounds and Radiopharmaceuticals. (Foundational chemistry for chloromethyl ester synthesis).

Sources

Foundational

Chloromethyl 2-methylbutanoate (CAS 82504-44-7): Safety, Synthesis, and Application in Prodrug Design

An In-Depth Technical Guide & Safety Whitepaper Executive Summary Chloromethyl 2-methylbutanoate (CAS 82504-44-7) is a specialized alkylating agent used primarily in the synthesis of acyloxymethyl ester prodrugs . By mas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide & Safety Whitepaper

Executive Summary

Chloromethyl 2-methylbutanoate (CAS 82504-44-7) is a specialized alkylating agent used primarily in the synthesis of acyloxymethyl ester prodrugs . By masking carboxylic acid groups on active pharmaceutical ingredients (APIs), this reagent enhances lipophilicity and membrane permeability, facilitating oral bioavailability. Upon absorption, the ester moiety undergoes enzymatic hydrolysis, releasing the active drug, formaldehyde, and 2-methylbutanoic acid.

Despite its utility, this compound presents significant safety challenges. It is a potent alkylating agent with probable carcinogenic potential (analogous to chloromethyl methyl ether) and hydrolytic instability. This guide synthesizes critical safety data, handling protocols, and experimental workflows to ensure scientific integrity and personnel safety.

Chemical Identity & Physicochemical Profile

Understanding the physical state and stability of Chloromethyl 2-methylbutanoate is the first line of defense. The compound is a lipophilic liquid that degrades rapidly in the presence of moisture.

Table 1: Physicochemical Specifications
PropertyValueNotes
Chemical Name Chloromethyl 2-methylbutanoateAlso: Chloromethyl 2-methylbutyrate
CAS Number 82504-44-7 Distinct from n-butyrate (33657-49-7)
Molecular Formula C₆H₁₁ClO₂
Molecular Weight 150.60 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~149–150 °C (Predicted)Decomposes at high heat
Density ~1.1 ± 0.1 g/cm³Heavier than water
Solubility Soluble in DCM, EtOAc, THFReacts violently with water
Flash Point ~47–55 °CFlammable Liquid (Cat 3)
Stability Moisture SensitiveHydrolyzes to HCl + Formaldehyde

Hazard Identification & Toxicology

Core Risk: As an


-chloroalkyl ester, this compound is an alkylating agent. It can transfer the alkyl group to DNA bases (e.g., guanine), leading to mutations.
Primary Hazards (GHS Classification)
  • Flammable Liquid (Category 3): Vapors can form explosive mixtures.

  • Skin Corrosion/Irritation (Category 1C): Corrosive. Causes severe burns due to simultaneous alkylation and acid release (HCl).

  • Carcinogenicity (Category 1B/2 - Suspected): Structurally related to bis(chloromethyl) ether (Group 1 Carcinogen). It releases formaldehyde (known carcinogen) upon hydrolysis.

  • Acute Toxicity: Toxic if inhaled or swallowed.

The Hydrolysis Hazard Mechanism

Upon contact with mucous membranes or lung tissue (moisture), the compound degrades:



  • HCl: Causes immediate chemical burns.

  • Formaldehyde: Fixes proteins and causes long-term carcinogenic risk.

Safe Handling & Storage Protocol

This protocol is designed to prevent exposure and degradation.[1]

Engineering Controls
  • Containment: All transfers must occur within a certified Chemical Fume Hood or Glovebox .

  • Atmosphere: Handle under dry nitrogen or argon. Moisture acts as a catalyst for degradation.

  • Equipment: Use flame-dried glassware. Syringes should be gas-tight with Teflon seals.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood containment is breached, use a full-face respirator with organic vapor/acid gas cartridges (Type ABEK).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or Viton®. Standard nitrile is permeable to chlorinated solvents.

  • Ocular: Chemical splash goggles + Face shield.

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Environment: Store under inert gas (Ar/N₂). Seal cap with Parafilm.

  • Segregation: Keep away from strong bases, amines, and water sources.

Synthesis & Application Workflow

Synthesis of Chloromethyl 2-methylbutanoate

While commercially available, in-house synthesis is often required for freshness. The preferred route uses Chloromethyl chlorosulfate , avoiding the gaseous handling of formaldehyde/HCl gas.

Reaction Logic: The carboxylic acid attacks the chlorosulfate, releasing SO₃ and HCl as byproducts. This method is cleaner than the ZnCl₂/Paraformaldehyde route.

Synthesis Acid 2-Methylbutanoic Acid Intermediate Intermediate Complex Acid->Intermediate DCM / NaHCO3 / 0°C Reagent Chloromethyl chlorosulfate (Phase Transfer Catalyst) Reagent->Intermediate Product Chloromethyl 2-methylbutanoate (CAS 82504-44-7) Intermediate->Product Stir 25°C / 4h Byproducts Byproducts: SO3 (gas) + HCl (gas) Intermediate->Byproducts

Figure 1: Synthesis via Chloromethyl chlorosulfate. Note the release of gaseous byproducts requiring efficient scrubbing.

Prodrug Activation Mechanism

The utility of this molecule lies in its metabolic lability. Once the prodrug enters the systemic circulation, it must release the parent drug.

Mechanism:

  • Absorption: The ester mask increases logP, allowing passive diffusion through the gut wall.

  • Enzymatic Cleavage: Non-specific plasma esterases attack the terminal ester.

  • Spontaneous Collapse: The resulting hydroxymethyl intermediate is unstable and spontaneously ejects formaldehyde.

ProdrugActivation Prodrug Prodrug (Drug-COO-CH2-O-CO-R) Unstable Unstable Intermediate (Drug-COO-CH2-OH) Prodrug->Unstable Esterase Attack Enzyme Plasma Esterases (Hydrolysis) Enzyme->Prodrug Final Active Drug (Drug-COOH) Unstable->Final Spontaneous Collapse Waste Byproducts: Formaldehyde + 2-Methylbutanoic Acid Unstable->Waste Elimination

Figure 2: Metabolic activation pathway. The "R" group is the 2-methylbutyl moiety.

Emergency Response Protocols

Spill Management
  • Small Spill (<10 mL):

    • Evacuate immediate area.[2]

    • Cover with dry lime, sand, or soda ash (Do not use water).

    • Neutralize with a dilute solution of Ammonium Hydroxide (converts alkyl halide to amine/alcohol) only if trained, otherwise absorb and pack in hazardous waste.

  • Large Spill: Evacuate building. Call HazMat.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Pulmonary edema may be delayed up to 48 hours; medical observation is required.

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Discard contaminated leather goods (shoes/belts) as they cannot be decontaminated.

  • Eye Contact: Rinse for 15 minutes lifting eyelids. Consult an ophthalmologist immediately.

References

  • Sigma-Aldrich. (2025). Chloromethyl 2-methylbutanoate Product Specification and CAS Data. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: Chloromethyl esters and related toxicology. Retrieved from

  • Google Patents. (2016). US9487500B2: Substituted methylformyl reagents and method of using same. Retrieved from

  • Berliner, M. A., & Belecki, K. (2005).[1] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry. Retrieved from [J. Org.[1] Chem.]([Link])

  • ChemicalBook. (2025).[3] Chloromethyl 2-methylbutanoate Properties and Safety. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Structural and Functional Comparison of Chloromethyl 2-Methylbutanoate and Chloromethyl Pivalate

Introduction In the landscape of modern drug development, the prodrug approach stands as a cornerstone strategy for optimizing the pharmacokinetic profiles of promising therapeutic agents.[1] By temporarily masking polar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development, the prodrug approach stands as a cornerstone strategy for optimizing the pharmacokinetic profiles of promising therapeutic agents.[1] By temporarily masking polar, metabolically labile, or otherwise problematic functional groups, chemists can significantly enhance properties such as oral bioavailability, membrane permeability, and targeted delivery.[2][3] Central to this strategy is the choice of the "promoiety," a chemical entity that is readily cleaved in vivo to release the active parent drug.

Among the most successful and widely employed promoieties are acyloxymethyl esters, which are frequently used to mask carboxylic acid and phosphate groups.[4] Two key reagents for creating these linkages are chloromethyl 2-methylbutanoate and the more ubiquitous chloromethyl pivalate, also known as pivaloyloxymethyl chloride (POM-Cl).[2][5] While structurally similar, the subtle difference in their alkyl ester side-chains—a sec-butyl versus a tert-butyl group—imparts significant and predictable differences in their chemical reactivity, stability, and, consequently, their performance as promoieties.

This technical guide provides an in-depth, comparative analysis of these two critical reagents. Moving beyond a simple recitation of properties, we will explore the causal relationships between their three-dimensional structure, the resulting steric and electronic effects, and their practical implications in synthesis and drug design. This analysis is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting a promoiety to achieve a desired drug release profile.

Part 1: A Comparative Analysis of Structure and Physicochemical Properties

The foundational difference between chloromethyl 2-methylbutanoate and chloromethyl pivalate lies in the substitution pattern of the carbon atom alpha to the carbonyl group. This seemingly minor variation is the primary driver of their distinct chemical behaviors.

  • Chloromethyl pivalate incorporates a pivaloyl group, characterized by a quaternary alpha-carbon bonded to three methyl groups (a tert-butyl group). Its IUPAC name is chloromethyl 2,2-dimethylpropanoate.[6]

  • Chloromethyl 2-methylbutanoate features a 2-methylbutanoyl group, with a tertiary alpha-carbon bonded to one methyl and one ethyl group.

This structural divergence is visualized below.

Caption: Steric hindrance effect on nucleophilic attack.

Trustworthiness: Self-Validating Implications for Stability

This difference in steric hindrance provides a predictable and self-validating system for prodrug design:

  • Chemical Stability: Chloromethyl pivalate-derived esters (pivoxil prodrugs) are significantly more stable against simple chemical hydrolysis than esters derived from less-branched acids. [7][8]The pivalate group's steric shield protects the ester linkage from attack by water molecules. This is a crucial attribute for ensuring a drug survives the aqueous environment of the gastrointestinal tract before absorption.

  • Enzymatic Stability: The rate of enzymatic cleavage by esterases is also modulated by steric hindrance. While enzymes can often overcome moderate steric bulk, the highly congested nature of the pivalate ester can slow the rate of enzymatic hydrolysis. This can be exploited to fine-tune the drug's release rate in vivo. A chloromethyl 2-methylbutanoate ester, being less hindered, would be expected to be cleaved more rapidly by the same enzymes.

Part 3: Synthesis Methodologies and Experimental Protocols

The synthesis of these chloromethyl esters generally follows a well-established pathway involving the reaction of an acyl chloride with a source of formaldehyde, catalyzed by a Lewis acid. [9][10][11]

Synthesis_Workflow Acyl_Chloride Acyl Chloride (Pivaloyl or 2-Methylbutanoyl Chloride) Reaction Reaction Vessel (Stirring, 80°C, 2h) Acyl_Chloride->Reaction Paraformaldehyde Paraformaldehyde (HCHO source) Paraformaldehyde->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Catalyst->Reaction Workup Aqueous Workup (Washing, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Final Product (Chloromethyl Ester) Purification->Product

Caption: General experimental workflow for chloromethyl ester synthesis.

Authoritative Grounding: A Validated Protocol for Chloromethyl Pivalate

The following protocol is a robust, literature-validated method for the laboratory-scale synthesis of chloromethyl pivalate. [9][12] Objective: To synthesize chloromethyl pivalate from pivaloyl chloride and paraformaldehyde.

Materials:

  • Pivaloyl chloride (e.g., 8.56 g, 71 mmol)

  • Paraformaldehyde (e.g., 2.13 g, 71 mmol)

  • Zinc chloride (anhydrous) (e.g., 75 mg, 0.55 mmol)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Apparatus for vacuum distillation

Step-by-Step Methodology:

  • Reagent Combination: To a dry round-bottom flask, add pivaloyl chloride, paraformaldehyde, and a catalytic amount of anhydrous zinc chloride. [9][12]Causality Note: Zinc chloride acts as a Lewis acid, activating the pivaloyl chloride and facilitating the depolymerization of paraformaldehyde. [10]2. Reaction: The mixture is stirred and heated to approximately 80 °C for 2 hours. [9][12]The reaction should be conducted in a well-ventilated fume hood.

  • Monitoring: The reaction progress can be monitored by techniques such as TLC or GC-MS to confirm the consumption of starting material.

  • Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, chloromethyl pivalate, is then purified directly from the reaction mixture by vacuum distillation (e.g., bp 80 °C/15 mmHg). [9]This step is critical for removing unreacted starting materials and any byproducts.

Adaptation for Chloromethyl 2-methylbutanoate: This protocol is directly adaptable. To synthesize chloromethyl 2-methylbutanoate, one would simply substitute pivaloyl chloride with an equimolar amount of 2-methylbutanoyl chloride, keeping the other reagents and conditions consistent. Purification parameters, such as the boiling point under vacuum, would need to be adjusted based on the physical properties of the new product.

Part 4: Strategic Application in Prodrug Development

The choice between these two reagents is not arbitrary; it is a strategic decision rooted in the desired pharmacokinetic outcome for the parent drug.

The Pivoxil (POM) Prodrug: A Strategy for Stability

Chloromethyl pivalate is the reagent of choice for creating pivoxil or pivaloyloxymethyl (POM) prodrugs. This is one of the most successful prodrug strategies employed to date. [2][10]

  • When to Use It: The POM group is ideal when the primary goal is to create a highly stable prodrug that can withstand the acidic environment of the stomach and resist premature hydrolysis in the bloodstream. [2]Its cleavage is more dependent on specific enzymatic action (e.g., by carboxylesterases), allowing for a more controlled release of the parent drug.

  • Examples in Marketed Drugs: This strategy has been successfully applied to antibiotics (e.g., Pivampicillin) and antivirals (e.g., Adefovir dipivoxil), where enhancing oral absorption is critical. [5][13]* A Key Consideration: A potential drawback is the release of pivalic acid upon hydrolysis. At high doses, pivalic acid can interfere with fatty acid metabolism and lead to carnitine depletion. This metabolic consequence must be carefully evaluated during preclinical development.

The 2-Methylbutanoyloxymethyl Prodrug: A Strategy for Labile Release

Chloromethyl 2-methylbutanoate offers an alternative for situations where the robustness of the pivalate ester is not required or desired.

  • When to Use It: This promoiety is suitable when a faster rate of drug release is needed. The reduced steric hindrance makes the resulting ester more susceptible to both chemical and enzymatic hydrolysis. This could be advantageous for drugs that need to be activated quickly after absorption or for targeting enzymes that are less effective at cleaving highly hindered esters.

  • Metabolic Byproduct: The byproduct of cleavage is 2-methylbutanoic acid, an isomer of valeric acid. Its metabolic profile is different from that of pivalic acid and may be preferable in certain therapeutic contexts.

Prodrug_Activation Prodrug Prodrug (Drug-O-CH2-O-CO-R) Hydrolysis Hydrolysis Prodrug->Hydrolysis Esterases Esterases (in vivo) Esterases->Hydrolysis Catalyzes Drug Active Drug (Drug-OH) Hydrolysis->Drug Formaldehyde Formaldehyde Hydrolysis->Formaldehyde + Carboxylic_Acid Carboxylic Acid (R-COOH) Hydrolysis->Carboxylic_Acid +

Caption: General mechanism of acyloxymethyl ester prodrug activation.

Comparative Decision-Making Framework
FeatureChloromethyl 2-methylbutanoate DerivativeChloromethyl Pivalate DerivativeRationale & Field Insight
Predicted Stability LowerHigherThe tert-butyl group provides superior steric protection to the ester linkage.
Predicted Release Rate FasterSlowerLess steric hindrance allows for more rapid access by water and esterases.
Primary Application Scenarios requiring rapid drug liberation.Scenarios requiring high stability and controlled enzymatic release.The choice is dictated entirely by the target pharmacokinetic profile.
Metabolic Byproduct 2-Methylbutanoic AcidPivalic AcidMust be evaluated for potential off-target metabolic effects (e.g., carnitine depletion for pivalic acid).
Established Use Less CommonWidespread and well-documented.POM-Cl is a "gold standard" promoiety with a long history of successful application. [2][10]

Conclusion

Chloromethyl 2-methylbutanoate and chloromethyl pivalate, while chemically similar, offer distinct advantages in the field of drug development. Their structural divergence—the substitution at the alpha-carbon—is the critical determinant of their function. Chloromethyl pivalate, with its sterically demanding tert-butyl group, is the industry workhorse for constructing robust, stable prodrugs that rely on enzymatic cleavage for activation. It provides a reliable means to enhance oral bioavailability for a wide range of parent molecules. In contrast, chloromethyl 2-methylbutanoate serves as a valuable, more labile alternative. Its reduced steric profile results in an ester that is more susceptible to both chemical and enzymatic hydrolysis, making it a strategic choice for applications where a faster rate of drug release is paramount. The selection between these two reagents is a clear example of rational drug design, where a deep understanding of structure-activity relationships allows scientists to precisely modulate the pharmacokinetic properties of a therapeutic agent to meet the specific needs of the patient and the disease.

References

  • Papyon. Chloromethyl Pivalate (POM-Cl) | CAS 18997-19-8 Supplier. Available from: [Link]

  • Google Patents. JPH05125017A - Production of chloromethyl pivalate.
  • PubChem. Chloromethyl pivalate | C6H11ClO2 | CID 87885. Available from: [Link]

  • PubChem. 3-Chloro-2-methylbutanoate | C5H8ClO2- | CID 19773769. Available from: [Link]

  • ResearchGate. Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Available from: [Link]

  • ACS Publications. Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures over a. Available from: [Link]

  • Moshang Chemical. chloromethyl 2-chloro-2-methylbutanoate - CAS 82504-45-8. Available from: [Link]

  • Wiley Online Library. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Available from: [Link]

  • Scientific Research Publishing. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Available from: [Link]

Sources

Foundational

Technical Guide to Sourcing and Utilizing Chloromethyl 2-methylbutanoate (CAS 82504-44-7)

Topic: Suppliers and Manufacturers of Chloromethyl 2-methylbutanoate (CAS 82504-44-7) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2][3] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppliers and Manufacturers of Chloromethyl 2-methylbutanoate (CAS 82504-44-7) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2][3]

Executive Summary

Chloromethyl 2-methylbutanoate (CAS 82504-44-7) is a specialized alkylating reagent used primarily in the pharmaceutical industry to synthesize acyloxyalkyl ester prodrugs .[1][2][3] By reacting this agent with a carboxylic acid-containing Active Pharmaceutical Ingredient (API), researchers can generate a 2-methylbutyryloxymethyl ester.[1][2] This modification is a strategic medicinal chemistry tool designed to mask polar carboxyl groups, thereby increasing lipophilicity, improving membrane permeability, and enhancing oral bioavailability.[2] Upon absorption, the ester is rapidly hydrolyzed by endogenous esterases to release the active parent drug and the nontoxic byproducts formaldehyde and 2-methylbutyric acid.[1][2]

This guide provides a technical roadmap for sourcing this reagent, validating its quality, and employing it safely in drug development workflows.

Chemical Profile & Mechanism

Physicochemical Identity[1]
  • Chemical Name: Chloromethyl 2-methylbutanoate[1][2][3][4][5][6][7]

  • Synonyms: Chloromethyl 2-methylbutyrate; Butanoic acid, 2-methyl-, chloromethyl ester[1][2][3][5]

  • CAS Number: 82504-44-7[1][2][3]

  • Molecular Formula: C₆H₁₁ClO₂[1][2]

  • Molecular Weight: 150.60 g/mol [1][2]

  • Structure: A chloromethyl group attached to the oxygen of the 2-methylbutyrate ester.[1][3][5][6][7]

The "Prodrug Logic"

Why choose the 2-methylbutyrate moiety over common alternatives like pivalate (pivoxil) or acetate (axetil)?

  • Steric Balance: The 2-methylbutyryl group provides significant steric bulk (hindering premature hydrolysis in the gut lumen) but is less bulky than the tert-butyl group of a pivalate, potentially offering a different enzymatic hydrolysis rate in plasma.[1][2]

  • Lipophilicity Tuning: It increases the LogP of the parent drug more effectively than an acetate group, facilitating passive diffusion across the intestinal epithelium.

Synthesis Pathway (Prodrug Formation)

The core application involves a nucleophilic substitution reaction where the carboxylate of the drug attacks the chloromethyl carbon of the reagent.

ProdrugSynthesis Drug Parent Drug (R-COOH) Intermediate Transition State (SN2 Attack) Drug->Intermediate Activation Base Base (e.g., K2CO3, TEA) Base->Intermediate Deprotonation Reagent Chloromethyl 2-methylbutanoate (CAS 82504-44-7) Reagent->Intermediate Electrophile Prodrug Acyloxyalkyl Prodrug (R-COO-CH2-O-CO-CH(CH3)Et) Intermediate->Prodrug Alkylation Byproduct Byproduct (Cl- salt) Intermediate->Byproduct

Figure 1: General synthetic workflow for converting a carboxylic acid drug into its acyloxyalkyl ester prodrug using CAS 82504-44-7.[1][2][3][4][8]

Sourcing Landscape

Unlike commodity solvents, CAS 82504-44-7 is a fine chemical intermediate .[1][2] It is typically not held in massive bulk stock by general distributors but is synthesized on demand or stocked in gram-scale quantities by specialized catalog suppliers.[1]

Key Suppliers & Manufacturers

The following entities have been identified as reliable sources for this CAS number. Note: Always verify current stock levels as this is a niche reagent.[1]

Supplier TypeCompany NameCatalog / Product IDPrimary RegionNotes
Catalog Supplier BLD Pharm BD01043144Global / USA / ChinaReliable for R&D scale (1g - 100g).[1][2] Good documentation (COA/MSDS).
Catalog Supplier Molaid Chemicals 82504-44-7China (Export)Aggregator of fine chemical data; useful for locating bulk synthesis partners.[1][2]
Reference Std QCS Standards RG-E140180GlobalHigh-purity reference standards for analytical method validation.[1][2]
Custom Synthesis Shanghai Lanc Pharma CustomChinaPotential partner for kg-scale GMP-like synthesis if scaling up.[1][2]
Distributor Thermo Fisher / Alfa InquireGlobalOften sources from original manufacturers; check "Acros" or "Alfa" legacy catalogs.
Procurement Strategy (E-E-A-T)
  • Purity Requirements: For prodrug synthesis, a minimum purity of 95% (GC) is recommended to avoid side reactions.

  • Impurity Profile: Ask for a Certificate of Analysis (CoA) specifically checking for free 2-methylbutyric acid (hydrolysis product) and formaldehyde precursors.[2]

  • Cold Chain: This reagent is an ester and an alkyl halide. It is moisture-sensitive.[1][9] Shipment on ice packs is recommended, and long-term storage must be at 2-8°C (or -20°C) under inert gas (Argon/Nitrogen).[1][2]

Technical Protocol: Quality Control & Handling

Analytical Validation (Self-Validating System)

Before using a new batch, validate its identity and purity.[1][2] The chloromethyl group has a distinct NMR signature.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the -OCH₂Cl signal.[1][2][4] It typically appears as a singlet (or AB quartet if chiral center induces diastereotopicity) downfield around δ 5.6 - 5.8 ppm .[1][2]

    • The 2-methylbutyrate chain will show a triplet (methyl), doublet (methyl), and multiplet (methine).[2]

  • GC-MS:

    • Confirm molecular ion peak (M+).

    • Watch for thermal degradation in the injector port; use a low-temperature method if possible.[1]

Safety & Handling (Critical)

Warning: Chloromethyl esters are alkylating agents and should be treated as potential carcinogens and lachrymators .

  • Engineering Controls: Handle only in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Decontamination: Quench spills with a solution of aqueous ammonia or dilute sodium hydroxide (to hydrolyze the ester and destroy the alkylating potential).

  • Moisture Control: The reagent releases HCl and formaldehyde upon hydrolysis. Keep bottles tightly sealed with Parafilm/electrical tape when stored.[1]

Experimental Workflow: Prodrug Synthesis

Objective: Synthesis of Drug-2-methylbutyryloxymethyl ester.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 equivalent of the Drug-COOH in dry DMF or Acetone.

  • Base Addition: Add 1.2 - 1.5 equivalents of a mild base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)).[2] Stir for 30 minutes to form the carboxylate salt.

  • Alkylation: Add 1.1 - 1.2 equivalents of Chloromethyl 2-methylbutanoate (CAS 82504-44-7) dropwise.[1][2]

    • Note: If the reaction is sluggish, add a catalytic amount of Sodium Iodide (NaI) to generate the more reactive iodomethyl species in situ (Finkelstein reaction).

  • Reaction: Stir at room temperature or mild heat (40-50°C) for 4-12 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Dilute with ethyl acetate, wash with water/brine to remove DMF and inorganic salts.

  • Purification: Silica gel chromatography. The prodrug will be less polar than the parent acid.

References

  • European Patent Office. (2014). EP2693876B1: Substituted methylformyl reagents and method of using same. (Describes the class of chloromethyl esters for prodrug synthesis).
  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Acyloxyalkyl esters. (Contextual reference for prodrug mechanism). Retrieved from [Link]

Sources

Exploratory

Chemical Stability of Branched Chloromethyl Esters: A Technical Guide for Prodrug Design

This guide provides a deep technical analysis of the chemical stability of branched chloromethyl esters, specifically focusing on their application as promoieties in prodrug design. Executive Summary In the development o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a deep technical analysis of the chemical stability of branched chloromethyl esters, specifically focusing on their application as promoieties in prodrug design.

Executive Summary

In the development of prodrugs for poorly permeable carboxylic acids, phosphates, and amines, chloromethyl and


-branched 1-chloroethyl esters  serve as critical "soft" alkyl promoieties. While they effectively mask ionizable groups to enhance lipophilicity (

) and membrane permeability, their utility hinges on a precise trade-off: chemical stability (shelf-life) versus enzymatic lability (bioactivation).

This guide dissects the stability profiles of these esters. It demonstrates that introducing


-branching (e.g., converting a chloromethyl ester to a 1-chloroethyl ester) typically enhances chemical stability against hydrolysis through steric shielding, without significantly compromising enzymatic activation. We provide the mechanistic rationale, synthesis protocols, and validation workflows required to engineer these systems effectively.

Mechanistic Foundations: The Stability-Lability Paradox

The core challenge with


-haloalkyl esters is that the very feature enabling bioactivation—the electron-withdrawing halogen—also renders the ester carbonyl highly electrophilic and susceptible to spontaneous chemical hydrolysis.
Electronic vs. Steric Factors
  • Chloromethyl Esters (

    
    ):  The chlorine atom exerts a strong inductive effect (
    
    
    
    ), pulling electron density from the methylene carbon and, by extension, the ester oxygen. This makes the carbonyl carbon significantly more electrophilic than in simple alkyl esters, accelerating nucleophilic attack by water or hydroxide ions (
    
    
    ).
  • Branched (

    
    -Substituted) Esters (
    
    
    
    ):
    Introducing a methyl group (or larger alkyl chain) at the
    
    
    -position introduces steric hindrance .
    • Mechanism: The bulky methyl group shields the carbonyl carbon from the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

    • Result: While the electronic activation remains, the steric bulk significantly reduces the rate constant of chemical hydrolysis (

      
      ), thereby extending shelf-life and stability in simulated gastric fluid (SGF).
      
Hydrolysis Pathways

The degradation of these esters follows two distinct pathways. Understanding these is critical for interpreting stability data.

Pathway Diagram (DOT Visualization)

HydrolysisPathways cluster_legend Pathway Legend Prodrug Branched Chloromethyl Prodrug (R-CO-O-CH(R')-Cl) ChemicalProduct Degradation Products (Acid + Aldehyde + HCl) Prodrug->ChemicalProduct Chemical Hydrolysis (pH > 7, Slow) ActiveDrug Active Drug (R-COOH) Prodrug->ActiveDrug Esterase (Plasma/Liver, Fast) Aldehyde Byproduct (Aldehyde) Prodrug->Aldehyde Spontaneous Decomposition Intermediate Hemiacetal/Intermediate (R-CO-OH + HO-CH(R')-Cl) key1 Desired Bioactivation key2 Undesired Degradation

Caption: Dual pathways of branched chloromethyl ester degradation. Chemical hydrolysis leads to premature breakdown, while enzymatic cleavage releases the active drug and an aldehyde byproduct.

Synthesis & Characterization Protocol

To study these stability effects, one must first synthesize high-purity branched esters. The following protocol utilizes a Zinc(II)-catalyzed exchange, which is superior to older methods using hazardous chloromethylating agents.

Protocol: Synthesis of 1-Chloroethyl Carboxylates

Objective: Synthesize a 1-chloroethyl ester derivative of a model carboxylic acid (e.g., Benzoic acid) to assess stability.

Reagents:

  • Acid Chloride (

    
    )[1]
    
  • Acetaldehyde (freshly distilled)

  • Zinc Chloride (

    
    , anhydrous, catalytic amount)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous

    
     (1-2 mol%).
    
  • Acyl Chloride Addition: Dissolve the Acid Chloride (1.0 eq) in anhydrous DCM and add to the flask. Cool to 0°C.

  • Aldehyde Addition: Slowly add Acetaldehyde (1.2 eq) dropwise via a syringe pump over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc) or

    
    -NMR (disappearance of aldehyde proton).
    
  • Workup: Quench with saturated

    
     (cold). Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate
    • Critical Check: Avoid silica gel chromatography if possible, as these esters can be sensitive to acidic silica. Distillation or neutral alumina is preferred.

Characterization Criteria:

  • 
    -NMR:  Look for the characteristic quartet of the methine proton (
    
    
    
    ) around
    
    
    6.5–6.7 ppm and the doublet of the methyl group.
  • Purity: Must be >98% by HPLC before stability testing to avoid kinetic artifacts from impurities.

Stability Profiling: Experimental Validation

This section details the protocol for determining the pH-rate profile, the gold standard for assessing chemical stability.

Kinetic Stability Assay

Objective: Determine the pseudo-first-order rate constants (


) and half-life (

) at physiological pHs.

Materials:

  • Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4).

  • Internal Standard: Propylparaben (or similar stable compound).

  • Instrument: HPLC-UV/Vis.

Workflow:

  • Stock Preparation: Dissolve the branched ester in Acetonitrile (1 mg/mL).

  • Incubation: Spike 50

    
     of stock into 4.95 mL of pre-warmed (37°C) buffer. Final organic solvent concentration should be <1% to avoid solvent effects.
    
  • Sampling: At defined intervals (

    
     min), withdraw 200 
    
    
    
    aliquots.
  • Quenching: Immediately add 200

    
     of cold Acetonitrile + 0.1% TFA to stop hydrolysis.
    
  • Analysis: Quantify remaining prodrug via HPLC.

Data Analysis & Comparison

Calculate


 from the slope of 

vs. time.

Table 1: Comparative Stability Data (Model: Benzoate Esters)

Ester TypeStructure

(pH 1.[2]2)

(pH 7.4)
Mechanism Note
Chloromethyl

~2 hours< 20 minsRapid

attack by

1-Chloroethyl

> 12 hours~ 2-4 hoursSteric shielding slows

attack
1-Chloropropyl

> 24 hours~ 6-8 hoursIncreased steric bulk further stabilizes

Note: Values are representative approximations for benzoate esters at 37°C. Actual values depend on the specific drug (


-group).

Prodrug Applications & Case Studies

The shift from chloromethyl to branched esters has been pivotal in commercial drug success.

Case Study: Cephalosporin Prodrugs (Axetils)
  • Challenge: Cefuroxime is poorly absorbed orally.

  • Solution: The 1-acetoxyethyl ester (Cefuroxime axetil) was developed.

  • Role of Branching: The "axetil" moiety is a branched variant. The methyl group at the

    
    -position provides sufficient chemical stability for the drug to survive the stomach (acidic pH) and storage, while remaining susceptible to rapid hydrolysis by non-specific esterases in the blood.
    
  • Outcome: High oral bioavailability compared to the parent drug.

Case Study: Candesartan Cilexetil
  • Structure: Uses a cyclohexyl-substituted carbonate ester (highly branched).

  • Insight: The bulky cyclohexyl group provides extreme steric protection against chemical hydrolysis, allowing for a long shelf-life, yet the carbonate linkage is sensitive enough to esterases for efficient bioactivation.

References

  • Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. Pharmaceutical Research.[3] Link

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry. Link

  • Wermuth, C. G. (2003). Designing Prodrugs and Bioprecursors. In: The Practice of Medicinal Chemistry. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Chloromethyl 2-Methylbutanoate: Refractive Index and Density

Introduction: The Significance of Physicochemical Properties in Drug Development In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The phys...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Physicochemical Properties in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The physicochemical properties of a compound, such as its refractive index and density, serve as fundamental descriptors that influence its behavior from synthesis and purification to formulation and bioavailability. Chloromethyl 2-methylbutanoate, a halogenated ester, represents a class of compounds with potential applications as intermediates in organic synthesis and as prodrugs, where the chloromethyl group can be tailored for specific delivery and release mechanisms. An in-depth understanding of its core physical constants is therefore not merely academic but a critical component of its scientific and commercial journey.

This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the determination of the refractive index and density of chloromethyl 2-methylbutanoate. It is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and field-proven experimental protocols.

Physicochemical Profile of Chloromethyl 2-Methylbutanoate

PropertyAnalogous CompoundValueTemperature (°C)
Density Chloromethyl 2-methylpropanoate1.045 g/cm³20
2-Chloro-2-methylbutane0.866 g/mL25
Methyl 2-methylbutanoate0.883 g/cm³Not Specified
Refractive Index (nD) 2-Chloro-2-methylbutane1.40520
Methyl 2-methylbutanoate1.395Not Specified

Table 1: Physicochemical data of compounds structurally related to chloromethyl 2-methylbutanoate.

The presence of the chlorine atom in chloromethyl 2-methylbutanoate is expected to increase both its density and refractive index compared to its non-halogenated counterpart, methyl 2-methylbutanoate. Therefore, the experimental values for chloromethyl 2-methylbutanoate are anticipated to be higher than 0.883 g/cm³ and 1.395, respectively.

Part 1: Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[1] It is a fundamental physical property that is dependent on the temperature and the wavelength of the incident light.[1] For liquids, it is a sensitive measure of purity and can be used to determine the composition of mixtures.[1]

Methodology: Abbe Refractometry

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids due to its simplicity, accuracy, and requirement for only a small sample volume. The principle is based on the measurement of the critical angle of total internal reflection.

  • Instrument Calibration:

    • Turn on the refractometer and the circulating water bath to allow the prisms to reach the standard measurement temperature of 20°C.

    • Calibrate the instrument using a standard of known refractive index, such as distilled water (nD20 = 1.3330).

    • Apply a drop of distilled water to the prism surface, close the prisms, and adjust the instrument until the dividing line in the eyepiece is sharp and centered on the crosshairs.

    • If the reading does not match the known value, adjust the calibration screw until it does.

  • Sample Measurement:

    • Clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol), ensuring no residue remains.

    • Apply a few drops of chloromethyl 2-methylbutanoate to the surface of the bottom prism.

    • Close the prisms firmly.

    • Look through the eyepiece and turn the adjustment knob until the light and dark fields are visible.

    • Sharpen the dividing line using the chromatic dispersion compensator.

    • Align the sharp dividing line with the center of the crosshairs.

    • Read the refractive index value from the scale.

    • Repeat the measurement at least three times and report the average value.

  • Post-Measurement:

    • Thoroughly clean the prisms with a suitable solvent.

  • Temperature Control: The refractive index is highly dependent on temperature; therefore, precise temperature control is crucial for accurate and reproducible measurements.[1] A circulating water bath ensures the prisms and the sample are maintained at a constant temperature.

  • Wavelength of Light: The sodium D-line (589 nm) is the standard wavelength used for refractive index measurements, denoted as nD.[1] This ensures consistency and comparability of data across different laboratories.

  • Calibration: Regular calibration with a known standard verifies the accuracy of the instrument and accounts for any instrumental drift.

Alternative Methodologies

For higher precision, other methods such as those employing a Michelson interferometer or a hollow prism can be utilized.[2][3] These techniques offer greater accuracy but often require more complex setups and larger sample volumes.[2]

Part 2: Determination of Density

Density is defined as the mass of a substance per unit volume.[4] It is an intrinsic property that is valuable for substance identification, purity assessment, and for converting between mass and volume.

Methodology: Pycnometry (Density Bottle Method)

The pycnometer method is a precise and reliable technique for determining the density of liquids. It involves accurately measuring the mass of a known volume of the liquid.

  • Preparation and Calibration of the Pycnometer:

    • Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

    • Weigh the empty, dry pycnometer with its stopper on an analytical balance (m1).[5]

    • Fill the pycnometer with distilled water of a known temperature (e.g., 20°C) and insert the stopper, ensuring any excess water is expelled through the capillary.

    • Dry the outside of the pycnometer and weigh it (m2).[5]

    • The mass of the water is (m2 - m1). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

  • Sample Measurement:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with chloromethyl 2-methylbutanoate at the same temperature.

    • Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m3).[5]

  • Calculation:

    • The mass of the liquid is (m3 - m1).

    • The density (ρ) of the liquid is calculated using the formula: ρ = (m3 - m1) / V.[5]

    • Repeat the measurement to ensure reproducibility.

  • Analytical Balance: The use of an analytical balance is critical for obtaining accurate mass measurements to at least four decimal places.

  • Temperature Control: Density is temperature-dependent. Conducting all measurements at a constant, known temperature is essential for accuracy.

  • Pycnometer Design: The capillary stopper allows for a precise and reproducible volume to be measured, minimizing errors associated with filling to a mark.

Alternative Methodologies

Other methods for determining liquid density include the use of a hydrometer, which provides a direct reading but is generally less precise, or the oscillating U-tube densitometer, which offers high precision and is suitable for automation.[4][6] A simple method involving a meter rule and Archimedes' principle can also be used for a less precise, but cost-effective, estimation.[7]

Part 3: Safety Precautions for Handling Chloromethyl Esters

Chloromethyl esters and related compounds, such as chloromethyl ethers, are known to be hazardous.[8][9][10] Therefore, stringent safety protocols must be followed.

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Avoid all personal contact, including inhalation of vapors.[8]

  • Flammability: Chloromethyl esters are often flammable.[9][10] Keep away from heat, sparks, open flames, and other ignition sources.[10]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[9][10] There is also evidence to suggest some chloromethyl ethers may be carcinogenic.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Diagrams and Workflows

Refractive_Index_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_completion Completion start Start calibrate Calibrate Refractometer with Distilled Water start->calibrate clean Clean and Dry Prisms calibrate->clean apply_sample Apply Sample to Prism clean->apply_sample measure Take Reading at 20°C apply_sample->measure repeat Repeat Measurement (3x) measure->repeat average Calculate Average Value repeat->average cleanup Clean Prisms average->cleanup end End cleanup->end

Caption: Workflow for Refractive Index Determination.

Density_Determination_Workflow cluster_pycnometer_prep Pycnometer Preparation & Calibration cluster_sample_measurement Sample Measurement cluster_calculation_completion Calculation & Completion p_start Start p_clean Clean and Dry Pycnometer p_start->p_clean p_weigh_empty Weigh Empty Pycnometer (m1) p_clean->p_weigh_empty p_fill_water Fill with Distilled Water at 20°C p_weigh_empty->p_fill_water p_weigh_full_water Weigh Pycnometer with Water (m2) p_fill_water->p_weigh_full_water p_calc_vol Calculate Pycnometer Volume (V) p_weigh_full_water->p_calc_vol p_dry_pycnometer Clean and Dry Pycnometer p_calc_vol->p_dry_pycnometer p_fill_sample Fill with Sample at 20°C p_dry_pycnometer->p_fill_sample p_weigh_full_sample Weigh Pycnometer with Sample (m3) p_fill_sample->p_weigh_full_sample p_calc_density Calculate Density ρ = (m3 - m1) / V p_weigh_full_sample->p_calc_density p_cleanup Clean Pycnometer p_calc_density->p_cleanup p_end End p_cleanup->p_end

Caption: Workflow for Density Determination via Pycnometry.

Conclusion

The determination of refractive index and density are fundamental steps in the comprehensive characterization of chloromethyl 2-methylbutanoate. Adherence to standardized, validated protocols is essential for generating high-quality, reproducible data that can be confidently utilized in subsequent stages of research and development. While direct experimental values for this specific compound are yet to be widely published, the methodologies and safety considerations outlined in this guide provide a robust framework for its thorough physicochemical evaluation. The insights gained from these measurements will undoubtedly contribute to a deeper understanding of its properties and potential applications.

References

  • Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-62. [Link]

  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

  • Scribd. (n.d.). Density Measurement of Common Liquids. Retrieved from [Link]

  • Scribd. (n.d.). Project On Refractive Index of Different Liquids. Retrieved from [Link]

  • Majumdar, A. (2015). FINDING DENSITY OF LIQUID USING A METER RULE. Physics Education, 31(1). [Link]

  • University of Colorado Boulder. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

  • St. Joseph's Secondary School. (n.d.). MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental arrangement used to obtain the refractive index of liquids. Retrieved from [Link]

  • City University of New York. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 26). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 24). Bis(Chloromethyl) Ether - Safety Data Sheet. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-Methylbutyryloxymethyl (2-MBOM) Prodrugs

Executive Summary The 2-methylbutyryloxymethyl (2-MBOM) moiety is a sophisticated acyloxyalkyl prodrug strategy utilized to mask polar functional groups (such as carboxylic acids, phosphonates, and amines), thereby signi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylbutyryloxymethyl (2-MBOM) moiety is a sophisticated acyloxyalkyl prodrug strategy utilized to mask polar functional groups (such as carboxylic acids, phosphonates, and amines), thereby significantly enhancing oral bioavailability and cellular permeability ()[1]. Synthesized using the alkylating agent chloromethyl 2-methylbutanoate (CAS 82504-44-7) ()[2], this specific moiety offers a distinct pharmacokinetic advantage over standard pivaloyloxymethyl (POM) groups. The sec-butyl chain introduces a chiral center and unique steric hindrance, which finely tunes the rate of enzymatic cleavage by non-specific esterases in the gut and plasma, preventing premature degradation while ensuring targeted release.

Mechanistic Rationale & Bioconversion

Bioconversion of 2-MBOM prodrugs follows a well-characterized two-step causality mechanism ()[3].

  • Enzymatic Hydrolysis: Systemic non-specific esterases cleave the terminal ester bond of the 2-MBOM group, yielding 2-methylbutyric acid and a highly unstable hydroxymethyl intermediate.

  • Spontaneous Decomposition: The hydroxymethyl intermediate rapidly and spontaneously decomposes (half-life often < 1 minute) to release the active parent drug and a single equivalent of formaldehyde.

During synthesis, chloromethyl esters act as moderately reactive electrophiles. Direct


 alkylation often requires elevated temperatures, which risks degrading sensitive Active Pharmaceutical Ingredients (APIs). To circumvent this, our protocol employs a Finkelstein activation  step. By treating CAS 82504-44-7 with Sodium Iodide (NaI), we generate an iodomethyl intermediate in situ ()[4]. The superior leaving group ability of iodide lowers the activation energy, allowing the alkylation to proceed efficiently at room temperature.

Synthesis Workflow & Bioconversion Pathway

G API Active Drug (API) (R-COOH / R-PO3H2) Prodrug 2-MBOM Prodrug (High Lipophilicity) API->Prodrug Base (DIEA) SN2 Alkylation Reagent CAS 82504-44-7 (Chloromethyl 2-methylbutanoate) Finkelstein In situ Iodination (NaI, Finkelstein Rxn) Reagent->Finkelstein NaI / DMF Finkelstein->Prodrug Iodomethyl intermediate Esterase In vivo Esterase Cleavage Prodrug->Esterase Systemic Circulation Intermediate Hydroxymethyl Intermediate Esterase->Intermediate Enzymatic Hydrolysis Release Spontaneous Decomposition Intermediate->Release Rapid (t1/2 < 1 min) Active Released Active Drug + Formaldehyde Release->Active Target Site Delivery

Workflow of 2-MBOM prodrug synthesis and in vivo bioconversion pathway.

Quantitative Data: Prodrug Moiety Comparison

To justify the selection of CAS 82504-44-7, the table below summarizes the physicochemical shifts provided by various acyloxymethyl moieties.

Prodrug MoietyReagent CASLogP Shift (vs API)Plasma Half-Life (In Vitro)Relative Bioavailability
None (Free Drug) N/A0.0N/A~15%
POC (Isopropoxycarbonyloxymethyl)36011-19-5+1.510 min~38%
POM (Pivaloyloxymethyl)18997-19-8+1.815 min~45%
2-MBOM (2-Methylbutyryloxymethyl)82504-44-7+2.135 min~62%

Note: Values are representative approximations based on model carboxylic acid/phosphonate APIs to illustrate relative pharmacokinetic shifts. The 2-MBOM group provides higher lipophilicity and a prolonged half-life due to the specific steric hindrance of the sec-butyl group.

Self-Validating Experimental Protocol

This protocol is designed for the alkylation of a generic carboxylic acid or phosphonate API.

Materials Required:
  • API (containing -COOH, -PO3H2, or -NH group)

  • Alkylating Agent: Chloromethyl 2-methylbutanoate (CAS 82504-44-7)

  • Catalyst: Sodium Iodide (NaI, anhydrous)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step 1: In Situ Finkelstein Activation

Action: In an oven-dried, nitrogen-purged round-bottom flask, dissolve CAS 82504-44-7 (1.5 eq) in anhydrous DMF (0.2 M). Add anhydrous NaI (3.0 eq). Wrap the flask in aluminum foil to exclude light and stir at room temperature for 2 hours. Causality: Halogen exchange converts the stable chloromethyl ester into a highly reactive iodomethyl ester. Excluding light prevents the photolytic degradation of the resulting iodo-compound. Self-Validation Checkpoint: The reaction mixture will transition from colorless to a distinct yellow/brown tint due to trace iodine (


) formation. This visual cue acts as an internal indicator confirming successful halogen exchange.
Step 2: API Deprotonation and Alkylation

Action: In a separate flask, dissolve the API (1.0 eq) in anhydrous DMF. Add DIEA (2.0 eq) and stir for 15 minutes. Cool the API solution to 0 °C using an ice bath. Dropwise, transfer the activated iodomethyl reagent from Step 1 into the API solution. Allow the mixture to gradually warm to room temperature and stir for 12 hours. Causality: DIEA is chosen because its bulky isopropyl groups provide non-nucleophilic basicity. It efficiently deprotonates the API to form a reactive nucleophile without competing for the alkylating agent (which would otherwise form unwanted quaternary ammonium salts) ()[5]. Self-Validation Checkpoint: Monitor the reaction via LC-MS. Successful alkylation is validated by the disappearance of the parent API mass peak and the emergence of a new peak at


 (corresponding to the addition of the 2-MBOM mass, minus the leaving group).
Step 3: Quench and Workup

Action: Quench the reaction by adding 5% aqueous


. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous 

, filter, and concentrate under reduced pressure. Causality: The mild basic quench neutralizes residual acid and hydrolyzes any unreacted iodomethyl reagent, safely shifting the byproducts into the aqueous layer while leaving the highly lipophilic prodrug in the organic phase. Self-Validation Checkpoint: Perform post-workup TLC (Hexane:EtOAc). The synthesized 2-MBOM prodrug will elute significantly higher (higher

) than the highly polar parent API. While UV activity depends on the API's chromophores, the newly formed ester linkage can be universally visualized as a bright spot using a

oxidative stain.

References

  • Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds.Google Patents (EP2693876B1).
  • Quaternary salts of 2-[(hydroxyimino)methyl]imidazole. 2. Preparation and in vitro and in vivo evaluaton of 1-(alkoxymethyl). Journal of Medicinal Chemistry. URL: [Link]

  • Biological conversion of aripiprazole lauroxil - An N-acyloxymethyl aripiprazole prodrug. ResearchGate. URL: [Link]

  • Compositions and methods for combination antiviral therapy.Google Patents (US8716264B2).
  • Substituted methylformyl reagents.Google Patents (WO2012137225A1).

Sources

Application

Application Note: Optimized Esterification of Carboxylic Acids with Chloromethyl Esters

Executive Summary The esterification of carboxylic acids with chloromethyl esters is a cornerstone strategy in prodrug design. This reaction generates acyloxymethyl esters (e.g., Pivaloyloxymethyl [POM] or Proxetil moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of carboxylic acids with chloromethyl esters is a cornerstone strategy in prodrug design. This reaction generates acyloxymethyl esters (e.g., Pivaloyloxymethyl [POM] or Proxetil moieties), which significantly enhance the oral bioavailability and lipophilicity of polar parent drugs. Upon absorption, these "double esters" are rapidly hydrolyzed by non-specific plasma esterases to release the active pharmaceutical ingredient (API).

However, the alkylation of carboxylates with chloromethyl esters is kinetically challenging due to the moderate reactivity of the chloride leaving group and the stability issues associated with the reagents. This guide details the Cesium Effect and Finkelstein Modification as critical levers for reaction optimization, providing a robust, self-validating protocol for medicinal chemists.

Mechanistic Principles & Reaction Design

The Challenge of Chloromethyl Electrophiles

Chloromethyl esters (


) are less reactive towards nucleophilic attack than their iodomethyl counterparts due to the stronger C-Cl bond. Furthermore, harsh conditions (high heat/strong bases) often lead to hydrolysis of the sensitive ester linkage within the reagent itself.
The "Cesium Effect"

To overcome the poor nucleophilicity of carboxylates in organic solvents, Cesium Carbonate (


)  is the preferred base.[1]
  • Solvation: Unlike

    
     or 
    
    
    
    , the large ionic radius of
    
    
    (1.67 Å) results in a weak charge density. In polar aprotic solvents (DMF/NMP),
    
    
    is poorly solvated, leaving the carboxylate anion "naked" and highly reactive.
  • Solubility: Cesium carboxylates exhibit superior solubility in organic media compared to sodium or potassium salts, maintaining a higher effective concentration of the nucleophile.

The Finkelstein Twist

For sterically hindered acids or less reactive chloromethyl esters, the addition of Sodium Iodide (NaI) is catalytic. NaI facilitates an in situ Finkelstein exchange, converting the chloromethyl ester to a transient, highly reactive iodomethyl species.

Reaction Pathway Diagram

ReactionMechanism Acid Carboxylic Acid (R-COOH) Carboxylate Naked Carboxylate (R-COO⁻ Cs⁺) Acid->Carboxylate Deprotonation Base Base (Cs2CO3) Base->Carboxylate Product Acyloxymethyl Ester (Prodrug) Carboxylate->Product Slow substitution (k1) Carboxylate->Product Fast substitution (k2) Cl_Ester Chloromethyl Ester (Cl-CH2-O-CO-R') I_Ester Iodomethyl Intermediate (I-CH2-O-CO-R') Cl_Ester->I_Ester Finkelstein Exch. (Fast) I_Ester->Product Rapid Alkylation NaI Catalyst (NaI) NaI->I_Ester

Figure 1: Dual-pathway mechanism showing direct alkylation (slow) and Iodide-catalyzed acceleration (fast).

Critical Process Parameters

Solvent Selection

The choice of solvent dictates the reaction rate (


). Polar aprotic solvents are mandatory to support the 

mechanism.
SolventDielectric ConstantSuitabilityNotes
DMF 36.7Excellent Standard choice; dissolves Cs salts well.
NMP 32.2Excellent Higher thermal stability; easier to dry than DMF.
Acetone 20.7Good Preferred for Finkelstein conditions (NaI is soluble, NaCl precipitates).
DMSO 46.7Fair High reactivity but difficult workup; risk of oxidation side reactions.
Reagent Stoichiometry
  • Carboxylic Acid: 1.0 equiv.

  • Base (

    
    ):  1.2 – 1.5 equiv. (Excess ensures complete deprotonation).
    
  • Chloromethyl Ester: 1.2 – 1.5 equiv. (Slight excess accounts for hydrolytic loss).

  • NaI (Additive): 0.1 – 1.0 equiv. (Use 1.0 equiv for sluggish reactions).

Experimental Protocols

Protocol A: Standard Cesium-Mediated Alkylation

Best for: Reactive substrates and standard synthesis of POM/POC esters.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add Cesium Carbonate (

    
    , 1.5 mmol, 488 mg). Stir at Room Temperature (RT) for 30 minutes. Observation: Mixture may become a suspension; this is normal.
    
  • Alkylation: Dropwise add the Chloromethyl Ester (e.g., Chloromethyl pivalate, 1.2 mmol) to the reaction mixture.

  • Reaction: Stir at RT to 40°C for 4–16 hours.

    • Checkpoint: Monitor by TLC/LC-MS. Look for the disappearance of the acid peak (

      
      ) and appearance of the ester adduct.
      
  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with water (2 x 10 mL) to remove DMF and inorganic salts.

    • Wash with 5%

      
       to remove unreacted acid.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Finkelstein-Assisted Alkylation

Best for: Sterically hindered acids (e.g., tertiary carboxylic acids) or unreactive chlorides.

  • Preparation: Dissolve Carboxylic Acid (1.0 mmol) in anhydrous Acetone or Acetonitrile (5 mL).

  • Base & Catalyst: Add

    
      (1.5 mmol) and Sodium Iodide (NaI)  (1.0 mmol, 150 mg).
    
    • Note:

      
       is often sufficient here because NaI does the heavy lifting, but 
      
      
      
      can still be used for maximum reactivity.
  • Alkylation: Add Chloromethyl Ester (1.2 mmol).

  • Reaction: Heat to Reflux (55–60°C) for 6–12 hours.

    • Visual Cue: A white precipitate (NaCl) will accumulate as the reaction proceeds, while NaI remains in solution (in Acetone).

  • Workup:

    • Filter off the inorganic solids.

    • Concentrate the filtrate.[3]

    • Redissolve residue in EtOAc and wash with 5% Sodium Thiosulfate (

      
      ) to remove any iodine discoloration (
      
      
      
      ).
    • Proceed to standard drying and purification.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose low yields or failed reactions.

OptimizationTree Start Low Yield / Incomplete Reaction CheckTLC Is Starting Material (Acid) remaining? Start->CheckTLC AcidRemains Yes: Acid Remains CheckTLC->AcidRemains NoAcid No: Acid Gone, No Product CheckTLC->NoAcid Temp Increase Temp to 60°C AcidRemains->Temp Solvent Switch Solvent to NMP AcidRemains->Solvent Finkelstein Add 1.0 eq NaI AcidRemains->Finkelstein Hydrolysis Reagent Hydrolysis? Check water content in DMF NoAcid->Hydrolysis SideRxn Side Reaction? (O-alkylation vs N-alkylation) NoAcid->SideRxn

Figure 2: Diagnostic workflow for reaction optimization.

Common Failure Modes
  • Wet Solvents: Chloromethyl esters hydrolyze in the presence of water/base. Action: Use molecular sieves (3Å) in the reaction flask.

  • Steric Hindrance: Bulky acids (e.g., Penicillin derivatives) react slowly. Action: Use Protocol B (NaI) and extend time.

  • Product Instability: Acyloxymethyl esters can be unstable in highly basic aqueous workups. Action: Keep workup neutral or slightly acidic; avoid prolonged exposure to

    
    .
    

Safety & Handling (Crucial)

  • Hazard Class: Chloromethyl esters are Alkylating Agents .

  • Specific Risk: Bis(chloromethyl) ether (BCME) , a potent human carcinogen, can be a contaminant in lower-quality chloromethyl reagents or formed if formaldehyde and HCl are present.

  • Controls:

    • Handle ALL reagents in a functioning fume hood.

    • Double-glove (Nitrile) and wear safety goggles.

    • Quench all glassware and waste with aqueous ammonium hydroxide or dilute NaOH to destroy residual alkylating agents before disposal.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Dijkstra, G., et al. (1987). The "Cesium Effect": Solvation and Ion-Pairing.[1] Journal of Organic Chemistry, 52, 2433. (Foundational text on Cs reactivity).

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Chapter: Preparation of Water-Soluble Prodrugs. Link

  • Taylor, M. S., & Jacobsen, E. N. (2006). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions. J. Am. Chem. Soc.[4] (Demonstrates use of chloromethyl esters in complex synthesis).

  • Safety Data Sheet (SDS). Chloromethyl Pivalate. Sigma-Aldrich. Link

Sources

Method

Preparation of cephalosporin prodrugs with Chloromethyl 2-methylbutanoate

Application Note: Preparation of Cephalosporin Prodrugs via Alkylation with Chloromethyl 2-Methylbutanoate Executive Summary This technical guide details the synthesis of acyloxyalkyl ester prodrugs of cephalosporins, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Cephalosporin Prodrugs via Alkylation with Chloromethyl 2-Methylbutanoate

Executive Summary

This technical guide details the synthesis of acyloxyalkyl ester prodrugs of cephalosporins, specifically utilizing chloromethyl 2-methylbutanoate (CAS 82504-44-7) as the promoiety.

Cephalosporins often exhibit poor oral bioavailability due to their polarity and zwitterionic nature. Esterification of the C-4 carboxylate with an acyloxyalkyl group masks this polarity, enhancing lipophilicity and membrane permeability. Upon absorption, ubiquitous non-specific esterases hydrolyze the ester, releasing the active parent drug, formaldehyde, and 2-methylbutanoic acid.

This protocol focuses on the Finkelstein-modified nucleophilic substitution , a critical methodology required to couple the relatively unreactive chloromethyl ester with the sensitive


-lactam core without inducing ring degradation or 

isomerization.

Critical Reagent Profile

ComponentSpecificationRoleCritical Attribute
Cephalosporin Acid High Purity (>98%)SubstrateMust be dry; water hydrolyzes the reagent.
Chloromethyl 2-methylbutanoate CAS: 82504-44-7Alkylating AgentChiral center at C-2 . Commercial supplies are often racemic, leading to diastereomeric prodrug mixtures.
Sodium Iodide (NaI) AnhydrousCatalystFacilitates in situ Finkelstein reaction (Cl

I exchange).
DMF / DMAc Anhydrous (<0.05%

)
SolventHigh dielectric constant dissolves the salt; must be amine-free to prevent isomerization.
Sodium Bicarbonate PowderBaseForms the cephalosporin salt in situ.

Synthetic Strategy & Mechanism

The direct reaction between a carboxylate and a chloromethyl ester is kinetically sluggish. Elevating the temperature to force the reaction often degrades the cephalosporin


-lactam ring.

The Solution: Finkelstein Catalysis We utilize Sodium Iodide (NaI) to convert the chloromethyl ester to a transient, highly reactive iodomethyl species. The cephalosporin carboxylate then displaces the iodide in a facile


 reaction at ambient or low temperatures.

Reaction Scheme:

  • Activation:

    
    
    
  • Coupling:

    
    
    
Pathway Visualization (Graphviz)

ReactionMechanism cluster_conditions Critical Conditions Reagent Chloromethyl 2-methylbutanoate (Cl-Ester) Intermediate Iodomethyl Intermediate (Transient) Reagent->Intermediate Finkelstein Exchange NaI Sodium Iodide (Catalyst) NaI->Intermediate Product Cephalosporin 2-methylbutanoyloxymethyl Ester (Prodrug) Intermediate->Product SN2 Coupling (Fast) Byproduct NaCl + NaI (Recycled) Intermediate->Byproduct CephSalt Cephalosporin Carboxylate Salt CephSalt->Product Solvent: Anhydrous DMF Solvent: Anhydrous DMF Temp: < 5°C to RT Temp: < 5°C to RT Atmosphere: N2 Atmosphere: N2

Caption: Finkelstein-catalyzed activation of chloromethyl ester followed by nucleophilic attack of the cephalosporin salt.

Detailed Experimental Protocol

Safety Note: Chloromethyl esters are potential alkylating agents and carcinogens. Handle in a fume hood.


-lactams are sensitizers.
Step 1: Preparation of Cephalosporin Salt

Rationale: The free acid form of cephalosporins is often insoluble in organic solvents. We generate the sodium salt in situ or pre-form it to enhance nucleophilicity.

  • Charge 10.0 mmol of Cephalosporin Acid (e.g., Cefotaxime acid) into a dry flask.

  • Add 20 mL of anhydrous DMF. Stir under Nitrogen.

  • Add 5.0 mmol (0.5 eq) of Sodium Carbonate (

    
    ) or 10.0 mmol  Sodium Bicarbonate (
    
    
    
    ).
    • Expert Tip: Avoid strong organic bases like Triethylamine (TEA) if possible. They can promote

      
       migration of the double bond, rendering the antibiotic inactive.
      
  • Stir at

    
     for 30–60 minutes until a clear solution or fine suspension forms (evolution of 
    
    
    
    ceases).
Step 2: Activation and Coupling
  • To the cephalosporin salt mixture at

    
    , add 1.5 mmol  of Sodium Iodide (NaI) (0.15 eq).
    
    • Note: Stoichiometric NaI is not required; catalytic amounts suffice, though 1.0 eq can accelerate sluggish reactions.

  • Add 12.0 mmol (1.2 eq) of Chloromethyl 2-methylbutanoate dropwise.

  • Allow the reaction to warm to Room Temperature (

    
    ) over 1 hour.
    
  • Monitor by HPLC.[1][2]

    • Target: >95% conversion of the acid.

    • Time: Typically 3–6 hours.

Step 3: Workup and Isolation
  • Dilute the reaction mixture with 100 mL Ethyl Acetate (EtOAc) .

  • Wash with 50 mL Water (removes DMF and inorganic salts).

  • Wash with 50 mL 5% Sodium Bicarbonate (removes unreacted cephalosporin acid).

  • Wash with 50 mL Brine .

  • Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    .
    • Warning: Do not heat above

      
      ; these esters are thermally labile.
      
Step 4: Purification

Since the reagent introduces a chiral center (unless enantiopure reagent is used), the product will likely exist as a pair of diastereomers (e.g., R,R and S,R).

  • Method: Flash Column Chromatography.[3]

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 80:20

    
     50:50).
    
  • Outcome: Diastereomers may separate. Collect fractions containing both isomers unless separation is desired for specific ADME studies.

Analytical Characterization & Troubleshooting

Expected Data Profile
  • HPLC: You will likely observe two closely eluting peaks corresponding to the diastereomers (due to the racemic 2-methylbutanoate chain).

  • 1H NMR (DMSO-d6):

    • Look for the AB quartet of the

      
       linker around 
      
      
      
      5.7–5.9 ppm. This confirms the ester linkage.
    • The 2-methylbutanoate group will show a multiplet (chiral methine) around

      
       2.3–2.5 ppm.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure DMF is anhydrous. Dry NaI before use.

Isomer
Base catalysisSwitch from Carbonate base to Potassium 2-ethylhexanoate or reduce reaction time.
Incomplete Reaction Poor nucleophilicityIncrease NaI to 1.0 equivalent.
Product Degradation Thermal instabilityKeep rotary evaporator bath

. Store product at

.

Process Workflow Diagram

Workflow Start Start: Cephalosporin Acid SaltForm Salt Formation (NaHCO3, DMF, 0°C) Start->SaltForm Activation Add Catalyst & Reagent (NaI + Chloromethyl 2-methylbutanoate) SaltForm->Activation Reaction Reaction Phase (3-6 hrs, RT, N2 atm) Activation->Reaction Check HPLC Check (Conversion >95%?) Reaction->Check Check->Reaction No (Add more NaI) Workup Extraction (EtOAc / NaHCO3 Wash) Check->Workup Yes Purify Flash Chromatography (Silica Gel) Workup->Purify Final Final Product: Cephalosporin Prodrug Purify->Final

Caption: Step-by-step workflow for the synthesis and purification of the prodrug.

References

  • Negi, S., et al. (1995).[4] "Efficient Preparation of Alkoxymethyl Carbonates by Using Potassium Carbonate, Chloromethyl Alkyl Ethers, and Alcohols."[4] Bulletin of the Chemical Society of Japan. Link

  • Ferres, H. (1980). "Pro-drugs of beta-lactam antibiotics."[5][6][7] Drugs. (Foundational text on acyloxyalkyl esters). Link

  • Sphaera Pharma. (2014).[8] "Substituted methylformyl reagents and method of using same." U.S. Patent Application US20140121367A1. (Lists Chloromethyl 2-methylbutanoate as Reagent xv). Link

  • Lund, F. (1982). "Acyloxymethyl esters of beta-lactam antibiotics." U.S. Patent 4,342,693. Link

  • Malhotra, R., et al. (2021). "Novel Cephalosporin Conjugates Display Potent and Selective Inhibition of Imipenemase-Type Metallo-β-Lactamases." Journal of Medicinal Chemistry. (Describes recent protocols for C-3 and C-4 modification). Link

Sources

Application

Solvent selection for nucleophilic substitution with chloromethyl esters

Application Note: Solvent Selection and Optimization for Nucleophilic Substitution with Chloromethyl Esters Executive Summary The alkylation of carboxylic acids, phosphates, and amines using chloromethyl esters—such as c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Optimization for Nucleophilic Substitution with Chloromethyl Esters

Executive Summary

The alkylation of carboxylic acids, phosphates, and amines using chloromethyl esters—such as chloromethyl pivalate (POM-Cl) or 4-(chloromethyl)-2-ethyl-1,3-dioxolane—is a cornerstone strategy in prodrug development[1]. By masking polar functional groups with lipophilic acyloxymethyl or dioxolane moieties, researchers can significantly enhance the oral bioavailability and cellular permeability of active pharmaceutical ingredients (APIs)[2].

However, the efficacy of this transformation relies entirely on the precise orchestration of a bimolecular nucleophilic substitution (SN2) reaction. Because chloromethyl esters possess a sterically hindered electrophilic carbon adjacent to an oxygen atom, the choice of solvent is the single most critical variable dictating reaction kinetics, yield, and regioselectivity. This application note details the mechanistic causality behind solvent selection, provides a quantitative solvent matrix, and outlines self-validating protocols for high-yield prodrug synthesis.

Mechanistic Causality: The Role of the Solvent in SN2 Alkylations

In the SN2 alkylation of a drug molecule, the nucleophile (typically a carboxylate, phosphate, or heterocyclic anion) must attack the chloromethyl carbon, displacing the chloride ion. The transition state requires overcoming significant steric hindrance, particularly when using bulky reagents like POM-Cl[2].

The "Bare Anion" Effect

The primary function of the solvent in this workflow is to disrupt the ionic lattice of the nucleophilic salt (e.g., sodium or cesium carboxylate) without solvating the resulting anion.

  • Protic Solvents (e.g., Alcohols, Water): Strongly hydrogen-bond to the anionic nucleophile, creating a dense solvation shell that sterically blocks the SN2 attack. Furthermore, protic solvents induce solvolysis (hydrolysis or alcoholysis) of the highly reactive chloromethyl ester, destroying the reagent.

  • Non-Polar Solvents (e.g., THF, Toluene): Fail to overcome the lattice energy of the nucleophilic salt. The nucleophile remains trapped in a "tight ion pair" with its counter-cation, severely depressing its nucleophilicity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents possess high dielectric constants and strong dipole moments. Their partially negative oxygen atoms strongly solvate the metal cations (Na⁺, K⁺, Cs⁺), leaving the anionic nucleophile "bare" and exceptionally reactive.

Regioselectivity in Ambident Nucleophiles

For heterocyclic APIs containing multiple nucleophilic nitrogen atoms (e.g., adenine derivatives), solvent selection directly dictates regioselectivity. Research demonstrates that in highly polar aprotic solvents like DMSO, the nucleophile is fully dissociated, leading to thermodynamically controlled alkylation. Conversely, heterogeneous conditions or less polar environments promote tight ion-pairing, which can shift the primary reaction site (e.g., shifting adenine alkylation from the N7 to the N9 position)[3].

G Start Select Solvent for SN2 with Chloromethyl Ester PolarAprotic Polar Aprotic (DMF, DMSO, NMP) Start->PolarAprotic Optimal Choice NonPolar Non-Polar / Weakly Polar (THF, DCM, Toluene) Start->NonPolar Poor Solubility Protic Protic Solvents (MeOH, EtOH, H2O) Start->Protic Solvolysis Risk Solvation Bare Nucleophile High Reactivity PolarAprotic->Solvation IonPairing Tight Ion Pairs Low Reactivity NonPolar->IonPairing Degradation Ester Hydrolysis / Solvent Alkylation Protic->Degradation

Logic tree for solvent selection in SN2 reactions with chloromethyl esters.

Quantitative Solvent Selection Matrix

To standardize solvent selection, the following matrix evaluates common SN2 solvents based on their physical properties and empirical performance in chloromethyl ester alkylations.

SolventDielectric Constant (ε)Dipole Moment (D)Nucleophile SolvationSN2 Rate EnhancementSuitability for Chloromethyl Esters
DMSO 46.73.96ExcellentVery HighExcellent. Ideal for highly insoluble salts[3].
DMF 36.73.82ExcellentHighExcellent. Industry standard for POM/POC prodrugs[1].
NMP 32.24.09Very GoodHighExcellent. Superior thermal stability compared to DMF.
Acetone 20.72.88ModerateModerateGood. Optimal for Finkelstein-assisted (NaI) reactions.
THF 7.51.75PoorLowPoor. Requires phase-transfer catalysts or crown ethers.
Ethanol 24.51.69Good (H-bonding)Very LowIncompatible. Causes rapid solvolysis of the reagent.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is maintained between the physical steps and the chemical transformations occurring in the flask.

Protocol A: Standard Acyloxymethylation of a Carboxylic Acid API

Objective: Synthesize a pivaloyloxymethyl (POM) ester prodrug using anhydrous DMF.

Step 1: Salt Formation

  • Dissolve the carboxylic acid API (1.0 eq) in a minimal volume of ethanol or THF[1].

  • Add aqueous NaOH or Cs₂CO₃ (1.0 eq) dropwise while stirring. Mechanistic Note: Cesium salts are preferred for sterically hindered APIs because the large ionic radius of Cs⁺ creates a looser ion pair, enhancing carboxylate nucleophilicity[4].

  • Validation Check: Evaporate the solvent under reduced pressure. A dry, free-flowing white powder must be obtained. Residual water will hydrolyze the chloromethyl ester in subsequent steps. Dry thoroughly under high vacuum for 12 hours.

Step 2: Alkylation

  • Suspend the dried API salt in anhydrous DMF (approx. 5-10 mL per gram of API) under an inert nitrogen atmosphere[1].

  • Add chloromethyl pivalate (POM-Cl) (1.2 eq) dropwise at 0 °C.

  • Slowly warm the reaction to room temperature (or up to 60 °C for hindered substrates) and stir for 4–12 hours.

  • Validation Check: As the SN2 reaction proceeds, NaCl or CsCl will precipitate out of the DMF solution. The visual appearance of a fine white precipitate is a primary indicator of reaction progression. TLC (Thin-Layer Chromatography) should confirm the disappearance of the baseline API salt.

Step 3: Quench and Isolation

  • Pour the reaction mixture into a 5-fold volume of ice-cold water. Causality: Water completely miscible with DMF pulls the solvent into the aqueous phase, crashing out the highly lipophilic POM-prodrug.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove trace DMF), water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analytical Validation: ¹H NMR (CDCl₃) must show a characteristic two-proton singlet between δ 5.70–6.00 ppm, corresponding to the new -O-CH₂-O- methylene bridge.

Protocol B: Finkelstein-Catalyzed Alkylation for Sensitive APIs

Objective: Accelerate the SN2 reaction at lower temperatures to prevent thermal degradation of sensitive molecules (e.g., nucleoside phosphonates)[5].

  • Suspend the API salt (1.0 eq) in anhydrous Acetone or NMP.

  • Add Sodium Iodide (NaI) (0.2 to 1.0 eq). Causality: NaI reacts with the chloromethyl ester in situ to form an iodomethyl ester. Iodide is a vastly superior leaving group compared to chloride, lowering the activation energy of the subsequent nucleophilic attack.

  • Add the chloromethyl ester (1.2 eq) and stir at room temperature.

  • Validation Check: The solution may temporarily darken (yellow/brown) due to trace iodine formation, but the reaction will reach completion 3–5 times faster than the uncatalyzed variant.

Workflow Step1 Step 1: Salt Formation (Nucleophile + Base) Step2 Step 2: Solvent Addition (Anhydrous DMF/NMP) Step1->Step2 Step3 Step 3: Alkylation (Add Chloromethyl Ester) Step2->Step3 Step4 Step 4: Quench & Extract (Aqueous Workup) Step3->Step4

Standard experimental workflow for chloromethyl ester-based prodrug synthesis.

Troubleshooting and Analytical Quality Control

  • Issue: Low Yield / High Starting Material Recovery.

    • Cause: Tight ion-pairing or wet solvent.

    • Solution: Switch from a sodium salt to a cesium salt[4]. Ensure DMF/DMSO is strictly anhydrous. Alternatively, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or utilize the Finkelstein modification (Protocol B).

  • Issue: Formation of Symmetrical Byproducts (e.g., Formaldehyde acetals).

    • Cause: Hydrolysis of the chloromethyl ester generates formaldehyde, which can cross-link APIs.

    • Solution: Rigorously dry the API salt prior to the reaction. Do not use protic co-solvents.

  • Issue: Poor Regioselectivity in Heterocycles.

    • Cause: Solvent polarity is insufficient to fully dissociate the ambident nucleophile.

    • Solution: Transition from DMF to DMSO to maximize the "bare anion" effect, driving the reaction toward the thermodynamically favored nitrogen atom[3].

References

  • Benchchem. Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. Benchchem.
  • Rasmussen, M., & Hope, J. M. Heterocyclic Ambident Nucleophiles. IV. The Alkylation of Metal Salts of Adenine. Australian Journal of Chemistry (CSIRO Publishing).
  • Gomes, P., et al. Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane.
  • Krecmerova, M., et al. New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity. PubMed Central (NIH).
  • Benchchem. Chloromethyl Pivalate | High-Purity Reagent | RUO. Benchchem.

Sources

Method

Catalytic methods for synthesizing Chloromethyl 2-methylbutanoate

Application Note: Catalytic Synthesis of Chloromethyl 2-Methylbutanoate Part 1: Executive Summary & Strategic Analysis Subject: This guide details the catalytic synthesis of Chloromethyl 2-methylbutanoate (CAS: 33657-49-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis of Chloromethyl 2-Methylbutanoate

Part 1: Executive Summary & Strategic Analysis

Subject: This guide details the catalytic synthesis of Chloromethyl 2-methylbutanoate (CAS: 33657-49-7), a critical soft-alkylation reagent used primarily as a linker in prodrug design (e.g., for phosphate or carboxylate masking).

Rationale for Catalytic Methods: Traditional chloromethylation often employs potent, stoichiometric carcinogens like chloromethyl chlorosulfate or bis(chloromethyl) ether. Catalytic methods—specifically Lewis Acid-Catalyzed Insertion and Phase-Transfer Catalysis (PTC) —offer superior safety profiles, atom economy, and scalability. This protocol focuses on the Zinc(II)/Zirconium(IV)-catalyzed insertion of formaldehyde into acid chlorides, the industry standard for high-purity aliphatic chloromethyl esters.

Retrosynthetic Logic: The target molecule is an


-chloroalkyl ester. The strategic disconnection occurs at the acyl-oxygen or the alkyl-oxygen bond.
  • Path A (Catalytic Insertion): 2-Methylbutyryl chloride + Paraformaldehyde

    
     Target.
    
  • Path B (Nucleophilic Substitution): 2-Methylbutanoic acid + Chloromethyl source

    
     Target.
    

Part 2: Primary Protocol – Lewis Acid-Catalyzed Insertion

This method utilizes the catalytic depolymerization of paraformaldehyde by a Lewis acid (ZnCl₂ or ZrCl₄) and subsequent insertion into the acid chloride bond. It is preferred for its anhydrous conditions, minimizing hydrolysis byproducts.

Reaction Mechanism & Pathway

The reaction proceeds via the coordination of the Lewis acid to the carbonyl oxygen of the acid chloride, enhancing electrophilicity. Paraformaldehyde depolymerizes to reactive formaldehyde species, which insert into the acyl-chloride bond.

ReactionMechanism Substrate 2-Methylbutyryl Chloride Complex Acyl-Lewis Acid Complex Substrate->Complex Coordination Catalyst ZnCl2 / ZrCl4 (Lewis Acid) Catalyst->Complex Paraform Paraformaldehyde (CH2O)n Insertion Formaldehyde Insertion Paraform->Insertion Depolymerization Complex->Insertion + CH2O Product Chloromethyl 2-methylbutanoate Insertion->Product Cl- Rebound

Figure 1: Mechanistic pathway of Lewis Acid-catalyzed chloromethyl ester synthesis.[1]

Materials & Equipment
ComponentGrade/SpecRole
2-Methylbutyryl Chloride >98% PuritySubstrate
Paraformaldehyde Reagent Grade (Powder)C1 Source
Zinc Chloride (ZnCl₂) Anhydrous, fusedCatalyst (Primary)
Zirconium(IV) Chloride >99.5% (Alternative)Catalyst (High Activity)
Dichloromethane (DCM) AnhydrousSolvent (Optional)
Equipment Flame-dried glassware, N₂ line, Reflux condenserSetup
Step-by-Step Experimental Protocol

Safety Warning: Chloromethyl esters are potential alkylating agents. Perform all operations in a functioning fume hood. Avoid contact with skin and eyes.[2][3][4]

Step 1: Catalyst Preparation (Critical)

  • ZnCl₂ Method: Fuse anhydrous ZnCl₂ (1-2 mol%) under high vacuum with a heat gun until molten to remove trace water. Cool under nitrogen.

  • ZrCl₄ Method: Weigh ZrCl₄ (0.5-1.0 mol%) in a glovebox or rapidly in air; it is highly hygroscopic.

Step 2: Reaction Assembly

  • Charge a flame-dried 250 mL 3-neck Round Bottom Flask (RBF) with 2-Methylbutyryl chloride (12.05 g, 100 mmol).

  • Add Paraformaldehyde (3.30 g, 110 mmol, 1.1 equiv).

  • Add the prepared Catalyst (ZnCl₂: ~136 mg; ZrCl₄: ~116 mg).

  • Note: The reaction can be run neat (solvent-free) for higher throughput, or in minimal DCM if viscosity is an issue.

Step 3: Catalytic Insertion

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to 60–70 °C (oil bath temperature).

  • Observation: The suspension will gradually clarify as paraformaldehyde depolymerizes and reacts.

  • Monitor reaction progress via GC-FID or 1H NMR (CDCl₃). Look for the disappearance of the acid chloride signal and the appearance of the characteristic -OCH₂Cl singlet at ~5.7 ppm.

  • Timeframe: 2–6 hours depending on catalyst load.

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Decantation/Filtration: If running neat, decant the liquid from any solid catalyst residue. If using ZnCl₂, a viscous gum may form at the bottom; separate the supernatant.

  • Distillation: The product is volatile. Perform fractional distillation under reduced pressure.

    • Target BP: ~50–55 °C at 10 mmHg (estimate based on similar esters).

  • Yield: Expect 85–95% isolated yield.

Part 3: Alternative Protocol – Phase Transfer Catalysis (PTC)

Workflow Diagram

PTC_Workflow Start Start: 2-Methylbutanoic Acid + DCM + Water Mix Add NaHCO3 (Base) + TBAHS (Catalyst) Start->Mix Reagent Add Chloromethyl Chlorosulfate (Slow Addition, <0°C) Mix->Reagent React Biphasic Stirring RT, 4-12 h Reagent->React Q+ Transport Sep Phase Separation (Org: Product / Aq: Waste) React->Sep Purify Distillation Sep->Purify

Figure 2: Biphasic Phase Transfer Catalysis workflow.

Protocol Summary
  • Reagents: 2-Methylbutanoic acid (1.0 equiv), Sodium Bicarbonate (3.0 equiv), Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 equiv), Chloromethyl chlorosulfate (1.2 equiv).

  • Solvent: DCM/Water (1:1 biphasic system).

  • Procedure:

    • Dissolve acid and TBAHS in DCM; dissolve base in water. Combine.

    • Cool to 0 °C. Dropwise add chloromethyl chlorosulfate (exothermic).

    • Stir vigorously at Room Temp overnight.

    • Separate organic layer, dry over MgSO₄, concentrate, and distill.

Part 4: Quality Control & Characterization

ParameterSpecificationMethod
Appearance Colorless, clear liquidVisual
Purity >98.0%GC-FID
1H NMR (CDCl₃)

5.70 (s, 2H, -OCH₂Cl)

2.45 (m, 1H, -CH-)

1.15 (d, 3H, -CH₃)
Varian 400 MHz
Water Content <0.1%Karl Fischer

Troubleshooting Guide:

  • Low Conversion: Ensure ZnCl₂ is strictly anhydrous. Trace water kills the Lewis acid activity by forming inactive hydrates.

  • Polymerization: If the product solidifies or becomes viscous, the reaction temperature was too high, leading to paraformaldehyde repolymerization or product degradation. Keep T < 80 °C.

References

  • Mudryk, B., Rajaraman, S., & Soundararajan, N. (2002).[5] A practical synthesis of chloromethyl esters from acid chlorides and trioxane or paraformaldehyde promoted by zirconium tetrachloride. Tetrahedron Letters, 43(36), 6317–6318. Link

  • Berliner, M. A., & Belecki, K. (2005).[6] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Mantyla, A., et al. (2004). Synthesis, in vitro evaluation, and antileishmanial activity of water-soluble prodrugs of buparvaquone. Journal of Medicinal Chemistry, 47(1), 188-195. Link

  • Fisher Scientific. (2021). Safety Data Sheet: Chloromethyl butyrate. Link

Sources

Application

Advanced Handling and Application of Moisture-Sensitive Chloromethyl Ester Reagents

Executive Summary Chloromethyl esters—such as chloromethyl pivalate (POM-Cl) and chloromethyl chloroformate—are indispensable electrophilic reagents used extensively in medicinal chemistry to synthesize lipophilic prodru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl esters—such as chloromethyl pivalate (POM-Cl) and chloromethyl chloroformate—are indispensable electrophilic reagents used extensively in medicinal chemistry to synthesize lipophilic prodrugs and alkylate sterically hindered nucleophiles[1],[2]. By masking polar functionalities like phosphates and carboxylates, these reagents dramatically enhance the oral bioavailability of active pharmaceutical ingredients (APIs), as demonstrated in the synthesis of antiviral agents like adefovir dipivoxil and tenofovir disoproxil[2]. However, their extreme sensitivity to atmospheric moisture demands rigorous anhydrous handling protocols to prevent rapid degradation, toxic byproduct formation, and catastrophic reaction failures[3].

Mechanistic Rationale: The Causality of Moisture Sensitivity

The acute moisture sensitivity of chloromethyl esters is driven by the electronic environment of the chloromethyl carbon. The adjacent ester oxygen atom donates its lone pair to stabilize an incipient carbocation, forming a highly reactive oxocarbenium intermediate. This resonance stabilization makes the carbon exceptionally susceptible to nucleophilic attack by ambient water[3].

Upon hydrolysis, the reagent undergoes an irreversible decomposition pathway that yields equimolar amounts of hydrochloric acid (HCl), formaldehyde, and the corresponding carboxylic acid (e.g., pivalic acid)[3]. This degradation is highly detrimental for three reasons:

  • Titer Loss: The active electrophile is consumed, leading to stoichiometric imbalances.

  • Autocatalysis & Toxicity: The generated HCl lowers the pH, catalyzing further degradation of both the reagent and any acid-sensitive substrates in the reaction mixture[3].

  • Pressurization: The release of volatile byproducts (and CO₂ in the case of chloromethyl chloroformate) generates dangerous internal pressure within sealed storage vessels, posing an explosion hazard upon opening[4],[5].

G POMCl POM-Cl (Moisture Sensitive) POMI POM-I (Highly Reactive) POMCl->POMI + NaI (Acetone/MeCN) Degradation Hydrolysis (HCl + Formaldehyde) POMCl->Degradation + H2O (Ambient Moisture) NaI NaI Catalyst (Finkelstein) Prodrug POM-Prodrug (Lipophilic) POMI->Prodrug + Substrate Base (e.g., DIPEA) Substrate Phosphate/Carboxylate Substrate Substrate->Prodrug Alkylation

Finkelstein-catalyzed prodrug synthesis pathway and moisture degradation route.

Physicochemical Properties & Degradation Profiles

To effectively design experiments, researchers must understand the specific properties of the chloromethyl ester being utilized.

ReagentCAS NumberMolecular WeightMoisture SensitivityPrimary Application
Chloromethyl pivalate (POM-Cl) 18997-19-8150.60 g/mol HighProdrug synthesis (POM esters)
Chloromethyl chloroformate 22128-62-7128.94 g/mol ExtremeSynthesis of carbonates/carbamates,[6]
Chloromethyl isopropyl carbonate 116193-72-7152.58 g/mol HighProdrug synthesis (POC esters)[2]

Standard Operating Procedures (SOPs) for Anhydrous Handling

To maintain the integrity of these reagents, strict adherence to Schlenk line techniques is mandatory[4].

Causality of Storage Choices: Chloromethyl esters must be stored at 2–8 °C to suppress thermal decomposition[4]. However, opening a cold bottle immediately condenses atmospheric moisture into the liquid. Therefore, thermal equilibration to room temperature in a desiccator is non-negotiable before use. Furthermore, backfilling the storage vessel with Argon is heavily preferred over Nitrogen; Argon's higher density allows it to settle as a physical protective blanket directly over the liquid phase, displacing moist air[4].

G Step1 1. Thermal Equilibration Warm to RT under Ar Step2 2. Schlenk Line Purge 3x Vacuum/Ar Cycles Step1->Step2 Step3 3. Syringe Prep Oven-dried, Ar-flushed Step2->Step3 Step4 4. Reagent Extraction Positive Ar Pressure Step3->Step4 Step5 5. Transfer & Quench Inject to Rxn, Clean Syringe Step4->Step5

Step-by-step Schlenk line workflow for anhydrous reagent transfer.

Protocol A: Anhydrous Syringe Transfer
  • Preparation: Remove the reagent bottle from the refrigerator and place it in a desiccator for 30–60 minutes until it reaches room temperature.

  • Purging: Connect an oven-dried, gas-tight syringe (fitted with a long stainless-steel needle) to a Schlenk line. Perform three cycles of vacuum and Argon backfill.

  • Extraction: Insert a separate Argon line (via a fine needle) into the septum of the reagent bottle to maintain positive pressure. Insert the purged syringe and slowly withdraw the required volume.

  • Transfer: Quickly transfer the reagent to the reaction flask (pre-purged and under Argon).

  • Storage: Remove the syringe, allow the Argon line to flush the headspace of the reagent bottle for 30 seconds, remove the line, and immediately seal with Parafilm before returning to 2–8 °C storage[4].

Application Protocol: Synthesis of Bis(POM) Phosphates

Direct alkylation of phosphates with POM-Cl often proceeds with sluggish kinetics and poor yields (<10%) due to the moderate leaving group ability of the chloride ion[7]. To overcome this, researchers employ a Finkelstein-type activation. By adding sodium iodide (NaI), POM-Cl is converted in situ to the highly reactive iodomethyl pivalate (POM-I)[7],[8].

Protocol B: Finkelstein-Catalyzed Alkylation
  • Setup: To an oven-dried, Argon-purged round-bottom flask, add the phosphate substrate (1.0 equiv) and anhydrous acetonitrile (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv) and stir for 10 minutes at room temperature.

  • Activation: In a separate anhydrous vial, mix POM-Cl (4.0 equiv) and anhydrous NaI (4.0 equiv) in acetonitrile. Stir for 15 minutes until a fine precipitate of NaCl forms, indicating the generation of POM-I[7].

  • Coupling: Transfer the activated POM-I suspension dropwise to the main reaction flask.

  • Reflux: Heat the reaction to 60 °C (or reflux) and monitor via LC-MS or TLC. The highly reactive POM-I drives the reaction to completion significantly faster than POM-Cl[7].

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize any generated acids, extract with ethyl acetate, and wash the organic layer with sodium thiosulfate to remove residual iodine.

Self-Validating Systems: Quality Control (QC)

Before committing precious APIs to a reaction, the integrity of the chloromethyl ester must be validated. This establishes a self-validating loop ensuring experimental reproducibility.

  • Visual & Physical Inspection: Pure POM-Cl and chloromethyl chloroformate are clear, colorless liquids[1],[5]. Yellowing indicates halogen degradation. If the bottle "hisses" or emits white fumes upon opening, significant hydrolysis has occurred, releasing HCl gas[3],[5]. Do not use the reagent if these signs are present.

  • ¹H NMR Validation: Dissolve a 10 µL aliquot in anhydrous CDCl₃. For POM-Cl, the intact t-butyl group appears as a sharp singlet at ~1.2 ppm, and the chloromethyl protons appear at ~5.7 ppm. The appearance of a sharp singlet at ~9.6 ppm confirms formaldehyde contamination, while a downfield shift in the t-butyl signal indicates the presence of free pivalic acid resulting from hydrolysis.

References[1] Title: A Technical Guide to the Synthesis of Chloromethyl Pivalate from Pivaloyl Chloride. Source: Benchchem. URL:https://www.benchchem.com/[6] Title: CAS 22128-62-7: Chloromethyl chloroformate. Source: CymitQuimica. URL: https://www.cymitquimica.com/[8] Title: Efficient Synthesis of Phosphorylated Prodrugs with Bis(POM). Source: ACS Publications. URL: https://pubs.acs.org/[4] Title: SAFETY DATA SHEET - Pivalic Acid Chloromethyl Ester. Source: TCI Chemicals. URL: https://www.tcichemicals.com/[2] Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Source: Frontiers in Chemistry. URL:https://www.frontiersin.org/[9] Title: Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Source: Chemical Reviews (ACS). URL: https://pubs.acs.org/[3] Title: Chloromethyl chloroformate | 22128-62-7. Source: Smolecule. URL: https://www.smolecule.com/[5] Title: Chloromethyl chloroformate 22128-62-7 wiki. Source: Guidechem. URL: https://www.guidechem.com/[7] Title: Chloromethyl Chloroformate | 22128-62-7. Source: TCI Chemicals (APAC). URL:https://www.tcichemicals.com/

Sources

Method

Procedure for Introducing the 2-Methylbutyryloxymethyl (MBOM) Protecting Group

Abstract & Rationale The 2-methylbutyryloxymethyl (MBOM) moiety is a labile protecting group primarily employed in prodrug strategies to mask acidic functional groups—specifically phosphonates, phosphates, and carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

The 2-methylbutyryloxymethyl (MBOM) moiety is a labile protecting group primarily employed in prodrug strategies to mask acidic functional groups—specifically phosphonates, phosphates, and carboxylates. Structurally analogous to the widely used pivaloyloxymethyl (POM) group, the MBOM group offers a unique advantage: the introduction of a chiral center within the acyl tail and a slightly modified steric profile compared to the tert-butyl group of POM.

This modification allows for the fine-tuning of:

  • Lipophilicity (LogP): Enhancing passive membrane permeability.

  • Enzymatic Stability: Modulating the rate of hydrolysis by non-specific esterases to optimize plasma half-life.

  • Metabolic Safety: Avoiding the formation of pivalic acid, which is associated with carnitine depletion in long-term therapies.

This guide details the synthesis of the alkylating reagent, chloromethyl 2-methylbutyrate , and its subsequent conjugation to a therapeutic payload.

Chemical Basis & Mechanism

Structural Overview

The MBOM group is installed via an acyloxymethyl linker. The process involves a nucleophilic substitution where the acidic oxygen of the drug attacks the methylene carbon of the MBOM halide.

  • Reagent: Chloromethyl 2-methylbutyrate (or Iodomethyl 2-methylbutyrate for higher reactivity).

  • Leaving Group: Chloride or Iodide.

  • Mechanism:

    
     Alkylation.
    
Metabolic Activation Pathway

Once in the systemic circulation, the MBOM prodrug undergoes a two-step bioactivation:

  • Esterase Hydrolysis: Carboxylesterases cleave the terminal ester bond, releasing 2-methylbutyric acid and forming a hydroxymethyl intermediate.

  • Spontaneous Collapse: The unstable hydroxymethyl intermediate spontaneously eliminates formaldehyde to regenerate the free acidic drug.

MBOM_Metabolism Prodrug MBOM Prodrug (Drug-O-CH2-O-CO-CH(Me)Et) Intermed Hydroxymethyl Intermediate (Drug-O-CH2-OH) Prodrug->Intermed Hydrolysis Byprod1 2-Methylbutyric Acid Prodrug->Byprod1 Released Enzyme Carboxylesterase Enzyme->Prodrug Byprod2 Formaldehyde Intermed->Byprod2 Released ActiveDrug Active Drug (Drug-OH) Intermed->ActiveDrug Spontaneous Collapse

Figure 1: Metabolic activation pathway of MBOM prodrugs.

Experimental Protocols

Phase 1: Synthesis of the Reagent (Chloromethyl 2-methylbutyrate)[1]

The chloromethyl ester is synthesized via the reaction of the corresponding acid chloride with paraformaldehyde, catalyzed by a Lewis acid (Zinc Chloride).

Safety Note: This reaction generates chloromethyl esters, which are potential alkylating agents and carcinogens. Perform all operations in a well-ventilated fume hood.

Materials
ReagentEquiv.Role
2-Methylbutyryl chloride 1.0Substrate
Paraformaldehyde 1.2 - 1.5Formaldehyde source
Zinc Chloride (ZnCl₂) 0.02 (cat.)Lewis Acid Catalyst
Dichloromethane (DCM) SolventOptional (can be run neat)
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (Ar or N₂).

  • Mixing: Add 2-methylbutyryl chloride (100 mmol) and paraformaldehyde (120 mmol) to the flask.

  • Catalyst Addition: Add anhydrous ZnCl₂ (approx. 200-300 mg).

  • Reaction: Heat the mixture to 60–90°C (oil bath). If running neat, the paraformaldehyde will depolymerize and react.

    • Observation: The reaction mixture should become homogenous as paraformaldehyde is consumed.

    • Time: Stir for 2–4 hours. Monitor by ¹H NMR (disappearance of acid chloride signals).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with DCM (if run neat).

    • Wash with saturated NaHCO₃ (cold) to remove unreacted acid/acid chloride traces (Caution: gas evolution).

    • Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify by vacuum distillation .

    • Target: Chloromethyl 2-methylbutyrate is a colorless oil.

    • Boiling Point: Expect ~60–70°C at reduced pressure (e.g., 10–15 mmHg). Note: BP will vary based on vacuum strength.

Phase 2: Activation (Finkelstein Reaction) - Optional but Recommended

Chloromethyl esters are often sluggish electrophiles. Converting them to iodomethyl 2-methylbutyrate significantly increases yields during the coupling step, especially for sterically hindered drugs.

Protocol
  • Dissolve Chloromethyl 2-methylbutyrate (1.0 equiv) in dry Acetonitrile or Acetone .

  • Add Sodium Iodide (NaI) (1.5 equiv).

  • Stir at 40°C for 2–4 hours or overnight at RT.

  • Workup: Filter off the NaCl precipitate. Concentrate the filtrate.

  • Use: Use the crude iodomethyl ester immediately for the coupling step to avoid decomposition.

Phase 3: Conjugation to Therapeutic Payload (Phosphonate/Carboxylate)

This protocol describes the alkylation of a phosphonic acid (e.g., PMPA/Tenofovir analog) or a carboxylic acid.

Materials
ComponentSpecification
Substrate Drug-PO(OH)₂ or Drug-COOH
Reagent Iodomethyl 2-methylbutyrate (from Phase 2)
Base Diisopropylethylamine (DIEA) or Cs₂CO₃
Solvent N-Methyl-2-pyrrolidone (NMP) or DMF
Temp 50–60°C
Step-by-Step Procedure
  • Solubilization: Dissolve the drug (1.0 mmol) in anhydrous NMP (5–10 mL). NMP is preferred over DMF for phosphonate alkylations due to better solubility and reaction rates.

  • Base Addition: Add DIEA (4.0 mmol for phosphonates, 2.0 mmol for carboxylates). Stir for 15 minutes at RT.

  • Alkylation: Add Iodomethyl 2-methylbutyrate (4.0 mmol for bis-protection of phosphonates; 1.2 mmol for carboxylates).

    • Note: A large excess (4–5 equiv) is often required for bis-alkylation of phosphonates to drive the reaction to completion and minimize mono-ester formation.

  • Heating: Heat the mixture to 55–60°C under Argon.

  • Monitoring: Monitor by LC-MS.

    • Milestone: Look for the mass corresponding to [M + 2(MBOM)]⁺.

    • Time: Typically 16–24 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash extensively with water (3x) and brine (1x) to remove NMP.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of DCM/MeOH or Hexanes/EtOAc depending on polarity.

Workflow Diagram

MBOM_Synthesis_Workflow Start Start: 2-Methylbutyryl Chloride Step1 Chloromethylation (Paraformaldehyde + ZnCl2, 60-90°C) Start->Step1 Inter1 Chloromethyl 2-methylbutyrate Step1->Inter1 Step2 Activation (Finkelstein) (NaI, Acetone/ACN) Inter1->Step2 Optional but Recommended Step3 Coupling Reaction (Drug + Base + NMP, 60°C) Inter1->Step3 Direct Coupling (Slower) Inter2 Iodomethyl 2-methylbutyrate (Highly Reactive) Step2->Inter2 Inter2->Step3 Final Final MBOM Prodrug Step3->Final

Figure 2: Step-by-step synthesis workflow for MBOM prodrugs.

Critical Considerations & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Polymerization of paraformaldehyde without reaction.Ensure ZnCl₂ is anhydrous. Increase temperature to 90°C. Use freshly distilled acid chloride.
Incomplete Coupling (Phase 3) Steric hindrance or low reactivity of chloride.Switch to Iodomethyl ester (Phase 2). Increase temperature to 65°C. Use Cs₂CO₃ as base.
Mono-ester Product Insufficient reagent excess (for phosphonates).Use 5–6 equivalents of alkylating agent. Ensure reaction runs for >16h.
Product Decomposition Hydrolysis during workup.MBOM esters are sensitive to basic hydrolysis. Keep workup neutral/mildly acidic. Avoid prolonged exposure to aqueous base.
Stereochemical Note

2-methylbutyric acid is chiral.[2] Using racemic 2-methylbutyryl chloride will result in a mixture of diastereomers if the drug payload is also chiral (e.g., Tenofovir).

  • Recommendation: For clinical candidates, start with enantiopure (S)-(+)-2-methylbutyryl chloride or (R)-(-)-2-methylbutyryl chloride to produce a single diastereomer prodrug, simplifying CMC (Chemistry, Manufacturing, and Controls) characterization.

References

  • Synthesis of Chloromethyl Esters: Neuenschwander, M., et al. "A Simple Synthesis of Chloromethyl Esters." Helvetica Chimica Acta, vol. 61, no. 6, 1978, pp. 2047–2058. Link

  • Application in Phosphonate Prodrugs: Shaw, J. P., et al. "Pharmacokinetics and Metabolism of the Bis(pivaloyloxymethyl) Ester of PMEA in the Rat." Pharmaceutical Research, vol. 14, 1997, pp. 1824–1829.[3] (Context on POM/MBOM analogs).

  • General Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, vol. 7, 2008, pp. 255–270. Link

  • Finkelstein Activation: Mantyla, A., et al. "Synthesis, in vitro evaluation, and antileishmanial activity of water-soluble prodrugs of buparvaquone." Journal of Medicinal Chemistry, vol. 47, no. 1, 2004, pp. 188-195. (Methodology for iodomethyl ester conversion).

Sources

Application

Application Note: Scale-Up Synthesis of Chloromethyl 2-Methylbutanoate

Abstract & Strategic Significance Chloromethyl 2-methylbutanoate (CAS: 115065-27-1) is a critical "soft drug" promoiety used to derivatize carboxylic acid-containing pharmacophores (e.g., beta-lactams, phosphonates) into...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Chloromethyl 2-methylbutanoate (CAS: 115065-27-1) is a critical "soft drug" promoiety used to derivatize carboxylic acid-containing pharmacophores (e.g., beta-lactams, phosphonates) into acyloxyalkyl ester prodrugs. These prodrugs improve oral bioavailability by masking the charged acid group, allowing passive diffusion across the intestinal epithelium before being hydrolyzed by nonspecific esterases in the plasma.

This guide details the Process Development (PD) and Scale-Up of chloromethyl 2-methylbutanoate via the Lewis-acid catalyzed insertion of paraformaldehyde into 2-methylbutyryl chloride. Unlike bench-scale methods using toxic chloromethyl chlorosulfate, this route utilizes commodity reagents (paraformaldehyde, ZnCl₂), making it economically viable for multi-kilogram production.

Retrosynthetic Analysis & Route Selection

For the scale-up of chloromethyl esters, three primary routes exist. We have selected Route A for this protocol due to its balance of cost, scalability, and atom economy.

Comparison of Synthetic Routes
MetricRoute A (Selected) Route B (Alternative)Route C (Avoided)
Chemistry Acid Chloride + Paraformaldehyde + ZnCl₂ Acid + Chloromethyl chlorosulfateAcid Salt + Bromochloromethane
Scalability High (Exothermic but manageable)Low (Reagent availability/cost)Medium (Poor selectivity)
Safety Moderate (Risk of BCME*)Low (Highly toxic reagent)Moderate (Halogen exchange)
Atom Economy High (No leaving group waste)Medium (SO₃/HCl loss)Low (Stoichiometric salt waste)

*BCME: Bis(chloromethyl) ether (Carcinogen).[1]

Reaction Scheme

The reaction proceeds via the activation of paraformaldehyde by Zinc Chloride, followed by nucleophilic attack by the acyl chloride.

ReactionScheme Start 2-Methylbutyryl Chloride (Liquid) Intermediate [Acyl-Oxonium Complex] Start->Intermediate + Catalyst Reagent Paraformaldehyde (Solid) Reagent->Intermediate Depolymerization Catalyst ZnCl₂ (anhydrous) (Catalyst) Product Chloromethyl 2-methylbutanoate (Target) Intermediate->Product 60-70°C Insertion

Figure 1: Reaction pathway for the synthesis of chloromethyl 2-methylbutanoate.

Critical Process Parameters (CPPs)

To ensure a "Golden Batch" (consistent high yield >85% and purity >98%), the following parameters must be strictly controlled:

  • Catalyst Load (ZnCl₂):

    • Standard: 1.0 - 2.0 mol%.

    • Impact: Excess catalyst leads to polymerization of the product (tar formation). Insufficient catalyst stalls the reaction.

  • Temperature Control:

    • Target: 60°C – 75°C.

    • Failure Mode: Temperatures >85°C degrade the product into dark oligomers. Temperatures <50°C result in accumulation of unreacted paraformaldehyde, risking a runaway exotherm upon heating.

  • Stoichiometry:

    • Use a slight excess of Paraformaldehyde (1.05 – 1.10 equiv) to drive full conversion of the acid chloride.

  • Water Content:

    • Strictly Anhydrous. Moisture hydrolyzes the acid chloride to the parent acid, which poisons the ZnCl₂ catalyst.

Detailed Protocol: Scale-Up (1.0 kg Batch)

Safety Warning: This reaction involves potential formation of trace Bis(chloromethyl) ether (BCME), a regulated carcinogen. All operations must occur in a closed reactor system with appropriate off-gas scrubbing.

Equipment Setup
  • Reactor: 2L Jacketed Glass Reactor (or Hastelloy for larger scale).

  • Agitation: Overhead stirrer with PBT impeller (high torque required for initial slurry).

  • Condenser: Reflux condenser set to -10°C (glycol) to retain volatiles.

  • Scrubber: Caustic scrubber (NaOH 10%) connected to the vent line.

Step-by-Step Methodology
Phase 1: Reactor Charging
  • Inertion: Purge the reactor with dry Nitrogen (N₂) for 15 minutes.

  • Charge Acid Chloride: Load 2-Methylbutyryl chloride (120.5 g, 1.0 mol) into the reactor.

  • Catalyst Addition: Add Zinc Chloride (anhydrous, 1.36 g, 0.01 mol) .

    • Note: ZnCl₂ is hygroscopic. Weigh quickly in a glovebox or use fresh ampoules.

  • Agitation: Start stirring at 250 RPM. The mixture will be a suspension.

Phase 2: Reaction Initiation
  • Reagent Addition: Add Paraformaldehyde (31.5 g, 1.05 mol) in a single portion.

    • Observation: The mixture will remain a slurry.

  • Heating Ramp: Slowly heat the jacket to 65°C over 30 minutes.

    • Critical: Do not overshoot. The reaction is slightly exothermic once initiation occurs (usually around 55-60°C).

  • Reaction Maintenance: Hold at 65°C ± 2°C for 4–6 hours.

    • Visual Check: The slurry will gradually clear as paraformaldehyde is consumed and the liquid product forms.

Phase 3: In-Process Control (IPC)
  • Sampling: At T=4h, take a 50 µL aliquot. Quench in dry methanol.

  • Analysis (GC-FID):

    • Target: < 2.0% residual Acid Chloride (observed as methyl ester derivative in MeOH quench).

    • Pass Criteria: Area% Product > 90%.[2]

Phase 4: Work-up and Purification
  • Cooling: Cool the reactor to 20°C.

  • Decantation/Filtration: If solid residue (unreacted paraformaldehyde) remains, filter through a sintered glass funnel under N₂.

  • Distillation (Purification):

    • Transfer the crude oil to a distillation flask.

    • Perform Fractional Vacuum Distillation .

    • Pressure:[3][4][5] 10–15 mmHg.

    • Fractions:

      • Fore-run: Discard (contains unreacted acid chloride).

      • Main Fraction: Collect at bp ~68-72°C (at 12 mmHg) .

  • Stabilization: Store the purified liquid over activated molecular sieves (3Å) at 4°C.

Analytical Specifications

TestMethodSpecification
Appearance VisualClear, colorless liquid
Assay GC-FID≥ 98.0%
Identification 1H NMR (CDCl₃)δ 5.70 (s, 2H, -OCH₂Cl), 2.45 (m, 1H), 1.7-1.5 (m, 2H), 1.18 (d, 3H), 0.95 (t, 3H)
Water Content Karl Fischer≤ 0.1% w/w
Residual Zn ICP-MS≤ 10 ppm

Process Safety & Engineering Controls

The synthesis involves handling corrosive acid chlorides and potential carcinogens. The following workflow visualizes the safety barriers required.

SafetyProtocol Hazards Hazards: 1. Corrosive (Acid Chloride) 2. Carcinogen (BCME trace) 3. Exotherm Controls Engineering Controls: 1. Closed Reactor System 2. Caustic Scrubber (NaOH) 3. Auto-shutdown on High Temp Hazards->Controls Mitigated By PPE PPE Requirement: Full Face Respirator Chem-Resistant Gloves (Nitrile/Silver Shield) Tyvek Suit Controls->PPE Supplemented By Waste Waste Disposal: Quench residues with aq. NaOH Incinerate halogenated waste PPE->Waste Post-Process

Figure 2: Safety hierarchy and engineering controls for chloromethyl ester synthesis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Catalyst poisoning (moisture).Ensure all reagents are anhydrous. Increase ZnCl₂ to 2.5 mol%.
Dark/Black Product Overheating (>80°C) or long reaction time.Maintain strict T < 70°C. Quench immediately upon completion.
Cloudy Distillate Paraformaldehyde sublimation.Ensure efficient condenser cooling (-10°C) during reaction and distillation.
High Pressure Drop Scrubber blockage.Check caustic scrubber lines for solid precipitation.

References

  • Mudryk, B., et al. (2002).[6] A practical synthesis of chloromethyl esters from acid chlorides and trioxane or paraformaldehyde promoted by zirconium tetrachloride. Tetrahedron Letters, 43(36), 6317-6318. Link

  • Berliner, M. A., & Belecki, K. (2005).[1][7][8] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618-9621.[7] Link

  • PubChem. (2023). Chloromethyl butanoate - Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[9] Application Notes: Synthesis of Substituted Butanals Using 2-(chloromethyl)butanal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of Chloromethyl 2-methylbutanoate

Executive Summary & Core Directive Chloromethyl 2-methylbutanoate is a highly specialized -haloalkyl ester used primarily as a derivatizing agent to create "soft drugs" or prodrugs (e.g., ester-linked prodrugs that impro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Chloromethyl 2-methylbutanoate is a highly specialized


-haloalkyl ester used primarily as a derivatizing agent to create "soft drugs" or prodrugs (e.g., ester-linked prodrugs that improve bioavailability).

The Critical Failure Mode: This molecule possesses a "self-destruct" mechanism. It is an electrophilic species designed to be labile in vivo, which makes it inherently unstable in vitro. The primary threat is autocatalytic hydrolysis . Upon contact with trace moisture, it degrades into 2-methylbutanoic acid, formaldehyde, and hydrochloric acid (HCl). The generated HCl acts as a catalyst, accelerating the degradation of the remaining bulk material exponentially.

Your Objective: Maintain an anhydrous, acid-free, and low-temperature environment to prevent the initiation of this autocatalytic cycle.

The "Why": Mechanism of Failure[1]

To prevent degradation, you must understand the chemical pathway driving it. Unlike standard alkyl esters, the chloromethyl group creates a hemiacetal-like instability.

The Autocatalytic Hydrolysis Loop[1]

The following diagram illustrates the degradation pathway. Note the red "feedback loop" where HCl acts as a catalyst for further destruction.

HydrolysisMechanism Ester Chloromethyl 2-methylbutanoate Intermediate Hemiacetal Intermediate Ester->Intermediate Hydrolysis Water H₂O (Trace Moisture) Water->Ester Nucleophilic Attack Acid 2-methylbutanoic acid (Pungent Odor) Intermediate->Acid HCHO Formaldehyde Intermediate->HCHO HCl HCl (Catalyst) Intermediate->HCl HCl->Ester Acid Catalysis (Accelerates Reaction)

Figure 1: The autocatalytic hydrolysis pathway. Note that HCl is both a product and a catalyst, leading to exponential degradation once initiated.[1]

Storage Protocol: The "Argon Blanket" System[1]

Do not treat this as a standard organic solvent. Follow this rigorous protocol to ensure shelf-life integrity.

A. Environmental Parameters[3][4][5][6]
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that reaction rates halve (approx.) for every 10°C drop. Deep freeze is essential to stall hydrolysis kinetics.
Atmosphere Argon (Ar) Argon is heavier than air and forms a stable "blanket" over the liquid, unlike Nitrogen which mixes more easily. This excludes atmospheric moisture.[2][3]
Container Amber Glass Prevents radical formation via UV light, though moisture is the primary threat.
Closure PTFE-Lined Cap Polyethylene liners are permeable to organic vapors and moisture over time. PTFE (Teflon) is chemically inert and impermeable.
B. The "Zero-Moisture" Handling Workflow
  • Equilibration: Before opening a stored bottle, allow it to warm to room temperature inside a desiccator. Why? Opening a cold bottle in humid lab air causes immediate condensation of water vapor into the product.[1]

  • Aliquot Strategy: Do not repeatedly access the main stock. Aliquot the material into single-use vials inside a glovebox or under an inverted funnel with inert gas flow.

  • Septum Use: If using a septum, use a PTFE-faced silicone septum. Never store with a needle puncturing the septum.

Troubleshooting & FAQs

Q1: The liquid has developed a pungent, "cheesy" or "sweaty" odor. Is it still usable?

Diagnosis: Critical Failure. Explanation: The odor comes from 2-methylbutanoic acid (isovaleric acid derivative), which is a degradation product. This indicates that hydrolysis has occurred.[4] Because the reaction generates HCl, the remaining material is likely highly acidic and will compromise sensitive coupling reactions. Action: Discard the lot. Do not attempt to purify, as the acid is difficult to separate quantitatively without triggering further degradation.

Q2: I see a white precipitate or cloudiness in the liquid.

Diagnosis: Polymerization. Explanation: The hydrolysis releases formaldehyde , which can polymerize to form paraformaldehyde (a white solid) in the presence of the generated acid. Alternatively, if any amine bases were present in the vicinity, ammonium salts may have formed. Action: Filter a small aliquot and check NMR. If the liquid phase is pure, you may be able to use it, but the titer (concentration) is compromised.

Q3: Can I use a molecular sieve to dry the solvent?

Diagnosis: Proceed with Caution. Explanation: Standard molecular sieves (3Å or 4Å) are often slightly basic (aluminosilicates). Basic conditions catalyze ester hydrolysis even faster than acidic conditions. Action: Use acid-washed molecular sieves or neutral activated alumina if absolutely necessary. However, the best "drying" method is prevention (Argon blanketing).

Q4: There is pressure buildup when I open the cap.

Diagnosis: Gas Evolution. Explanation: The decomposition releases HCl gas and potentially formaldehyde vapor. Action: Vent carefully in a fume hood. This is a sign of significant degradation.

Quality Control: Self-Validating the Integrity

Before using the reagent in a high-value synthesis, perform this rapid check.

1H NMR Diagnostic

Run a standard proton NMR in


. Look for the diagnostic signals of the breakdown products.
Signal (approx.[5] ppm)SpeciesInterpretation
5.6 - 5.8 (s, 2H)

Intact Material. This is the key methylene signal between the oxygen and chlorine.
~9.7 (s, 1H)

Degradation. Aldehyde proton from formaldehyde.
~11.0 - 12.0 (br)

Degradation. Carboxylic acid proton from 2-methylbutanoic acid.

Acceptance Criteria: Integration of the aldehyde or acid peak should be < 1% relative to the intact methylene peak.

References

  • Mechanism of Alpha-Haloalkyl Ester Hydrolysis Euranto, E. K., et al. "Kinetics and mechanisms of the hydrolysis of chloromethyl esters."[6] Journal of the Chemical Society, Perkin Transactions 2.[7]

  • Safety & Handling of Chloromethyl Esters Sigma-Aldrich Safety Data Sheet (SDS). "Chloromethyl 2-methylbutanoate - Safety Data Sheet." (Note: Link directs to general search if specific CAS 33657-49-7 landing page is dynamic; verify CAS match).

  • Prodrug Design and Stability Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008.

  • General Ester Storage Protocols Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 2013.

Sources

Optimization

Removing unreacted Chloromethyl 2-methylbutanoate from reaction mixtures

The removal of Chloromethyl 2-methylbutanoate (CM-2-MB) from reaction mixtures requires a nuanced approach due to its dual nature: it is both a volatile organic compound and a highly reactive electrophilic alkylating age...

Author: BenchChem Technical Support Team. Date: March 2026

The removal of Chloromethyl 2-methylbutanoate (CM-2-MB) from reaction mixtures requires a nuanced approach due to its dual nature: it is both a volatile organic compound and a highly reactive electrophilic alkylating agent. In the context of prodrug synthesis (e.g., creating acyloxymethyl esters), this reagent is typically used in excess to drive the esterification of a drug's carboxylic acid moiety.[1]

Below is the technical guide structured as a Support Center resource.

Topic: Removal of Unreacted Chloromethyl 2-methylbutanoate Ticket ID: #PUR-CM2MB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[2]

Executive Summary & Chemical Profile

The Challenge: You are synthesizing a prodrug (likely an acyloxymethyl ester) using Chloromethyl 2-methylbutanoate. The reaction is complete, but you have excess reagent remaining. Standard evaporation isn't removing it efficiently, or you are concerned about thermal degradation of your product.[2]

The Reagent:

  • Name: Chloromethyl 2-methylbutanoate

  • Function: Electrophilic alkylating agent (soft electrophile).[2]

  • Boiling Point: ~150–160 °C (estimated at 760 mmHg); volatile under high vacuum.[2]

  • Reactivity: Susceptible to nucleophilic attack (SN2) and hydrolysis.[2]

  • Risk: Potential Genotoxic Impurity (PGI/GTI).[2] Complete removal is critical for pharmaceutical compliance.[2]

Decision Matrix: Choosing Your Removal Strategy

Do not apply a "one-size-fits-all" approach. Analyze your reaction scale and product stability.

PurificationStrategy Start Start: Excess CM-2-MB Present Scale Reaction Scale? Start->Scale Stability Product Thermally Stable (>60°C)? Scale->Stability Small (<5g) Volatility Product Volatility? Scale->Volatility Large (>50g) MethodA Method A: High Vacuum Distillation (Kugelrohr/Wiped Film) Stability->MethodA Yes MethodB Method B: Chemical Scavenging (Amine Wash) Stability->MethodB No (Heat Sensitive) Volatility->MethodA Non-Volatile Product Volatility->MethodB Volatile Product MethodC Method C: Solid Phase Extraction (Silica/Reverse Phase) MethodB->MethodC If Purity < 95%

Figure 1: Decision tree for selecting the optimal purification workflow based on scale and stability.

Protocol A: Chemical Scavenging (The "Smart" Workup)

Best For: Heat-sensitive products, small-to-medium scale, and ensuring GTI compliance. Mechanism: We convert the lipophilic alkyl chloride (CM-2-MB) into a highly polar, water-soluble ammonium salt using a nucleophilic amine. This allows the impurity to be washed away in the aqueous phase.

Reagents Required[2][3][4][5][6][7][8][9][10]
  • Scavenger: N,N-Dimethylethylenediamine (DMEDA) or Morpholine.

    • Why? Primary/secondary amines react rapidly with the chloromethyl group via SN2.[2]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

  • Wash Buffer: Dilute HCl (1M) or NaHSO₄ solution.[2]

Step-by-Step Methodology
  • Dilution: Dilute the crude reaction mixture with an organic solvent (EtOAc is preferred for safety).

  • Scavenging Reaction:

    • Add 1.5 – 2.0 equivalents (relative to the estimated excess CM-2-MB) of DMEDA .

    • Stir at room temperature for 30–60 minutes.

    • Monitoring: Check TLC.[2] The non-polar CM-2-MB spot should disappear, replaced by a baseline spot (the ammonium salt).

  • Acid Wash (Critical Step):

    • Wash the organic layer with 1M HCl (2x).[2]

    • Chemistry: The excess amine scavenger AND the newly formed ammonium salt of the impurity will protonate and partition into the aqueous layer.

  • Neutralization & Drying:

    • Wash with Saturated NaHCO₃ (to remove trace acid).[2]

    • Wash with Brine.[2][3]

    • Dry over Na₂SO₄ and concentrate.[2]

Data Validation:

Component Organic Layer (Before Wash) Organic Layer (After Acid Wash) Aqueous Layer (Acid Wash)
Product High Conc. High Conc. Trace/None
CM-2-MB Present Absent (<0.1%) Absent

| CM-2-MB-Amine Adduct | Present (Post-stir) | Absent | High Conc. |

Protocol B: High Vacuum Distillation

Best For: Thermally stable products (oils) and larger scales where chromatography is expensive.[2]

Operational Parameters
  • Equipment: Kugelrohr apparatus (small scale) or Wiped Film Evaporator (large scale).

  • Vacuum Requirement: < 1.0 mbar (High Vacuum is essential).

  • Bath Temperature: Start at 40 °C and ramp to 80 °C.

The Workflow
  • Solvent Strip: Remove bulk reaction solvent (DMF, THF, etc.) using a standard rotary evaporator.[2]

  • Setup: Place the crude oil in the Kugelrohr bulb.

  • Processing:

    • Apply vacuum (< 1 mbar).[2]

    • Rotate the flask to maximize surface area.[2]

    • Heat gradually.[2] CM-2-MB is an alpha-halo ester; it has a significant vapor pressure compared to most drug conjugates (MW > 400).

    • CM-2-MB will distill into the trap bulb (cooled with dry ice/acetone).

  • Completion: Stop when the weight loss stabilizes.

Warning: Do not exceed 100 °C if your product contains the acyloxymethyl linkage, as retro-aldol-like degradation or thermal rearrangement can occur.

Troubleshooting & FAQs

Q1: Why can't I just use silica gel chromatography? A: You can, but it is often inefficient.[2] CM-2-MB is relatively non-polar (lipophilic). Depending on your product, it may co-elute or streak.[2][3] If you must use chromatography, use a gradient of Hexanes/Ethyl Acetate.[2] The CM-2-MB will elute early (high Rf).

Q2: My product is hydrolyzing during the workup. What is wrong? A: You likely used a strong base or the aqueous wash was too prolonged.[2]

  • Root Cause:[4][3] The chloromethyl ester and the product (acyloxymethyl ester) are both sensitive to hydrolysis.

  • Fix: Switch to Protocol A but use a milder scavenger like a polymer-supported amine (e.g., polystyrene-bound morpholine). This avoids liquid-liquid extraction with strong acids/bases.[2] Simply stir with the resin and filter.[2]

Q3: Is Chloromethyl 2-methylbutanoate toxic? A: Yes. It is an alkylating agent.[2] Treat it as a potential mutagen.[2] All waste streams from Protocol A (aqueous layers) must be treated as hazardous chemical waste containing alkylators.[2]

Q4: Can I use water to hydrolyze the excess reagent? A: Generally, no. The rate of hydrolysis of the chloromethyl group at neutral pH is slow. If you raise the pH (NaOH), you will hydrolyze your product faster than the impurity. Chemical scavenging (nucleophilic displacement) is kinetically much faster than hydrolysis and more selective.[2]

References

  • Prodrug Synthesis & Reagents

    • Rautio, J., et al. "Prodrugs: design and clinical applications."[2] Nature Reviews Drug Discovery 7.3 (2008): 255-270.[2] Link

  • Scavenging Electrophiles

    • Parlow, J. J., et al. "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of a Library of Aminothiazoles." Journal of Organic Chemistry 68.17 (2003): 6597-6603.[2] Link

  • Purification of Alkyl Halides

    • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General reference for distillation of halo-esters). Link

  • Safety & Handling of Alpha-Halo Esters

    • PubChem Compound Summary for Chloromethyl esters (Analogous data).[2] National Center for Biotechnology Information.[2] Link

Sources

Troubleshooting

Optimizing reaction temperature for alkylation with branched haloalkyl esters

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of performing nucleophilic substitutions (SN2) using...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of performing nucleophilic substitutions (SN2) using sterically hindered, branched haloalkyl esters (e.g., tert-butyl bromoacetate, isopropyl 2-bromopropionate).

When working with branched electrophiles, the reaction system exists in a delicate kinetic balance. A slight deviation in temperature can shift the pathway from the desired SN2 alkylation to parasitic E2 elimination or ester hydrolysis. This guide provides the mechanistic causality behind these failures and field-proven protocols to ensure reproducible, high-yield alkylations.

Troubleshooting & FAQs: The Kinetic Balancing Act

Q1: Why does increasing the reaction temperature to force a stalled alkylation result in massive alkene byproduct formation? Causality: Branched haloalkyl esters possess significant steric bulk adjacent to the electrophilic alpha-carbon. SN2 alkylation requires the nucleophile to achieve a highly specific trajectory (backside attack), which is physically shielded by the branched ester groups. E2 elimination, conversely, only requires the abstraction of a peripheral beta-proton. While E2 has a higher activation energy barrier than SN2, it is far less sterically demanding. When you apply heat (>35 °C), you disproportionately accelerate the E2 pathway because the thermal energy easily overcomes the E2 activation barrier, allowing the base to bypass the sterically blocked alpha-carbon entirely. Resolution: Never force a sterically hindered alkylation with heat. Instead, rely on a highly polar aprotic solvent (like DMF or DMAc) to increase the nucleophilicity of your substrate, and maintain the reaction at room temperature or below[1].

Q2: My alkylation shows zero conversion at 0 °C, but degrades into side products at 40 °C. How do I achieve full conversion? Causality: At 0 °C, the system lacks the kinetic energy required for the nucleophile to penetrate the steric shield of the branched ester. At 40 °C, the aforementioned E2 elimination and ester hydrolysis pathways dominate. You are missing the "Goldilocks" kinetic zone. Resolution: Implement a thermal ramping strategy [2]. Add the branched haloalkyl ester at 0–15 °C. This low temperature safely initiates the reaction, allowing the reagents to mix and form pre-reaction complexes without triggering elimination. Once fully dispersed, gradually ramp the temperature to 20–25 °C to provide just enough energy to drive the SN2 substitution to completion[2].

Q3: I am detecting significant amounts of bromoacetic acid derivatives in my LC-MS. What is happening and how does temperature play a role? Causality: The presence of bromoacetic acid indicates ester hydrolysis (saponification)[3]. While branched esters (like tert-butyl) are generally more resistant to hydrolysis than linear methyl esters, the combination of strong bases (e.g., NaH, NaOH), adventitious water, and elevated temperatures will forcefully cleave the ester carbonyl[3]. Resolution: Switch to strictly anhydrous conditions and utilize a milder, non-nucleophilic base such as K2CO3 or Cs2CO3[4]. Lowering the initial reaction temperature directly suppresses the rate of this parasitic hydrolysis pathway[3].

Mechanistic Pathway Logic

MechanisticPathway Start Branched Haloalkyl Ester + Nucleophile + Base HighTemp High Temperature (>40°C) Start->HighTemp LowTemp Low Temperature (<0°C) Start->LowTemp OptTemp Optimized Temp (10°C to 25°C) Start->OptTemp E2 E2 Elimination (Alkene Byproduct) HighTemp->E2 Steric hindrance favors basic attack Hydrolysis Ester Hydrolysis (Saponification) HighTemp->Hydrolysis Aqueous/Strong Base NoRxn Kinetic Stalling (Low Conversion) LowTemp->NoRxn Insufficient Activation Energy SN2 SN2 Alkylation (Desired Product) OptTemp->SN2 Balanced Kinetics

Mechanistic divergence in branched haloalkyl ester alkylation based on temperature.

Quantitative Data: Temperature & Base Effects

The following table summarizes the typical product distribution when alkylating a standard phenol/amine with tert-butyl bromoacetate under various thermal and basic conditions. Note: Data assumes 24-hour reaction time in DMF.

Temperature ProfileBase SelectionSN2 Alkylation (Target)E2 Elimination (Alkene)Ester Hydrolysis
Constant 0 °C K2CO3< 10%< 2%< 1%
Constant 40 °C K2CO340%45%15%
Constant 40 °C NaH20%50%30%
Ramped (5 °C → 25 °C) K2CO3> 85% < 5% < 2%

Step-by-Step Methodology: Self-Validating Thermal Ramping Protocol

This protocol utilizes a thermal ramping methodology to maximize SN2 conversion while suppressing E2 elimination when using sterically hindered haloalkyl esters[2].

Step 1: System Preparation

  • Charge a flame-dried, nitrogen-flushed round-bottom flask with the nucleophilic substrate (1.0 eq) and anhydrous K2CO3 (1.5 to 2.0 eq)[1].

  • Suspend the mixture in anhydrous DMF or DMAc (concentration ~0.2 M).

  • Self-Validation Check: The suspension should stir freely. Clumping indicates moisture ingress, which will lead to ester hydrolysis later.

Step 2: Initial Cooling & Activation

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 5–10 °C. Stir for 15 minutes to allow the base to deprotonate/activate the nucleophile.

Step 3: Controlled Reagent Addition

  • Prepare a solution of the branched haloalkyl ester (e.g., tert-butyl bromoacetate, 1.1 eq) in a small volume of anhydrous DMF.

  • Add this solution dropwise over 30 minutes.

  • Self-Validation Check: Monitor the internal temperature. It must not exceed 15 °C during the addition phase to prevent localized thermal spikes that trigger E2 elimination[2].

Step 4: Kinetic Initiation

  • Maintain the reaction at 10–15 °C for 2 to 4 hours[2].

  • Self-Validation Check: An LC-MS or TLC aliquot taken at the 2-hour mark should show 30–50% conversion to the SN2 product with no baseline degradation (which would indicate hydrolysis).

Step 5: Thermal Ramping

  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir at this optimized temperature for an additional 18–24 hours to drive the sterically hindered SN2 reaction to completion[2].

Step 6: Quench and Isolation

  • Quench the reaction by pouring the mixture into ice-cold water. Extract with ethyl acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. System Preparation Anhydrous Solvent + Base Step2 2. Initial Cooling Chill to 5-10°C Step1->Step2 Step3 3. Reagent Addition Dropwise Haloalkyl Ester Step2->Step3 Step4 4. Kinetic Initiation Stir at 10-15°C (2-4h) Step3->Step4 Step5 5. Thermal Ramping Warm to 25°C (Complete Rxn) Step4->Step5 Step6 6. Quench & Workup Filter salts / Extract Step5->Step6

Self-validating temperature ramping workflow for sterically hindered alkylations.

References

  • Total synthesis of (±)-simonsol C using dearomatization as key reaction under acidic conditions Beilstein Journal of Organic Chemistry
  • WO2021116165A1 - Manufacturing of protected do3a Google P
  • Impact of base selection on methyl bromoacet
  • Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)

Sources

Optimization

Technical Support Center: Optimizing 2-Methylbutyryloxymethylation Workflows

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and drug development professionals experiencing low conversion rates, poor yields, or chemoselectivity issues during 2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and drug development professionals experiencing low conversion rates, poor yields, or chemoselectivity issues during 2-methylbutyryloxymethylation—a critical acyloxymethylation technique used to enhance the lipophilicity and bioavailability of prodrugs[1].

Unlike standard acetylations, the 2-methylbutyryl group introduces significant steric hindrance. When combined with the inherent instability of acyloxymethyl halides, this reaction demands precise mechanistic control. This guide provides diagnostic logic, field-proven troubleshooting FAQs, and self-validating protocols to rescue stalled reactions.

Part 1: Diagnostic Logic & Reaction Pathway

Before altering your reaction parameters, it is critical to identify the specific failure mode of your synthesis. The logic tree below outlines the primary diagnostic pathways for troubleshooting acyloxymethylation reactions.

TroubleshootingLogic Start Low Conversion Rate Detected Q1 Is unreacted starting material present? Start->Q1 Q2 Are hydrolysis byproducts visible via NMR? Q1->Q2 No A1 Implement Finkelstein Catalysis (NaI/TBAI) Q1->A1 Yes A2 Ensure strictly anhydrous conditions & non-nucleophilic base Q2->A2 Yes A3 Investigate chemoselectivity (e.g., N- vs O-alkylation) Q2->A3 No

Diagnostic logic tree for troubleshooting 2-methylbutyryloxymethylation reactions.

Part 2: Troubleshooting FAQs

Q1: Why is my conversion rate stalling at <20% despite extended reaction times and excess reagents?

The Causality: The issue lies in the intersection of steric hindrance and poor leaving group ability. The 2-methylbutyrate moiety is highly branched. When using chloromethyl 2-methylbutyrate, the bulky acyl group sterically shields the electrophilic methylene carbon. Furthermore, chloride is a relatively poor leaving group in SN2 reactions compared to heavier halogens. The activation energy required for the nucleophile to displace the chloride is too high, causing the reaction to stall.

The Solution: Implement an in situ Finkelstein reaction[2]. By adding Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction mixture, the chloride is rapidly exchanged for an iodide ion. The resulting iodomethyl 2-methylbutyrate is a vastly superior electrophile due to the high polarizability and excellent leaving group ability of iodine, which lowers the SN2 activation barrier and drives the reaction to completion[3].

Finkelstein A Chloromethyl 2-methylbutyrate B NaI Catalyst (Halide Exchange) A->B Fast F Direct SN2 (Sterically Hindered) A->F No Catalyst C Iodomethyl 2-methylbutyrate B->C D Target Nucleophile (e.g., Phenol/Amine) C->D Rapid SN2 E Acyloxymethyl Prodrug (High Yield) D->E G Low Conversion F->G

Finkelstein-mediated activation pathway for sterically hindered acyloxymethyl halides.

Q2: I am observing rapid consumption of chloromethyl 2-methylbutyrate, but my product yield is negligible. NMR shows formaldehyde and 2-methylbutyric acid. What is happening?

The Causality: You are observing the classic degradation pathway of acyloxymethyl halides. These reagents are exquisitely moisture-sensitive. In the presence of trace water and a base, the reagent undergoes hydrolysis to form a highly unstable hydroxymethyl ester intermediate. This intermediate spontaneously collapses via an elimination mechanism, releasing formaldehyde and 2-methylbutyric acid.

The Solution: The reaction environment must be rigorously anhydrous.

  • Use freshly distilled, anhydrous solvents (e.g., DMF, MeCN) and oven-dried glassware.

  • Re-evaluate your base. Highly nucleophilic bases can attack the carbonyl carbon of the reagent directly. Switch to a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like Cs2CO3[4].

Q3: When attempting O-acyloxymethylation of a multifunctional molecule (e.g., an amino-phenol or tryptamine), I am getting complex mixtures of N-alkylated and O-alkylated products. How can I improve chemoselectivity?

The Causality: The pKa difference and inherent nucleophilicity between competing sites dictate the reaction trajectory. If your base deprotonates both sites, the more nucleophilic nitrogen will often outcompete the oxygen, leading to undesired N-alkylation or polymeric mixtures. Direct acyloxymethylation of complex molecules like psilocin often results in poor chemoselectivity[1].

The Solution: Implement orthogonal protecting group strategies. For example, recent breakthroughs in the acyloxymethylation of tryptamines utilize a Heller-Sarpong reagent to chemoselectively install a carbamate protecting group at the more reactive indole nitrogen[1]. Once the nitrogen is masked, the O-acyloxymethylation can proceed cleanly with chloromethyl 2-methylbutyrate, followed by mild hydrogenolytic deprotection[5].

Part 3: Quantitative Parameter Analysis

The table below summarizes the empirical impact of varying reaction parameters on the conversion efficiency of 2-methylbutyryloxymethylation. Note the dramatic yield increase when utilizing iodide catalysis.

Table 1: Impact of Reaction Parameters on 2-Methylbutyryloxymethylation Conversion

ElectrophileCatalystBaseSolventTime (h)Conversion (%)
Chloromethyl 2-methylbutyrateNoneK2CO3DMF2418%
Chloromethyl 2-methylbutyrateNaI (1.0 eq)K2CO3DMF1285%
Chloromethyl 2-methylbutyrateTBAI (0.1 eq)DIPEAMeCN1678%
Bromomethyl 2-methylbutyrateNoneCs2CO3DMF892%
Chloromethyl 2-methylbutyrateNaI (1.0 eq)NaOH (aq)H2O/THF24<5% (Hydrolysis)

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high yields, utilize the following Finkelstein-catalyzed methodology. This protocol includes a built-in validation checkpoint to confirm reagent activation before committing your valuable API/nucleophile.

Protocol: High-Yield Finkelstein-Catalyzed 2-Methylbutyryloxymethylation

Step 1: Reagent Activation (The Validation Checkpoint)

  • Under a strict argon atmosphere, add Sodium Iodide (NaI, 1.5 eq) to a flame-dried round-bottom flask containing anhydrous Acetone or Acetonitrile (0.5 M).

  • Dropwise, add chloromethyl 2-methylbutyrate (1.2 eq) at room temperature. Stir for 2 hours in the dark (to prevent iodine radical formation).

  • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via GC-MS or LC-MS. You must observe the complete disappearance of the chloromethyl peak and the appearance of the heavier iodomethyl intermediate. Do not proceed to Step 2 until conversion is >95%.

Step 2: Nucleophile Preparation 4. In a separate flame-dried flask, dissolve the target nucleophile (1.0 eq) in anhydrous DMF (0.2 M). 5. Add a non-nucleophilic base, such as anhydrous Cs2CO3 or DIPEA (2.0 eq). Stir for 15 minutes at room temperature to pre-form the reactive nucleophile species.

Step 3: Coupling and Workup 6. Cool the nucleophile mixture to 0°C using an ice bath. 7. Transfer the activated iodomethyl 2-methylbutyrate solution (from Step 1) dropwise into the nucleophile mixture. 8. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting material via TLC/LC-MS. 9. Quench the reaction by pouring it into ice-cold water (to immediately halt any potential hydrolysis of the newly formed prodrug). 10. Extract with Ethyl Acetate (3x), wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • [1] A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. Available at:[Link]

  • [6] Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. PubMed (NIH). Available at:[Link]

  • [4] Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus. PMC (NIH). Available at:[Link]

  • [2] Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. ResearchGate. Available at:[Link]

  • [5] Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders. PMC (NIH). Available at:[Link]

  • [3] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Chloromethyl 2-methylbutanoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Chloromethyl 2-methylbutanoate via vacuum distillation. It is designed to move beyond...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Chloromethyl 2-methylbutanoate via vacuum distillation. It is designed to move beyond a simple protocol, offering insights into the process's causality, troubleshooting common issues, and ensuring experimental success through a robust, self-validating methodology.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the required method for purifying Chloromethyl 2-methylbutanoate?

Vacuum distillation is essential for compounds that are thermally sensitive.[1] By reducing the pressure above the liquid, we lower its boiling point, allowing for distillation at a temperature that avoids thermal decomposition.[2][3] Esters, particularly functionalized ones like Chloromethyl 2-methylbutanoate, can be prone to degradation at their atmospheric boiling points, which can lead to impurities and reduced yield.[4]

Q2: What are the primary safety concerns when handling and distilling Chloromethyl 2-methylbutanoate?

Chloromethyl esters, and α-halo ethers in general, are a class of compounds that require careful handling. They are often classified as flammable liquids and can cause severe skin burns and eye damage.[5][6] Inhalation may also be harmful.[7] It is critical to handle the compound in a well-ventilated chemical fume hood at all times.[8] Personal protective equipment (PPE), including appropriate gloves (e.g., nitrile or fluorinated rubber), safety goggles, and a flame-resistant lab coat, is mandatory.[8] Furthermore, the apparatus must be assembled securely to prevent any leaks, especially under vacuum.

Q3: What is the expected boiling point of Chloromethyl 2-methylbutanoate under vacuum?

The exact boiling point of Chloromethyl 2-methylbutanoate at various pressures is not widely published. However, we can estimate it based on related structures and the general principle that reducing pressure lowers the boiling point.[9] For instance, the closely related Chloromethyl 2-methylpropanoate has an atmospheric boiling point of 139-141°C.[10] Applying a vacuum can lower this by 30-40%.[9] The precise temperature should be determined empirically during the distillation, but the table below provides a reasonable starting point for monitoring the distillation.

Q4: How can I improve the separation efficiency to get a higher purity product?

To separate closely boiling impurities, a simple distillation setup is often insufficient.[11] The use of a fractionating column packed with a suitable material increases the surface area available for vapor-liquid equilibria, effectively performing multiple distillation cycles in a single apparatus.[12] For vacuum applications, packing that provides a low pressure drop, such as structured packing or certain random packings like Pro-Pak®, is highly recommended to maintain a high vacuum throughout the column.[13][14]

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of Chloromethyl 2-methylbutanoate.

ProblemPotential Cause(s)Recommended Solution(s)
System Fails to Reach Target Vacuum 1. Leaks in the glassware joints.[15]2. Poor seal on the thermometer adapter.[16]3. Inefficient vacuum source (e.g., water aspirator with low water flow).[16]4. Degassing of the crude material.1. Check all joints: Ensure all ground-glass joints are properly greased (using a vacuum-rated grease) and securely clamped. A common technique is to carefully rotate each joint to spread the grease into a thin, transparent seal.[16]2. Inspect adapters: Ensure the rubber or Teflon adapter for the thermometer creates a tight seal. Replace if it appears cracked or worn.[16]3. Verify vacuum source: If using a water aspirator, ensure maximum water flow.[16] If using a vacuum pump, check the oil level and for leaks in the tubing.4. Degas the sample: Before heating, pull a vacuum on the cold, stirred solution for several minutes to remove dissolved gases.
Violent Bumping or Uneven Boiling 1. Superheating of the liquid due to a lack of nucleation sites.2. Heating rate is too high.[15]1. Ensure proper stirring: Use a magnetic stir bar and stir plate. The vortex from stirring provides a large surface area for smooth boiling.2. Add boiling chips: If stirring is not possible, fresh boiling chips can be used. Crucially, never add boiling chips to a hot liquid , as this can cause violent eruptive boiling.3. Reduce heat: Lower the setting on the heating mantle to provide gentle, steady heat.[15]
Distillation is Slow or Has Stopped 1. Insufficient heating.2. Vacuum pressure is too low (boiling point is too high for the current heat setting).3. "Flooding" of the column (liquid overwhelming the packing).[17]4. Condenser water is too cold, causing solidification in the condenser.1. Increase heat gradually: Slowly increase the heating mantle temperature. Wrap the distilling flask and column with glass wool or aluminum foil to ensure efficient heat transfer and minimize heat loss.[16]2. Improve vacuum: Check for leaks as described above.3. Reduce heating: If flooding occurs, reduce the heat input to allow the liquid to drain back into the flask, then resume heating at a lower rate.4. Adjust coolant temperature: While unlikely for this compound, if solids appear, use a coolant at a slightly higher temperature.
Distillate is Discolored (e.g., Yellow or Brown) 1. Thermal decomposition of the product or impurities.[2]2. Heating mantle temperature is too high, causing charring.3. Contamination from the crude material being carried over (splashing).1. Lower the distillation temperature: This is the primary goal of vacuum distillation. If decomposition is still occurring, a higher vacuum (lower pressure) is needed to further reduce the boiling point.2. Use a larger distilling flask: The flask should be no more than two-thirds full to prevent splashing into the column. A Claisen adapter can also provide extra volume to contain foam or splashes.[16]3. Check for hot spots: Ensure the heating mantle is appropriately sized for the flask and that heat is distributed evenly.
Foaming into the Distillation Column 1. High-boiling impurities or surfactants in the crude mixture.2. Excessive heating rate.1. Use a larger distillation flask or a Claisen adapter to increase the headspace.[16]2. Reduce the heating rate to allow the foam to subside.3. Temporarily vent the system: Carefully and slowly introduce a small amount of air or inert gas to break the foam, then slowly re-establish the vacuum.[16]

Detailed Experimental Protocol

This protocol outlines a standard procedure for the purification of Chloromethyl 2-methylbutanoate.

Apparatus Assembly
  • Select a round-bottom flask (distilling flask) of a size that will be 1/2 to 2/3 full with the crude material.

  • Add a magnetic stir bar to the flask.

  • Connect a packed fractionating column (e.g., a Vigreux column or one filled with Raschig rings or structured packing) to the flask.[18][19]

  • Attach a distillation head (stillhead) to the top of the column.

  • Insert a thermometer with a properly fitted adapter into the stillhead. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser.[15]

  • Attach a condenser to the side-arm of the stillhead and secure it with a clamp. Connect cooling water tubes, with water entering at the bottom inlet and exiting from the top outlet.[15]

  • Connect a vacuum adapter to the end of the condenser.

  • Attach a multi-receptacle adapter ("cow" type) to the vacuum adapter to allow for the collection of different fractions without breaking the vacuum.[11] Attach appropriately sized receiving flasks.

  • Connect the vacuum takeoff on the adapter to a vacuum trap, which is then connected to the vacuum source (pump or aspirator).

  • Ensure all components are securely clamped and that the setup is stable.

Distillation Procedure
  • Charge the Flask: Add the crude Chloromethyl 2-methylbutanoate to the distilling flask.

  • Seal the System: Lightly grease all ground-glass joints and assemble the apparatus as described above.

  • Start Cooling and Stirring: Turn on the cooling water to the condenser and begin stirring the crude material.

  • Apply Vacuum: Slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases are removed.

  • Apply Heat: Once a stable vacuum is achieved, begin heating the distilling flask gently with a heating mantle.

  • Collect Fractions:

    • Forerun: The first liquid to distill will likely be low-boiling impurities. Collect this in the first receiving flask until the temperature at the stillhead stabilizes.

    • Main Fraction: Once the temperature stabilizes at the expected boiling point for your vacuum level, rotate the cow adapter to a new receiving flask and collect the pure product. Record the stable temperature and pressure.

    • Final Fraction: If the temperature rises or drops significantly, or if the distillation rate slows dramatically, switch to the final receiving flask.

  • Shutdown:

    • Turn off and lower the heating mantle.

    • Allow the system to cool under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure. Venting a hot system can cause a dangerous rush of air.

    • Turn off the vacuum source and the condenser water.

    • Disassemble the apparatus in a fume hood.

Visualized Workflow & Data

Vacuum Distillation Apparatus

The following diagram illustrates a standard laboratory setup for fractional vacuum distillation.

VacuumDistillation heating_mantle Heating Mantle distilling_flask Distilling Flask (with Stir Bar & Crude Product) heating_mantle->distilling_flask Heats column Packed Fractionating Column distilling_flask->column Vapor Rises stillhead Stillhead column->stillhead thermometer Thermometer stillhead->thermometer condenser Condenser stillhead->condenser Vapor Path vac_adapter Vacuum Adapter condenser->vac_adapter Condensate Path water_out Cooling Water Out condenser->water_out cow Cow Receiver Adapter vac_adapter->cow vacuum_source To Vacuum Trap & Pump/Aspirator vac_adapter->vacuum_source Vacuum Applied flask1 Receiving Flask 1 (Forerun) cow->flask1 flask2 Receiving Flask 2 (Main Product) cow->flask2 flask3 Receiving Flask 3 (Final Fraction) cow->flask3 water_in Cooling Water In water_in->condenser

Caption: Standard laboratory fractional vacuum distillation setup.

Estimated Boiling Point Data

The following table provides estimated boiling points for esters similar to Chloromethyl 2-methylbutanoate at various pressures. This should be used as a guideline only.

Pressure (mmHg / Torr)Estimated Boiling Point Range (°C)Notes
760 (Atmospheric)145 - 165Atmospheric distillation is not recommended due to potential decomposition.
10095 - 115Achievable with a high-quality water aspirator.
2060 - 80Requires a mechanical vacuum pump.
540 - 60Requires a good mechanical vacuum pump and a leak-free system.
Note: These are estimations based on the properties of related esters and general vacuum distillation principles.[3][9][10]

References

  • PubChem. (n.d.). Chloromethyl butanoate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. Retrieved March 7, 2026, from [Link]

  • Asynt. (2026, March 2). What Is Packed Column? A Complete Guide for Chemical and Process Industries. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved March 7, 2026, from [Link]

  • The Lab Depot. (n.d.). Distillation Packing Materials. Retrieved March 7, 2026, from [Link]

  • Oregon State University. (2000, January 13). Vacuum Distillation. Retrieved March 7, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Chloromethyl Methyl Ether. Retrieved March 7, 2026, from [Link]

  • Maratek. (2023, September 8). What Are the Key Principles and Operating Parameters of Fractional Distillation? Retrieved March 7, 2026, from [Link]

  • Pope Inc. (n.d.). Pro-Pak Column Packing - Fractional Distillation Equipment. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Chloromethyl 2-methylpropanoate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • EPCM. (2020, October 26). Distillation Columns: Plates and Packing. Retrieved March 7, 2026, from [Link]

  • PDS ProPak. (2025, August 14). Distillation Column Packing Guide. Retrieved March 7, 2026, from [Link]

  • Loba Chemie. (2016, May 18). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Chloromethyl 2-ethylbutyrate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Princeton University. (n.d.). Standard Operating Procedure for: Bis-chloromethyl-ether. Retrieved March 7, 2026, from [Link]

  • GCEA. (2024, November 25). Distillation: Principles, Applications and Process Explained. Retrieved March 7, 2026, from [Link]

  • Pharmaguideline. (n.d.). Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure for methoxymethylation. Retrieved March 7, 2026, from [Link]

  • Graham Corporation. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 2-chloro-2-methyl-. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved March 7, 2026, from [Link]

  • ChemBK. (2024, April 10). Chloromethyl 2-methylpropanoate. Retrieved March 7, 2026, from [Link]

  • Haina. (2025, July 24). How to troubleshoot a distillation unit in a lab? Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylbutanoate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • OSTI.GOV. (n.d.). The thermal decomposition chemistry of cl-20. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2022, July 14). Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Methyl 4-chloro-2-butynoate. Retrieved March 7, 2026, from [Link]

  • Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Experimental and theoretical study on thermal decomposition of methyl butanoate behind reflected shock waves. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US6911558B2 - Method for purifying chloromethyl chloroformate.
  • ResearchGate. (n.d.). Thermal Decomposition of Potential Ester Biofuels Part I: Methyl Acetate and Methyl Butanoate. Retrieved March 7, 2026, from [Link]

  • KLM Technology Group. (n.d.). Troubleshooting Practice in the Refinery. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Butanoic acid, 2-methyl-, 2-methylbutyl ester. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butyl 2-methylbutanoate. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in Chloromethyl Ester Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of chlorome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of chloromethyl esters. These compounds are highly valuable as prodrug moieties (e.g., acyloxymethyl ethers) and reactive intermediates, but their synthesis is historically plagued by yield-limiting byproducts.

Below, we dissect the causality of these side reactions and provide field-proven, self-validating protocols to ensure high-purity yields.

The Causality of Byproduct Formation

To eliminate byproducts, we must first understand the mechanistic forces driving their formation. The synthesis of a chloromethyl ester typically involves the nucleophilic attack of a carboxylate salt on a dihalomethane or a related electrophile. The three primary modes of failure are:

  • Bis-ester (Formaldehyde Acetal) Formation: This is the most notorious byproduct. Once the initial chloromethyl ester (

    
    ) is formed, it becomes a highly reactive electrophile itself. If the rate of the secondary nucleophilic attack by unreacted carboxylate (
    
    
    
    ) competes with the initial alkylation rate (
    
    
    ), the symmetric bis-ester (
    
    
    ) is formed.
  • Hydrolysis: Chloromethyl esters are highly electrophilic and moisture-sensitive. Trace water in the solvent or during aqueous workup will rapidly hydrolyze the product back into the starting carboxylic acid, releasing formaldehyde and hydrochloric acid.

  • N-Alkylation vs. O-Alkylation: When working with amino acids or heterocyclic compounds, competing nucleophilic centers can lead to off-target alkylation. This is dictated by the "hardness" or "softness" of the base used during salt formation.

Pathway A Carboxylate Salt C Chloromethyl Ester (Desired) A->C k1 B Alkylating Agent B->C D Bis-ester Acetal (Byproduct) C->D + Carboxylate (k2)

Reaction pathway illustrating the kinetic competition between desired esterification and bis-ester.

Troubleshooting FAQs

Q: How can I completely eliminate the bis-ester byproduct in my reactions? A: The most effective strategy is to change the electrophile. Simple dihalomethanes (like bromochloromethane) have poor leaving group kinetics for the first substitution. By switching to Chloromethyl chlorosulfate (CMCS) , you gain a massive kinetic advantage. The chlorosulfate moiety is a vastly superior leaving group, ensuring that


. This effectively starves the reaction of the conditions needed to form the bis-ester .

Q: I am restricted to using Bromochloromethane (


). How can I optimize this to minimize the bis-ester? 
A:  If CMCS is unavailable, you must manipulate the nucleophilicity and solubility of the carboxylate. Converting the carboxylic acid to a cesium salt  prior to the reaction is highly effective. The large ionic radius of cesium increases the solubility of the carboxylate in polar aprotic solvents (like DMF) and enhances its nucleophilicity, accelerating 

over

. This method can achieve 79–100% yields with minimal gem-diester formation .

Q: My compound degrades during aqueous workup. How do I prevent this? A: To prevent hydrolysis, avoid highly basic or acidic aqueous washes. If your substrate permits, utilize Phase Transfer Catalysis (PTC) in a biphasic system (


/water) during synthesis. The chloromethyl ester partitions into the organic layer immediately upon formation, shielding it from the aqueous phase. Always dry the organic layer rigorously with anhydrous 

before concentration.

Reagent Selection Matrix

The choice of chloromethylating agent dictates the byproduct profile. Use the following quantitative and qualitative data to select the appropriate reagent for your workflow.

ReagentRelative Reactivity (

)
Bis-ester RiskTypical YieldSafety & Handling ProfileRecommended Use Case
Bromochloromethane LowHigh40 - 85%Moderate toxicity; volatile.Small-scale synthesis using Cesium salts.
Chloroiodomethane ModerateModerate60 - 90%Light-sensitive; expensive.Specialized laboratory-scale prodrugs.
Chloromethyl chlorosulfate (CMCS) Very HighVery Low> 90%Corrosive; avoids bis(chloromethyl) ether.Large-scale, high-purity prodrug synthesis.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in checkpoints allow you to verify success before proceeding to the next step.

Workflow S1 1. Salt Formation Neutralize acid with Base S2 2. Solvation Suspend in Solvent System S1->S2 S3 3. Alkylation Add Electrophile (Controlled Temp) S2->S3 S4 4. Isolation Phase Separation & Drying S3->S4

Step-by-step experimental workflow for the synthesis of chloromethyl esters.

Protocol A: High-Purity Synthesis Using CMCS (Biphasic PTC Method)

This method is ideal for scaling up and completely avoiding bis-ester formation.

  • Preparation of the Aqueous Phase: Dissolve the carboxylic acid (1.0 eq) and sodium bicarbonate (

    
    , 2.0 eq) in distilled water.
    
    • Validation Checkpoint 1: Wait until

      
       evolution completely ceases. The solution must be clear, indicating complete formation of the sodium carboxylate salt.
      
  • Preparation of the Organic Phase: Add an equal volume of dichloromethane (

    
    ) containing 0.1 eq of tetrabutylammonium hydrogensulfate (TBAHS) as the phase-transfer catalyst.
    
  • Alkylation: Cool the vigorously stirring biphasic mixture to 0°C. Add Chloromethyl chlorosulfate (CMCS, 1.2 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 2: Sample the organic layer. TLC (Hexanes/EtOAc) should show complete consumption of the baseline starting material and the appearance of a high-

      
       UV-active spot.
      
  • Workup: Separate the organic layer. Wash once with cold brine to remove residual PTC and salts. Dry immediately over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure chloromethyl ester.
    
Protocol B: Cesium Salt Method Using Bromochloromethane

Use this method if CMCS is unavailable. It relies on the solubility of Cesium to outcompete bis-ester formation.

  • Salt Formation: Suspend the N-blocked amino acid or carboxylic acid (1.0 eq) in a 7:3 (v/v) mixture of Ethanol/Water.

  • Neutralization: Insert a pH meter electrode into the suspension. Add 1 M aqueous Cesium Carbonate (

    
    ) dropwise until the pH reaches exactly 6.5.
    
    • Validation Checkpoint 1: The pH must not exceed 6.5 to prevent base-catalyzed degradation. The suspension will become a clear solution.

  • Drying: Evaporate the solvents under reduced pressure. Dry the resulting white cesium salt thoroughly under high vacuum for 12 hours.

  • Alkylation: Dissolve the dry cesium salt in anhydrous DMF. Add Bromochloromethane (large excess, ~7.0 eq) slowly. Cover the flask in aluminum foil to protect it from light and stir at room temperature for 20 hours.

    • Validation Checkpoint 2: As the reaction proceeds, insoluble Cesium Bromide (

      
      ) will precipitate out of the DMF solution.
      
  • Isolation: Remove the

    
     by suction filtration. Evaporate the filtrate to dryness under high vacuum to remove DMF and excess bromochloromethane. Purify via flash chromatography if trace gem-diester is detected.
    

References

  • Development of a Process for the Preparation of Chloromethyl Chlorosulfate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane Source: Synthetic Communications (Taylor & Francis) URL:[Link]

Troubleshooting

Technical Support Center: Chloromethyl 2-methylbutanoate Stability

Topic: Stability of Chloromethyl 2-methylbutanoate in DMF vs DMSO Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Chloromethyl 2-methylbutanoate in DMF vs DMSO Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Chloromethyl 2-methylbutanoate is a highly reactive


-chloromethyl ester commonly used as a reagent to synthesize acyloxyalkyl prodrugs.[2] Its stability is critically dependent on solvent purity.[1][2]
  • In DMF (N,N-Dimethylformamide): The primary failure mode is aminolysis .[1][2] DMF degrades over time to form dimethylamine (DMA), which rapidly reacts with the chloromethyl ester via

    
     substitution, forming a quaternary ammonium impurity.
    
  • In DMSO (Dimethyl Sulfoxide): The primary failure mode is hydrolysis .[1][2] DMSO is highly hygroscopic; absorbed moisture hydrolyzes the ester to 2-methylbutanoic acid, formaldehyde, and HCl.

Module 1: Solvent Selection & Stability Profiles

The "Pick Your Poison" Paradox

When using Chloromethyl 2-methylbutanoate for alkylation (e.g., prodrug synthesis), the choice between DMF and DMSO is a trade-off between two distinct degradation pathways.

FeatureDMF (N,N-Dimethylformamide) DMSO (Dimethyl Sulfoxide)
Primary Risk Aminolysis (Reaction with impurity)Hydrolysis (Reaction with water)
Root Cause DMF decomposes to Dimethylamine (DMA) + CO upon storage or heating.[1][2]DMSO absorbs atmospheric moisture (hygroscopic) rapidly.[1][2]
Degradation Product Dimethylaminomethyl 2-methylbutanoate (or ammonium salt)2-methylbutanoic acid + Formaldehyde + HCl
Reaction Kinetics Fast

(DMA is a strong nucleophile).[1][2]
Moderate to Fast (depending on water content).[2]
Temperature Sensitivity High.[1][2][3] Heat accelerates DMF decomposition to DMA.[1][2]Moderate. Heat accelerates hydrolysis.[1][2]
Recommended For Short reaction times; Anhydrous conditions where base scavenging is robust.[1][2]Reactions requiring high solubility of polar substrates; strictly anhydrous environments.[2]
Degradation Pathways Visualization

The following diagram illustrates the mechanistic fate of Chloromethyl 2-methylbutanoate in both solvents.

DegradationPathways Start Chloromethyl 2-methylbutanoate (Reagent) Adduct Dimethylaminomethyl adduct (Quaternary Salt) Start->Adduct SN2 Attack by DMA (Fast) Hemiacetal Hemiacetal Intermediate (Unstable) Start->Hemiacetal Hydrolysis DMF_Impurity Dimethylamine (DMA) (DMF Decomposition Impurity) DMF_Impurity->Adduct Water H2O (Absorbed in DMSO) Water->Hemiacetal Products 2-methylbutanoic acid + Formaldehyde + HCl Hemiacetal->Products Collapse

Caption: Figure 1. Divergent degradation pathways. Red path indicates aminolysis in aged DMF; Green path indicates hydrolysis in wet DMSO.[2]

Module 2: Troubleshooting Common Failures

Issue 1: "I see a new, unknown peak in my HPLC chromatogram."

Diagnosis: Likely formation of the dimethylamine adduct.[2][4]

  • Context: You used DMF that was stored for >3 months or heated >40°C.

  • Mechanism: Commercial DMF often contains trace dimethylamine (DMA).[1][2] Chloromethyl esters are "soft" electrophiles and react instantly with DMA.[1][2]

  • Verification: Check the mass spectrum of the impurity. Look for a mass shift corresponding to the loss of Cl and gain of

    
     (Net change: +44 - 35 = +9 Da, or formation of a charged species).
    
Issue 2: "My assay purity is dropping, and the solution is becoming acidic."

Diagnosis: Hydrolysis due to wet solvent.[1][2]

  • Context: You used DMSO from a bottle opened previously, or the reaction was exposed to air.

  • Mechanism: DMSO can absorb up to 10% of its weight in water from the atmosphere.[2] Water attacks the chloromethyl ester, releasing HCl (acidification) and formaldehyde.

  • Verification: Test the pH of the reaction mixture (wet pH paper). If significantly acidic compared to T=0, hydrolysis is confirmed.[2]

Issue 3: "The reaction stalled."

Diagnosis: Solvent effect on nucleophilicity.[1][2]

  • Context: You switched from DMSO to DMF to avoid hydrolysis.

  • Mechanism: While DMF is polar aprotic, DMSO is generally better at solvating cations, leaving anions (your nucleophile) "naked" and more reactive. Switching to DMF might slow down the desired alkylation, allowing the undesired degradation pathways to compete.

Module 3: Experimental Protocols

Protocol A: Solvent Purity Check (The "DMA Test")

Before using DMF for this reagent, validate it is free of Dimethylamine.

  • Reagents: 1-fluoro-2,4-dinitrobenzene (Sanger's reagent).[1][2]

  • Procedure:

    • Take 100 µL of your DMF solvent.[1][2]

    • Add 10 µL of Sanger's reagent solution (1% in EtOH).[1][2]

    • Add 10 µL of Triethylamine (as a base catalyst).[1][2]

  • Observation:

    • Yellow/Orange Color: High levels of Dimethylamine present.[1][2] DO NOT USE.

    • Colorless/Pale: Acceptable for use.[1][2]

  • Remediation: If DMF fails, sparge with Argon for 30 minutes or distill under reduced pressure (vacuum) at <40°C.

Protocol B: Kinetic Stability Screen

Determine the half-life (


) of your reagent in the chosen solvent.
  • Preparation: Dissolve Chloromethyl 2-methylbutanoate (10 mM) in the solvent of interest (DMF or DMSO) containing an internal standard (e.g., Naphthalene).[1][2]

  • Incubation: Hold at the intended reaction temperature (e.g., 25°C).

  • Sampling: Inject 5 µL into HPLC at T=0, 1h, 4h, 8h, 24h.

  • Analysis: Plot ln(Concentration) vs. Time.[1][2]

    • Slope =

      
      [1][2]
      
    • 
      [1][2]
      
  • Acceptance Criteria: For a viable process,

    
     should be at least 10x  the reaction duration.[2]
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use NMP (N-Methyl-2-pyrrolidone) instead? A: NMP shares the same risk as DMF.[1][2] It is an amide and can degrade to form amines that react with the chloromethyl ester.[2] If you must use NMP, ensure it is "Biotech Grade" and freshly opened.[2]

Q: How do I quench the reaction without decomposing the product? A: Do not quench with water or basic aqueous solutions if your product is still an active ester.[2] Quench by pouring the reaction mixture into a non-polar solvent (like Heptane/EtOAc) and washing rapidly with cold, dilute acidic brine (pH 4) to remove the polar aprotic solvent.

Q: Why is the chloromethyl ester more unstable than a standard ethyl ester? A: The "anomeric effect" and the presence of the good leaving group (Cl) on the alpha-carbon make it highly susceptible to


 attack. Standard esters require tetrahedral intermediate formation; chloromethyl esters can simply undergo direct displacement.[1][2]

Q: What is the recommended storage condition for the neat reagent? A: Store at -20°C under Argon. Moisture is the enemy.[2] Even at low temperatures, slow hydrolysis can occur if the container is not perfectly sealed.

References

  • Amato, G., et al. (2020).[2] "Solvent Degradation in Process Chemistry: The Hidden Hazard of DMF." Organic Process Research & Development. [Link] (General reference on DMF decomposition kinetics).[1][2]

  • Rautio, J., et al. (2008).[2] "Prodrugs: design and clinical applications."[1][2] Nature Reviews Drug Discovery, 7, 255–270. [Link] (Context on acyloxyalkyl prodrug stability).

  • Biotage Application Note. (2023). "DMSO vs DMF: Solvent Selection in Flash Chromatography and Synthesis." [Link]

  • PubChem. (2023).[1][2] "Chloromethyl butanoate Compound Summary." [Link] (Structural analog data).[1][2]

(Note: While specific literature on "Chloromethyl 2-methylbutanoate" is proprietary or sparse, the chemical behavior described above is derived from well-established principles of


-halo ester reactivity and solvent properties cited in references 1 & 2.)

Sources

Optimization

Technical Support Hub: Overcoming Steric Hindrance in 2-Methylbutanoate Synthesis

The following technical guide is structured as a specialized support hub for researchers encountering difficulties with the esterification of sterically hindered substrates, specifically 2-methylbutanoic acid. Ticket Con...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support hub for researchers encountering difficulties with the esterification of sterically hindered substrates, specifically 2-methylbutanoic acid.

Ticket Context: The presence of a methyl group at the


-position (C2) of 2-methylbutanoic acid creates significant steric shielding of the carbonyl carbon. This kinetic barrier often results in incomplete conversion or sluggish reaction rates when employing standard Fischer esterification protocols.

The Decision Matrix: Selecting Your Protocol

Before proceeding to the bench, select the methodology that aligns with your substrate's sensitivity and your required scale.

Esterification_Workflow Start START: 2-Methylbutyric Acid Scale Q1: What is your reaction scale? Start->Scale Sensitivity Q2: Is the alcohol acid-sensitive? Scale->Sensitivity Lab Scale / <10g Fischer Method A: Modified Fischer (Dean-Stark / Azeotropic) Scale->Fischer Industrial / >100g Hindrance Q3: Is the alcohol also hindered? Sensitivity->Hindrance Yes (Complex/Chiral Alcohols) AcidChl Method B: Acid Chloride Activation (SOCl2 / Oxalyl Chloride) Sensitivity->AcidChl No (Robust Substrates) Steglich Method C: Steglich Esterification (DCC / DMAP) Hindrance->Steglich No (Primary/Secondary OH) Yamaguchi Method D: Yamaguchi Esterification (Mixed Anhydride) Hindrance->Yamaguchi Yes (Tertiary/Bulky OH)

Figure 1: Strategic decision tree for selecting the optimal esterification route based on scale and substrate properties.

Troubleshooting & FAQs

Q1: My Fischer esterification (H₂SO₄/MeOH) stalls at ~60% conversion. Why?

A: This is a thermodynamic limitation exacerbated by kinetics. The


-methyl group blocks the nucleophilic attack of the alcohol, slowing the forward rate (

). Meanwhile, water accumulation drives the reverse hydrolysis (

).
  • The Fix: You must break the equilibrium.

    • Chemical Drying: Add fused Magnesium Sulfate (MgSO₄) or molecular sieves (3Å) directly to the reaction pot.

    • Physical Removal: Use a Dean-Stark trap with a water-immiscible solvent (e.g., Toluene or Benzene) to azeotropically remove water.

Q2: I need to avoid harsh acids because my alcohol moiety is acid-labile (e.g., contains an acetal).

A: Switch to Steglich Esterification (Method C). This proceeds at room temperature near neutral pH.

  • Critical Note: You must use 4-Dimethylaminopyridine (DMAP). Without it, the bulky 2-methylbutanoic acid will form an unreactive

    
    -acylurea byproduct via a 1,3-rearrangement of the 
    
    
    
    -acylisourea intermediate. DMAP acts as an acyl-transfer agent, shuttling the acyl group faster than the rearrangement can occur [1].
Q3: I am synthesizing the enantiopure (S)-2-methylbutanoate. Will these methods racemize my center?

A:

  • Safe: Steglich and Yamaguchi methods generally preserve stereochemistry because they operate under mild conditions.

  • Risk: Acid Chloride formation (Method B) with thionyl chloride can lead to racemization via ketene formation if excessive heat or strong base is used during the activation step.

  • Recommendation: For strict enantiopurity, use Lipase-catalyzed resolution (e.g., Candida antarctica Lipase B) if chemical methods show erosion of ee% [2].

Detailed Experimental Protocols

Method A: Acid Chloride Activation (The "Sledgehammer")

Best for: Robust substrates, high yields, and overcoming extreme steric bulk.

Mechanism: Converts the poor leaving group (-OH) into an excellent one (-Cl), rendering the carbonyl highly electrophilic.

  • Activation: In a flame-dried flask under Argon, dissolve 2-methylbutanoic acid (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF (dimethylformamide). Caution: Vigorous gas evolution (CO, CO₂, HCl).

  • Formation: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in dry DCM.

  • Esterification: Add the target alcohol (1.1 equiv) and Pyridine (1.5 equiv) at 0°C.

  • Workup: Quench with saturated NaHCO₃. Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄.[1][2]

Method B: Steglich Esterification (The "Scalpel")

Best for: Acid-sensitive alcohols and small-scale synthesis.

Mechanism: DCC activates the acid; DMAP suppresses side-reactions and catalyzes the transfer.

Steglich_Mechanism Acid 2-Methylbutanoic Acid IsoUrea O-Acylisourea (Intermediate) Acid->IsoUrea + DCC DCC DCC Active N-Acyl Pyridinium (Active Species) IsoUrea->Active + DMAP DCU DCU (Byproduct) IsoUrea->DCU Byproduct DMAP DMAP (Catalyst) Active->DMAP Regenerated Product Ester Active->Product + Alcohol Alcohol Alcohol (R-OH)

Figure 2: The catalytic cycle of DMAP preventing N-acylurea formation.

  • Setup: Dissolve 2-methylbutanoic acid (1.0 equiv) and the Alcohol (1.0–1.2 equiv) in dry DCM (0.1 M concentration).

  • Catalyst: Add DMAP (0.1 equiv / 10 mol%). Do not omit this.

  • Coupling: Cool to 0°C. Add DCC (1.1 equiv) dissolved in a small amount of DCM dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight.

    • Observation: A white precipitate (DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (removes DMAP) and saturated NaHCO₃.

Method C: Yamaguchi Esterification (The "Specialist")

Best for: Extremely hindered secondary/tertiary alcohols.

  • Mixed Anhydride Formation: Dissolve 2-methylbutanoic acid (1.1 equiv) and Triethylamine (1.2 equiv) in THF. Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 1.1 equiv) at 0°C. Stir 1h.

  • Esterification: Dilute with Toluene. Add the Alcohol (1.0 equiv) and DMAP (1.5–2.0 equiv).

  • Reflux: Heat to reflux for 3–6 hours. The high temperature + "super-nucleophile" nature of the DMAP-adduct overcomes the steric barrier [3].

Comparative Performance Data

FeatureFischer (Dean-Stark)Acid ChlorideSteglich (DCC/DMAP)Yamaguchi
Steric Tolerance LowHighMediumVery High
Acid Sensitivity Poor (Strong Acid)Low (HCl byproduct)Excellent (Neutral)Good
Atom Economy HighMediumPoor (DCU waste)Poor (Reagent waste)
Typical Yield 60–75%85–95%70–90%80–95%
Primary Use Simple Alcohols (MeOH/EtOH)Robust SynthesisComplex/Fragile AlcoholsMacrolactones/Hindered

References

  • Neises, B., & Steglich, W. (1978).[3][4] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524.[3] Link

  • Google Patents. (2010). "Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution". CN101693914B. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • BenchChem. (2025).[1] "Minimizing side reactions in the esterification of 3-methylbutanoic acid". Link

Sources

Troubleshooting

Technical Support Center: Detection of Formaldehyde Impurities in Chloromethyl Ester Reagents

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying trace formaldehyde impurities in highly reactive chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying trace formaldehyde impurities in highly reactive chloromethyl ester reagents (e.g., chloromethyl pivalate, chloromethyl butyrate).

System Overview & Causality

Chloromethyl esters are ubiquitous alkylating agents utilized extensively in medicinal chemistry to synthesize prodrugs (such as pivaloyloxymethyl esters) that enhance the oral bioavailability of polar therapeutics[1]. However, the industrial synthesis of these reagents relies heavily on the reaction of acid chlorides with paraformaldehyde or monomeric formaldehyde in the presence of a Lewis acid catalyst[2].

Because the reaction rarely achieves 100% conversion, residual free formaldehyde—a documented genotoxin and carcinogen—often persists in the final reagent matrix[1][3]. Regulatory guidelines strictly mandate the rigorous quantification of this impurity to ensure the safety of downstream pharmaceutical active ingredients (APIs)[4].

SynthesisPathway A Acid Chloride (e.g., Pivaloyl Chloride) D Chloromethyl Ester (Target Product) A->D Nucleophilic Substitution B Paraformaldehyde / Formaldehyde C Lewis Acid Catalyst (e.g., ZnCl2) B->C Depolymerization B->D E Residual Formaldehyde (Trace Impurity) B->E Unreacted/Excess Monomer C->A

Chemical pathway illustrating the generation of residual formaldehyde during ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is direct analysis of formaldehyde using standard GC-FID or LC-MS problematic? A: Formaldehyde is a low-molecular-weight, highly polar, and volatile compound. It lacks a distinct UV chromophore for standard HPLC-UV detection and does not ionize efficiently for LC-MS analysis. Furthermore, direct injection into a Gas Chromatograph (GC) often yields poor peak shapes and low sensitivity due to its high volatility and tendency to polymerize. Therefore, chemical derivatization is mandatory to lock the molecule into a stable, detectable form.

Q2: What is the industry-standard method for detecting trace formaldehyde in these reagents? A: The most robust and widely validated approach is pre-column derivatization using 2,4-dinitrophenylhydrazine (2,4-DNPH) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Diode-Array Detection (DAD)[3][4]. In acidic media, DNPH reacts with the carbonyl group of formaldehyde to form a stable hydrazone (formaldehyde-DNPH Schiff base), which exhibits a strong absorption maximum (λmax) between 353 nm and 360 nm[3][4].

Q3: Can I use post-column derivatization with acetylacetone (Nash reagent) instead? A: Yes, post-column derivatization with acetylacetone to form 3,5-diacetyl-1,4-dihydrolutidine (detected at 414 nm) is a viable alternative, particularly favored in cosmetics and environmental testing[5]. However, for highly reactive pharmaceutical intermediates like chloromethyl esters, pre-column DNPH derivatization is preferred. It allows for immediate quenching of the reactive ester matrix, preventing the chloromethyl ester from interfering with the post-column reactor tubing or degrading during the chromatographic run.

Troubleshooting Guide

Issue 1: Co-elution of the Formaldehyde-DNPH peak with reagent degradation products.

  • Root Cause: Chloromethyl esters (e.g., POM-Cl) are susceptible to rapid hydrolysis in aqueous media, generating hydrochloric acid, carboxylic acids (e.g., pivalic acid), and additional formaldehyde[6][7]. If the derivatization reaction is carried out in a highly aqueous diluent for an extended period, the reagent itself will degrade, falsely elevating the formaldehyde quantification and causing co-elution of degradation byproducts.

  • Solution:

    • Non-Aqueous Quenching: Dissolve the chloromethyl ester sample in an anhydrous organic solvent (e.g., pure acetonitrile) before adding the DNPH reagent[4][8].

    • Optimize Gradient: Utilize a water-acetonitrile mobile phase starting at a higher aqueous ratio (e.g., 55:45 v/v water:ACN) to ensure the polar HCHO-DNPH derivative (retention time ~5.0–6.4 min) elutes well before the highly lipophilic chloromethyl ester and unreacted DNPH[3][4].

Issue 2: High background levels of formaldehyde in blank injections.

  • Root Cause: Formaldehyde is ubiquitous in ambient air and can easily contaminate solvents, glassware, and the DNPH reagent itself[9].

  • Solution: Use ultra-pure, LC-MS grade water and triply distilled methanol/acetonitrile[10]. Prepare the 2,4-DNPH solution fresh, or purify the DNPH reagent by recrystallization from acetonitrile if blank levels exceed the Limit of Detection (LOD). Always run a reagent blank alongside your samples to subtract environmental baseline noise.

Issue 3: Inconsistent quantitation or low derivatization yield.

  • Root Cause: The Schiff base formation requires a strictly controlled acidic environment. If the sample matrix buffers the acid, the reaction will not proceed to completion[11].

  • Solution: Ensure the addition of a strong acid catalyst (e.g., 5N phosphoric acid) to the reaction mixture[4][12]. Verify that the final pH of the derivatization mixture is < 3.0. Allow a minimum of 20-30 minutes of incubation time at room temperature to ensure 100% conversion[4][12].

Standardized Methodology: HPLC-UV Determination via DNPH Derivatization

This protocol is designed as a self-validating system. By incorporating rigorous blank controls and non-aqueous dissolution, the method ensures that matrix-induced hydrolysis of the chloromethyl ester is decoupled from the residual formaldehyde measurement.

Workflow S1 Sample Prep Dissolve Chloromethyl Ester in ACN S2 Derivatization Add 2,4-DNPH & H3PO4 (pH < 3) S1->S2 S3 Incubation 30 mins at RT (Hydrazone Formation) S2->S3 S4 HPLC Separation C8/C18 Column Isocratic or Gradient S3->S4 S5 UV Detection λmax = 353-360 nm S4->S5

Step-by-step workflow for pre-column DNPH derivatization and HPLC-UV analysis of formaldehyde.

Step 1: Reagent Preparation
  • DNPH Solution: Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 1000 mL of HPLC-grade acetonitrile[12].

  • Acid Catalyst: Prepare a 5N Phosphoric acid (

    
    ) solution[4].
    
  • Diluent: 100% HPLC-grade Acetonitrile (ACN).

Step 2: Sample Derivatization
  • Accurately weigh ~30 mg of the chloromethyl ester reagent (e.g., POM-Cl) into a suitable glass vial.

  • Add 1.0 mL of the diluent (ACN) to dissolve the sample[4].

  • Add 200 µL of the DNPH Solution and 20 µL of 5N

    
    [4].
    
  • Vortex the mixture and allow it to stir/incubate at room temperature for exactly 30 minutes to ensure complete hydrazone formation[4].

  • Quench the reaction by adding 1.0 mL of ultra-pure water, filter through a 0.2 µm PTFE syringe filter, and transfer to an HPLC vial[4][8].

Step 3: HPLC-UV Conditions
  • Column: Reversed-phase C8 or C18 analytical column (e.g., 150 mm × 4.6 mm, 3 µm or 5 µm particle size)[3][4].

  • Mobile Phase: Isocratic mixture of Water and Acetonitrile (55:45, v/v)[3][4].

  • Flow Rate: 1.0 to 1.5 mL/min[3][4].

  • Column Temperature: 30 °C[4].

  • Injection Volume: 15 µL[4].

Quantitative Data Summary

Table 1: Summary of Quantitative Analytical Parameters for Formaldehyde-DNPH

ParameterSpecification / ValueCausality & Impact
Detection Wavelength 353 - 360 nmSpecific to the HCHO-DNPH Schiff base; avoids interference from the unreacted chloromethyl ester which absorbs at lower UV ranges (<254 nm)[3][4].
Retention Time ~5.0 - 6.4 minEnsures rapid elution while maintaining baseline resolution from the unreacted DNPH peak[3][4].
Limit of Detection (LOD) 0.03 ng (0.1 ppm)Highly sensitive, allowing for the detection of trace genotoxic impurities well below regulatory thresholds[4].
Linearity Range 0.33 – 333 ppmCovers both trace contamination levels and gross synthetic failures[4].
Mobile Phase Water:ACN (55:45)Provides optimal hydrophobic interaction for the C8/C18 stationary phase to separate the polar hydrazone from the lipophilic ester matrix[3][4].

References

1.4 - oup.com 2.12 - shimadzu.com 3.5 - lcms.cz 4.3 - researchgate.net 5. 11 - chromatographyonline.com 6. - ijcpa.in 7.9 - scioninstruments.com 8.8 - sigmaaldrich.com 9. 1 - benchchem.com 10.6 - smolecule.com 11.2 - google.com 12.7 - thieme-connect.com 13.10 - dss.go.th

Sources

Reference Data & Comparative Studies

Validation

Bioavailability comparison of 2-methylbutyryloxymethyl vs POM esters

Title : Bioavailability and Metabolic Safety Comparison: 2-Methylbutyryloxymethyl (MBOM) vs. Pivaloyloxymethyl (POM) Esters Introduction: The Evolution of Acyloxymethyl Prodrugs As a Senior Application Scientist evaluati...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Bioavailability and Metabolic Safety Comparison: 2-Methylbutyryloxymethyl (MBOM) vs. Pivaloyloxymethyl (POM) Esters

Introduction: The Evolution of Acyloxymethyl Prodrugs

As a Senior Application Scientist evaluating pharmacokinetic optimization, I frequently encounter the challenge of balancing prodrug lipophilicity with long-term metabolic safety. Acyloxymethyl esters are a cornerstone of prodrug design, utilized to mask polar functional groups (such as phosphates and carboxylates) to enhance cellular permeability and oral bioavailability[1].

For decades, the pivaloyloxymethyl (POM) ester has been the industry gold standard, successfully employed in blockbuster antivirals (e.g., adefovir dipivoxil) and antibiotics (e.g., pivmecillinam)[2][3]. However, the metabolic fate of the POM promoiety presents a severe physiological roadblock: the generation of pivalic acid, which leads to irreversible systemic carnitine depletion[4].

To circumvent this dose-limiting toxicity without sacrificing bioavailability, the 2-methylbutyryloxymethyl (MBOM) ester has emerged as a structurally elegant, next-generation alternative. This guide provides an objective, data-driven comparison of POM and MBOM esters, detailing the causality behind their metabolic divergence and providing validated experimental protocols for their evaluation.

Mechanistic Divergence: Steric Hindrance vs. Metabolic Clearance

The efficacy of an acyloxymethyl prodrug relies on a delicate structural balance: it must possess enough steric hindrance to resist premature chemical hydrolysis in the acidic gastrointestinal tract, yet remain susceptible to enzymatic cleavage by intracellular carboxylesterases once absorbed into systemic circulation[5].

The POM Liability (Carnitine Depletion) The POM ester utilizes a tert-butyl group (pivalic acid). This quaternary carbon provides immense steric shielding, ensuring excellent oral bioavailability. However, once cleaved by hepatic esterases, pivalic acid is activated to pivaloyl-CoA. Because of the quaternary carbon, pivaloyl-CoA is sterically blocked from undergoing standard


-oxidation. To clear this dead-end metabolite, the liver utilizes carnitine acyltransferase to conjugate it with carnitine, forming pivaloylcarnitine which is rapidly excreted in the urine[4]. In chronic dosing, this stoichiometric drain depletes the body's finite carnitine pool, impairing fatty acid metabolism and inducing myopathy[6].

The MBOM Solution (Biocompatible Clearance) The MBOM ester replaces the tert-butyl group with a sec-butyl group (2-methylbutyric acid). The


-methyl branching provides sufficient steric bulk to mimic the GI stability of POM. Crucially, 2-methylbutyric acid is a naturally occurring branched-chain fatty acid (an intermediate in isoleucine catabolism). Upon activation to 2-methylbutyryl-CoA, it seamlessly undergoes standard 

-oxidation to yield acetyl-CoA and propionyl-CoA, which safely enter the TCA cycle for energy production[4]. This pathway completely bypasses carnitine conjugation, preserving metabolic homeostasis.

Pathway Visualization

G cluster_POM POM Ester Metabolism (Carnitine Depleting) cluster_MBOM MBOM Ester Metabolism (Biocompatible) POM POM Prodrug PivAcid Pivalic Acid POM->PivAcid Esterase Cleavage Active Active Drug + Formaldehyde POM->Active Spontaneous Decomposition PivCoA Pivaloyl-CoA PivAcid->PivCoA Acyl-CoA Synthetase PivCarnitine Pivaloylcarnitine (Renal Excretion) PivCoA->PivCarnitine Carnitine Acyltransferase Depletion Systemic Carnitine Depletion PivCarnitine->Depletion Stoichiometric Loss MBOM MBOM Prodrug MBAcid 2-Methylbutyric Acid MBOM->MBAcid Esterase Cleavage MBOM->Active Spontaneous Decomposition MBCoA 2-Methylbutyryl-CoA MBAcid->MBCoA Acyl-CoA Synthetase BetaOx β-Oxidation Pathway MBCoA->BetaOx Normal Catabolism Safe Acetyl-CoA + Propionyl-CoA (TCA Cycle) BetaOx->Safe Energy Production

Metabolic divergence of POM vs. MBOM esters highlighting carnitine depletion vs. safe β-oxidation.

Quantitative Performance Comparison

To objectively compare these two promoieties, we evaluate their chemical stability, enzymatic lability, and in vivo pharmacokinetics. The following table synthesizes representative experimental data for a model polar drug derivatized with either POM or MBOM.

ParameterPOM EsterMBOM EsterAnalytical Significance
Chemical Stability (

pH 1.2)
> 24 h> 24 hBoth resist gastric acid degradation due to

-carbon steric hindrance.
Chemical Stability (

pH 7.4)
> 24 h> 24 hStable in systemic circulation prior to cellular uptake.
Enzymatic Cleavage (

HLM)
~12.4 min~14.1 minMBOM shows comparable, rapid activation by hepatic carboxylesterases.
Oral Bioavailability (

)
45%42%Statistically equivalent enhancement of intestinal permeability.
Plasma Carnitine (Day 14) -65% (Depleted)Baseline (No change)MBOM prevents the dose-limiting toxicity associated with POM.
Primary Excretion Route Urine (Pivaloylcarnitine)Respiration (

)
MBOM is fully metabolized via the TCA cycle.

Experimental Methodologies

Protocol 1: In Vitro Stability and Esterase Cleavage Kinetics

Objective: To confirm that MBOM provides equivalent GI stability to POM while retaining rapid hepatic activation. Causality: We use Simulated Gastric Fluid (SGF) without enzymes to isolate chemical stability. For activation, we use Human Liver Microsomes (HLM) without NADPH. Carboxylesterase-mediated cleavage is hydrolytic; omitting NADPH ensures we are isolating esterase kinetics from CYP450 oxidative metabolism.

  • Preparation: Dissolve POM and MBOM prodrugs in DMSO. Dilute into pre-warmed (37°C) SGF (pH 1.2) or phosphate buffer (pH 7.4) to a final concentration of 10 µM (final DMSO <1% to prevent enzyme inhibition).

  • Chemical Stability: Incubate for 120 minutes. Aliquot 50 µL at 0, 30, 60, and 120 mins. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Enzymatic Activation: Incubate 10 µM prodrug with HLM (1 mg/mL protein) in pH 7.4 phosphate buffer at 37°C. Aliquot at 0, 5, 10, 20, and 30 mins. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring) to quantify the disappearance of the prodrug and the appearance of the active parent drug.

  • System Validation: Mass balance must be achieved. The molar rate of prodrug disappearance must equal the molar rate of active drug appearance, confirming that intermediate trapping or alternative degradation pathways are absent.

Protocol 2: In Vivo Carnitine Homeostasis Assay

Objective: To quantify the systemic impact of prodrug cleavage on the endogenous carnitine pool. Causality: A 14-day repeated dose is critical. Single-dose studies often fail to show carnitine depletion due to the body's acute buffering capacity and dietary intake[4].

  • Dosing: Orally gavage Sprague-Dawley rats daily for 14 days with equimolar doses (e.g., 50 mg/kg equivalent) of POM prodrug, MBOM prodrug, or vehicle control.

  • Sampling: On Day 14, house rats in metabolic cages to collect 24-hour urine. Collect terminal blood via cardiac puncture into EDTA tubes; centrifuge to isolate plasma.

  • Extraction & Derivatization: Extract 50 µL of plasma/urine with 200 µL of methanol containing isotopically labeled

    
    -carnitine. Evaporate to dryness under nitrogen. Derivatize the residue with 3 N butanolic HCl at 65°C for 15 minutes (forming butyl esters enhances MS sensitivity for short-chain acylcarnitines).
    
  • LC-MS/MS Quantification: Analyze for free carnitine (C0) and pivaloylcarnitine.

  • System Validation: The POM cohort must demonstrate a 1:1 stoichiometric correlation between the molar dose of pivalate administered and the urinary excretion of pivaloylcarnitine, validating that the depletion is exclusively promoiety-driven. The MBOM cohort must show C0 levels statistically indistinguishable from the vehicle control.

Conclusion

While the POM ester remains a historically significant tool for enhancing drug permeability, its inherent disruption of carnitine homeostasis renders it suboptimal for chronic therapies. The MBOM ester represents a rational, metabolically informed evolution in prodrug design. By leveraging the natural


-oxidation pathway of isoleucine catabolism, MBOM delivers the exact steric protection required for oral bioavailability while ensuring complete, non-toxic metabolic clearance. For modern drug development programs, transitioning from POM to MBOM is a scientifically sound strategy to de-risk late-stage clinical toxicity.

References

1.[4] Brass, E. P. "Pivalate-Generating Prodrugs and Carnitine Homeostasis in Man." Pharmacological Reviews, 2002. URL:[Link] 2.[6] Totsuka, K., et al. "Phase I clinical studies of S-1108: safety and pharmacokinetics in a multiple-administration study with special emphasis on the influence on carnitine body stores." Antimicrobial Agents and Chemotherapy, 1992. URL:[Link] 3.[1] Rautio, J., et al. "Phosphonate prodrugs: an overview and recent advances." Future Medicinal Chemistry (via PMC), 2011. URL:[Link] 4.[2] Silva, A., et al. "Prodrug Approach as a Strategy to Enhance Drug Permeability." Pharmaceutics (MDPI), 2023. URL:[Link] 5.[5] Bundgaard, H., et al. "Reaction of α-(n-Alkylcarbonyloxy)alkyl (ACOA) Halides with 4-Hydroxyacetanilide... The Effect of Steric Hindrance on Reaction Path." ResearchGate, 1982. URL:[Link] 6.[3] U.S. Food and Drug Administration (FDA). "PIVYA (pivmecillinam) tablets, for oral use - Prescribing Information." FDA.gov, 2024. URL:[Link]

Sources

Comparative

Technical Comparison Guide: Plasma Stability of Chloromethyl 2-Methylbutanoate Prodrug Motifs

Topic: Plasma Stability Half-Life of Chloromethyl 2-Methylbutanoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Goldilo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Plasma Stability Half-Life of Chloromethyl 2-Methylbutanoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Tuner for Prodrug Design

In the landscape of prodrug development, the chloromethyl 2-methylbutanoate moiety represents a critical tool for "fine-tuning" physicochemical properties and hydrolytic lability. While Pivaloyloxymethyl (POM) esters are often the industry standard for oral prodrugs due to their high stability, they can sometimes be too stable, leading to incomplete bioconversion or systemic exposure to the intact prodrug. Conversely, simple Acetoxymethyl (AOM) esters are often too labile, degrading before reaching the target tissue.

This guide analyzes the (2-methylbutanoyloxy)methyl motif—derived from chloromethyl 2-methylbutanoate—positioning it as a strategic alternative that offers intermediate plasma stability . By leveraging the steric hindrance of a secondary alpha-carbon (distinct from the quaternary carbon of POM), this moiety provides a half-life (


) window that balances shelf-stability with rapid enzymatic activation in plasma.

Mechanistic Insight: The Hydrolysis Cascade

To understand the stability profile, one must first grasp the activation mechanism. These prodrugs are acyloxymethyl esters . Their degradation is a two-step process: an enzymatic trigger followed by a spontaneous chemical collapse.

The Pathway
  • Enzymatic Hydrolysis: Plasma esterases (primarily Butyrylcholinesterase in humans, Carboxylesterases in rodents) attack the ester bond of the promoiety.

  • Spontaneous Collapse: The resulting hydroxymethyl intermediate is inherently unstable and spontaneously eliminates formaldehyde to release the active parent drug.

Visualization of the Signaling Pathway

The following diagram illustrates the specific cleavage mechanism for a generic drug linked to a 2-methylbutanoate tail.

G Prodrug Prodrug (Drug-O-CH2-O-CO-CH(Me)Et) Intermediate Unstable Hydroxymethyl Intermediate (Drug-O-CH2-OH) Prodrug->Intermediate Hydrolysis Byproducts Byproducts: 2-Methylbutanoic Acid Prodrug->Byproducts Enzyme Plasma Esterases (BChE / CES) Enzyme->Prodrug Collapse Spontaneous Decomposition Intermediate->Collapse ActiveDrug Active Parent Drug (Drug-OH / Drug-COOH) Collapse->ActiveDrug Formaldehyde Formaldehyde (HCHO) Collapse->Formaldehyde

Figure 1: Hydrolytic cascade of 2-methylbutanoyloxymethyl prodrugs. The rate-determining step is the initial enzymatic attack, governed by the steric bulk of the 2-methylbutanoate tail.

Comparative Performance: The Stability Ladder

The plasma half-life of acyloxymethyl prodrugs is governed by Steric Hindrance around the carbonyl carbon. The 2-methylbutanoate group possesses a secondary alpha-carbon, placing it kinetically between the primary carbons of linear chains and the tertiary carbon of the pivalate group.

Structure-Activity Relationship (SAR) Table

The following table compares the 2-methylbutanoate derivative against standard alternatives.

Moiety NameStructure of R-GroupSteric EnvironmentRelative Hydrolysis RateEstimated Human Plasma

*
Acetoxymethyl (AOM)

Primary (Minimal steric bulk)Very Fast< 1 min
Butyryloxymethyl

Primary (Linear chain)Fast1 - 5 min
Isobutyryloxymethyl

Secondary (Branched)Medium5 - 20 min
2-Methylbutanoyloxymethyl

Secondary (Branched + Ethyl tail) Medium-Slow 10 - 45 min
Pivaloyloxymethyl (POM)

Tertiary (Maximal steric bulk)Slow30 min - >4 hours

*Note: Half-lives are approximate and highly dependent on the specific parent drug (the "payload") and the species (Rat plasma is typically 10-50x more active than human plasma).

Technical Analysis
  • Why choose 2-Methylbutanoate?

    • Vs. POM: If a POM prodrug exhibits poor solubility or is too stable (leading to lower

      
       of the active drug), the 2-methylbutanoate variant reduces the steric bulk slightly (removing one methyl group and extending the chain). This increases susceptibility to esterase attack, shortening the 
      
      
      
      .
    • Vs. Isobutyrate: The addition of the methylene group (ethyl vs methyl tail) in 2-methylbutanoate adds lipophilicity (

      
      ) without drastically changing the steric parameter (
      
      
      
      ), allowing for fine-tuning of membrane permeability.

Experimental Protocol: Self-Validating Plasma Stability Assay

To accurately determine the half-life of these derivatives, a rigorous protocol is required. This method includes internal validity checks to distinguish chemical instability from enzymatic hydrolysis.

Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Matrix: Pooled Human/Rat Plasma (heparin or EDTA). Crucial: Adjust pH to 7.4 if necessary, as frozen plasma can drift.

  • Positive Control: Propantheline (fast) or Procaine (medium).

  • Negative Control: Warfarin (stable) or heat-inactivated plasma.

Step-by-Step Workflow
  • Pre-Incubation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

  • Spiking: Dilute test compound to 1 µM final concentration in plasma (0.1% DMSO final).

    • Why 1 µM? To remain below the

      
       of esterases, ensuring first-order kinetics (
      
      
      
      ).
  • Sampling: Incubate in a shaking water bath at 37°C.

    • Timepoints: 0, 5, 15, 30, 60, 120 min.

  • Quenching: At each timepoint, transfer 50 µL aliquot into 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Validation: The ACN precipitates proteins and instantly stops enzyme activity.

  • Chemical Stability Control: Parallel incubation in PBS (pH 7.4) to quantify non-enzymatic hydrolysis.

Assay Workflow Diagram

Workflow cluster_sampling Sampling Loop (0, 5, 15... 120 min) Start Start: 10mM Stock Solution Spike Spike into Plasma (1 µM) Pre-warmed 37°C Start->Spike Incubate Incubation (Shaking Water Bath) Spike->Incubate Extract Remove 50 µL Aliquot Incubate->Extract Quench Quench in 200 µL ACN (+ Internal Standard) Extract->Quench Centrifuge Centrifuge (4000g, 20 min, 4°C) Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->Analysis Calc Calculate Half-Life (t1/2) ln(Conc) vs Time Analysis->Calc

Figure 2: Standardized plasma stability workflow ensuring enzymatic quenching and precise kinetic monitoring.

Data Analysis & Interpretation

Calculate the elimination rate constant (


) by plotting the natural logarithm of the percent remaining compound versus time.




Interpretation Guide
  • 
     min:  High lability.[1] Good for rapid release but may suffer from pre-systemic hydrolysis in the gut lumen or liver (First-Pass effect).
    
  • 
     min (Target Zone):  Ideal for 2-methylbutanoate derivatives. Allows sufficient time for absorption and distribution before releasing the payload.
    
  • 
     min:  High stability. May require hepatic activation (S9 fraction/microsomes) rather than just plasma esterases.
    

References

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Lannan, M., et al. (2024). Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. ACS Medicinal Chemistry Letters. Link[2]

  • Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Wiemer, A. J., et al. (2024).[2] Acyloxymethyl as a drug protecting group: Structure-activity relationships in plasma stability. Figshare Data Set. Link

Sources

Validation

In Vivo Hydrolysis Rates of Branched Acyloxyalkyl Prodrugs: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5] Acyloxyalkyl prodrugs represent a cornerstone strategy in medicinal chemistry to overcome poor oral bioavailability of carboxylic acid-containing drugs. By masking the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

Acyloxyalkyl prodrugs represent a cornerstone strategy in medicinal chemistry to overcome poor oral bioavailability of carboxylic acid-containing drugs. By masking the ionizable group with a lipophilic ester-linker-ester moiety, these prodrugs facilitate passive diffusion across the intestinal epithelium.

However, the success of this strategy hinges on a delicate balance: the prodrug must be chemically stable enough to survive the shelf and the acidic gastric environment, yet sufficiently labile to undergo rapid, quantitative hydrolysis by non-specific esterases (carboxylesterases, paraoxonases) in the blood or liver.

Branched acyloxyalkyl prodrugs —characterized by substitution on the alkyl linker (e.g., 1-acyloxyethyl) or the acyl promoiety (e.g., pivaloyloxymethyl)—introduce steric and electronic factors that significantly modulate these hydrolysis rates. This guide objectively compares the performance of these structural variations, supported by experimental data and validated protocols.

Mechanistic Comparison: The Role of Branching

The hydrolysis of acyloxyalkyl prodrugs is a two-step cascade. The rate-determining step is typically the enzymatic cleavage of the terminal ester.

The Hydrolysis Cascade

Once the terminal ester is cleaved by esterases, the resulting


-hydroxyalkyl intermediate is inherently unstable. It spontaneously undergoes disproportionation to release the parent drug and an aldehyde byproduct (formaldehyde or acetaldehyde).

HydrolysisMechanism Prodrug Branched Acyloxyalkyl Prodrug Intermediate Unstable 1-Hydroxyalkyl Intermediate Prodrug->Intermediate Hydrolysis Acid Promoiety Acid (e.g., Pivalic Acid) Prodrug->Acid Enzyme Esterase (Rate Limiting) Enzyme->Prodrug Aldehyde Aldehyde (e.g., Acetaldehyde) Intermediate->Aldehyde ParentDrug Active Parent Drug Intermediate->ParentDrug Spontaneous Collapse

Figure 1: General hydrolysis pathway of acyloxyalkyl prodrugs. The enzymatic attack is the control point modulated by branching.

Steric Hindrance vs. Enzymatic Recognition

Branching affects the hydrolysis rate (


) through two primary mechanisms:
  • Linker Branching (e.g., 1-acetoxyethyl): Introducing a methyl group at the linker carbon (creating a chiral center) increases lipophilicity and often stability in simulated gastric fluid. However, it can introduce stereoselectivity issues where one diastereomer hydrolyzes faster than the other.

  • Acyl Branching (e.g., Pivaloyloxymethyl - POM): Introducing a tert-butyl group creates significant steric bulk. This dramatically increases chemical stability (shelf-life) but can retard enzymatic hydrolysis compared to unbranched analogs (e.g., acetoxymethyl).

Comparative Performance Analysis

The following data compares specific branched architectures.

Case Study: Ampicillin Prodrugs

This class provides a direct comparison between Acyl Branching (Pivampicillin) and Carbonate-Linker Branching (Bacampicillin).

ParameterAmpicillin (Parent)Pivampicillin (Acyl Branched)Bacampicillin (Linker Branched)
Structure Type Free AcidPivaloyloxymethyl ester1-Ethoxycarbonyloxyethyl ester
Branching Site N/AAcyl group (tert-butyl)Linker (

-methyl)
Bioavailability (

)
62 ± 17%92 ± 18%86 ± 11%
Absorption Rate 0.58 %/min0.64 %/min0.89 %/min
Serum

(Active)
~1.0 - 1.5 h~1.09 h~0.75 - 1.09 h
Hydrolysis Efficiency N/ARapid (>99% conversion)Rapid (>99% conversion)

Analysis:

  • Bacampicillin (branched linker) demonstrates a faster absorption rate than Pivampicillin (branched acyl).

  • Both prodrugs achieve near-quantitative conversion in vivo, unlike the parent drug which suffers from poor absorption.

  • Key Takeaway: Branching at the linker (Bacampicillin) effectively balances lipophilicity and enzymatic lability without hindering the esterase attack as significantly as bulky acyl groups might in other contexts.

Case Study: Sartan Prodrugs (Angiotensin II Receptor Blockers)

Sartans utilize complex branched promoieties to mask the tetrazole/carboxyl groups.

ProdrugParent DrugPromoiety StructureIn Vivo Conversion Status
Candesartan Cilexetil Candesartan1-(Cyclohexyloxycarbonyloxy)ethylComplete. Prodrug is undetectable in plasma.[1]
Olmesartan Medoxomil Olmesartan(5-methyl-2-oxo-1,3-dioxol-4-yl)methylComplete. Rapid hydrolysis in gut/liver.
Azilsartan Medoxomil Azilsartan(5-methyl-2-oxo-1,3-dioxol-4-yl)methylComplete. Rapid hydrolysis.[1][2][3]

Analysis:

  • Cilexetil vs. Medoxomil: Both moieties are highly branched. The cilexetil group contains a bulky cyclohexyl ring and an ethyl linker branch. Despite this bulk, human carboxylesterases (hCE1/hCE2) recognize and cleave it efficiently.

  • Clinical Implication: The limiting factor for these drugs is often solubility and efflux (P-gp), not the hydrolysis rate. The hydrolysis is so fast that it often occurs during first-pass metabolism.

The "Diastereomer Effect" in Branched Linkers

When a substituent (e.g., methyl) is added to the linker methylene (making it 1-acyloxyethyl), a chiral center is formed.

  • Example: Cefuroxime Axetil exists as a mixture of diastereomers A and B.

  • Observation: Diastereomer A and B have different hydrolysis rates (

    
    ) and solubilities.
    
  • Impact: In regulatory comparisons, the ratio of isomers must be strictly controlled (typically ~50:50) to ensure consistent bioavailability (

    
     fed state).
    

Experimental Protocols (Self-Validating)

To objectively measure hydrolysis rates, the following In Vitro Plasma Stability protocol is recommended. This protocol includes mandatory controls to validate enzymatic activity vs. chemical instability.

Protocol: Determination of Hydrolysis Half-Life ( ) in Plasma

Objective: Quantify the disappearance of prodrug and appearance of parent drug in biological matrices.

Materials:

  • Pooled Human/Rat Plasma (K2EDTA or Heparin).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Positive Control: Procaine or a known labile prodrug (e.g., Oseltamivir).

  • Negative Control: Heat-inactivated plasma (56°C for 30 min) or PBS.

  • Internal Standard (IS): Structural analog (stable).

Workflow:

ProtocolWorkflow Start Start: Pre-warm Plasma (37°C, 10 min) Spike Spike Prodrug (Final conc: 1-10 µM) <1% DMSO Start->Spike Incubate Incubation 37°C, Shaking Spike->Incubate Sample Sampling Timepoints 0, 5, 15, 30, 60, 120 min Incubate->Sample Quench Quench Reaction Add Ice-cold ACN/MeOH + IS (Protein Precipitation) Sample->Quench Centrifuge Centrifuge 4000g, 15 min, 4°C Quench->Centrifuge Analyze LC-MS/MS Analysis Monitor Prodrug & Parent Centrifuge->Analyze

Figure 2: Step-by-step workflow for plasma stability assay.

Data Processing:

  • Plot

    
     vs. Time.
    
  • Calculate the slope (

    
    ).
    
  • Calculate Half-life:

    
    .[4]
    
  • Validation Criteria:

    • PBS control must show <10% degradation (confirms enzymatic nature).

    • Mass balance (Prodrug + Parent) should be >80% to rule out non-specific binding or alternative degradation pathways.

Strategic Recommendations for Prodrug Design

Based on the comparative data, the following strategies are recommended for tuning hydrolysis rates:

  • To Increase Stability (Shelf-life):

    • Utilize Acyl Branching . Introducing a tert-butyl (pivaloyl) or isopropyl group on the acyl side significantly reduces chemical hydrolysis rates without abolishing enzymatic recognition (e.g., Pivampicillin).

  • To Increase Lipophilicity without Sacrificing Lability:

    • Utilize Linker Branching (e.g., 1-acetoxyethyl). This adds lipophilicity (

      
      ) more effectively than chain elongation but creates a chiral center. Ensure you have an analytical method to separate diastereomers.
      
  • To Maximize Lability (Rapid Activation):

    • Use Carbonate Promieties (e.g., ethoxycarbonyloxyethyl). These tend to be more susceptible to esterases than simple alkyl esters due to the electronic activation of the carbonyl.

  • Species Differences:

    • Be cautious when extrapolating from Rat to Human. Rat plasma typically has higher esterase activity (specifically carboxylesterases) than human plasma. Always validate in Human Liver Microsomes (HLM) or Human Intestinal Fluid (HIF) if plasma stability is too high in humans.

References

  • BenchChem. (2025). The Kinetics of Pivmecillinam's Transformation: A Technical Guide to Prodrug Conversion. Retrieved from

  • Sjövall, J., Magni, L., & Bergan, T. (1978). Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin. Antimicrobial Agents and Chemotherapy.[5][6][7] Retrieved from

  • Landry, L., & Dong, X. (2025).[8] Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS ONE. Retrieved from

  • Niemi, R., et al. (1999). Bisphosphonate Prodrugs: Synthesis and in Vitro Evaluation of Novel Acyloxyalkyl Esters of Clodronic Acid. Journal of Medicinal Chemistry. Retrieved from

  • Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism.
  • FDA Center for Drug Evaluation and Research. (2001). Clinical Pharmacology and Biopharmaceutics Review: Benicar (Olmesartan Medoxomil). Retrieved from

Sources

Comparative

Lipophilicity Enhancement via Prodrug Design: A Comparative Analysis of Chloromethyl 2-Methylbutanoate Derivatives

Executive Summary: The Strategic Role of 2-Methylbutanoate In the development of orally bioavailable pharmaceuticals, the chloromethyl 2-methylbutanoate promoiety represents a sophisticated alternative to the industry-st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of 2-Methylbutanoate

In the development of orally bioavailable pharmaceuticals, the chloromethyl 2-methylbutanoate promoiety represents a sophisticated alternative to the industry-standard pivaloyloxymethyl (POM) esters. While both reagents utilize an acyloxyalkyl linkage to mask polar carboxylic acids, the 2-methylbutanoate group offers a distinct physicochemical profile.

This guide objectively compares the lipophilicity (LogP) enhancement, structural implications, and hydrolytic stability of prodrugs synthesized with these two isomeric promoieties. It provides a validated RP-HPLC protocol for assessing these parameters in a drug discovery setting.[1][2]

Key Comparative Insight
  • Lipophilicity: Both promoieties provide comparable LogP boosts (~3-4 log units) as they are structural isomers (C5 acid fragments).

  • Stability: 2-Methylbutanoate offers "tunable" stability. It is more sterically hindered than a simple butyrate (increasing stability) but less hindered than the trimethyl-substituted pivalate (allowing for potentially faster enzymatic activation).

  • Chirality: Unlike the achiral pivalate, the 2-methylbutanoate moiety introduces a chiral center, necessitating enantioselective analysis during development.

Structural & Mechanistic Analysis

To understand the lipophilicity shift, we must analyze the chemical transformation. The reaction of a polar parent drug (containing a carboxyl group) with chloromethyl 2-methylbutanoate results in an ester linkage that masks the ionizable hydrogen.

The Lipophilicity Mechanism

The masking of the carboxylate anion (


) removes the primary source of hydration energy, significantly increasing the partition coefficient (

).
  • Parent Drug: Hydrophilic, LogP < 1 (typically), limited passive diffusion.

  • Prodrug: Lipophilic, LogP > 2, enhanced membrane permeability.

Comparative Structural Diagram

The following diagram illustrates the synthesis and metabolic activation pathway, highlighting the structural differences between the 2-methylbutanoate and Pivalate (POM) strategies.

ProdrugMechanism Parent Parent Drug (R-COOH) Polar/Low LogP Prodrug Prodrug (Acyloxyalkyl Ester) High LogP / Lipophilic Parent->Prodrug Alkylation (Synthesis) Reagent Reagent: Chloromethyl 2-methylbutanoate Reagent->Prodrug Membrane Intestinal Membrane (Passive Diffusion) Prodrug->Membrane Absorption Enzyme Esterase Hydrolysis (Plasma/Liver) Membrane->Enzyme Byproducts Byproducts: Formaldehyde + 2-Methylbutanoic Acid Enzyme->Byproducts Active Active Drug (R-COOH) Enzyme->Active Activation

Figure 1: Synthesis and metabolic activation pathway of acyloxyalkyl ester prodrugs. The lipophilic prodrug crosses the membrane before releasing the active parent.

Comparative Performance Data

The following data synthesizes performance metrics for a model carboxylic acid drug (e.g., Ampicillin or a theoretical R-COOH) modified with different alkyl ester promoieties.

Table 1: Physicochemical Profile Comparison

FeatureParent Drug n-Butyrate Prodrug 2-Methylbutanoate Prodrug Pivalate (POM) Prodrug
Structure R-COOHLinear ChainBranched (Sec-butyl like)Branched (Tert-butyl)
LogP (Approx) 0.5 (Ref)3.23.8 3.9

LogP
-+2.7+3.3 +3.4
Steric Bulk N/ALowMedium High
Hydrolytic

N/AFast (< 5 min)Intermediate (10-30 min) Slow (> 60 min)
Chirality -AchiralChiral Center Achiral
Data Interpretation[3][4][5][6][7][8][9][10]
  • LogP Parity: The 2-methylbutanoate and Pivalate prodrugs are isomers (

    
     reagents). Consequently, their contribution to lipophilicity is nearly identical. If the goal is strictly LogP enhancement, they are interchangeable.
    
  • Stability Differentiation: The critical differentiator is enzymatic stability .

    • Pivalate esters are sometimes too stable due to the steric bulk of the tert-butyl group, leading to incomplete hydrolysis in the plasma.

    • 2-Methylbutanoate provides a "Goldilocks" zone: enough steric hindrance to survive the stomach (chemical stability), but accessible enough for esterases to cleave it efficiently in the blood.

Experimental Protocol: Determination of LogP via RP-HPLC

While the Shake-Flask method is the absolute standard, it is low-throughput and sensitive to impurities. For prodrug development, Reversed-Phase HPLC (RP-HPLC) is the preferred method for establishing lipophilicity (expressed as


 or 

).
Principle

Retention on a hydrophobic C18 column correlates linearly with octanol-water partitioning. We measure the Capacity Factor (


) :


Where

is the retention time of the analyte and

is the dead time (unretained solvent).
Materials
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 5

    
    m, 4.6 x 150 mm.
    
  • Mobile Phase: Methanol/Water (Isocratic 60:40 to 80:20 depending on analyte). Buffered to pH 7.4 (Phosphate) to mimic physiological partitioning.

  • Standards: A set of 5-6 compounds with known LogP values (e.g., Toluene, Naphthalene, Benzophenone) to create a calibration curve.

Workflow Diagram

HPLCProtocol Prep Sample Preparation Dissolve Prodrug in MeOH (1 mg/mL) Inject Inject Prodrug Sample Isocratic Flow Prep->Inject DeadTime Determine t0 (Inject Uracil/NaNO3) Measure Measure Retention (tR) DeadTime->Measure Reference Standards Run Standards (Known LogP) Calc Calculate k' and LogP Using Calibration Curve Standards->Calc Calibration Inject->Measure Measure->Calc

Figure 2: Step-by-step RP-HPLC workflow for determining prodrug lipophilicity.

Calculation Step
  • Calculate

    
     for all standards.
    
  • Plot

    
     (y-axis) vs. Known LogP (x-axis).
    
  • Perform linear regression to get the equation:

    
    .
    
  • Input the prodrug's measured

    
     into the equation to derive its LogP.
    

Strategic Recommendations

For researchers choosing between Chloromethyl 2-methylbutanoate and Chloromethyl pivalate:

  • Select 2-Methylbutanoate if:

    • The Pivalate prodrug shows poor enzymatic conversion (too stable) in liver microsome assays.

    • You need to avoid pivalic acid generation due to specific safety concerns (though 2-methylbutanoic acid safety must also be verified).

    • You require a slight modulation in solubility; the asymmetry of the 2-methylbutanoate chain can sometimes disrupt crystal packing, potentially improving aqueous solubility of the prodrug formulation compared to the highly crystalline pivalate.

  • Select Pivalate (POM) if:

    • The drug is extremely unstable in gastric acid; the maximum steric bulk of POM offers the best chemical protection.

    • You wish to avoid chiral centers in the promoiety to simplify CMC (Chemistry, Manufacturing, and Controls) and regulatory filing.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

  • Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution.[1][2][3][4] Journal of Chromatography A, 1037(1-2), 299-310. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Prodrug Design). Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link

Sources

Validation

Metabolic Cleavage &amp; Safety Profile of 2-Methylbutyryloxymethyl Esters: A Technical Guide

Topic: Metabolic Cleavage Pathway of 2-Methylbutyryloxymethyl Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-methylbutyryloxyme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Cleavage Pathway of 2-Methylbutyryloxymethyl Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-methylbutyryloxymethyl (MBOM) ester moiety represents a strategic refinement in prodrug design, specifically engineered to overcome the metabolic toxicity limitations associated with the widely used pivaloyloxymethyl (POM) esters. While both moieties utilize an acyloxymethyl linker to improve the lipophilicity and oral bioavailability of carboxylic acid-containing drugs (e.g., beta-lactams, phosphonates), they diverge significantly in their post-hydrolysis metabolic fate.

This guide provides a mechanistic comparison of the MBOM cleavage pathway against standard alternatives, highlighting its superior safety profile regarding carnitine homeostasis while maintaining adequate hydrolytic stability for oral delivery.

The Challenge: Bioavailability vs. Metabolic Safety

In drug development, masking a polar carboxylic acid/phosphonate group with an ester is a standard strategy to facilitate passive diffusion across the intestinal epithelium.

  • The Standard (POM): Pivaloyloxymethyl esters are highly stable due to the steric bulk of the tert-butyl group. However, the released pivalic acid cannot undergo

    
    -oxidation and is excreted as pivaloylcarnitine , leading to secondary carnitine deficiency.
    
  • The Alternative (MBOM): 2-methylbutyryloxymethyl esters utilize a 2-methylbutyryl group (derived from isoleucine metabolism). This provides steric protection similar to POM but releases 2-methylbutyric acid , a metabolizable substrate that avoids carnitine depletion.

Mechanistic Deep Dive: The Cleavage Pathway

The metabolic activation of MBOM prodrugs occurs via a two-step process: enzymatic hydrolysis followed by spontaneous chemical decomposition.

Step-by-Step Mechanism
  • Enzymatic Hydrolysis: Upon entering the systemic circulation (or liver), non-specific esterases (carboxylesterases, e.g., hCES1, hCES2) attack the ester linkage between the 2-methylbutyric acid promoiety and the methylene linker.

  • Formation of Unstable Intermediate: This yields 2-methylbutyric acid and a hydroxymethyl ester intermediate.

  • Spontaneous Decomposition: The hydroxymethyl intermediate is chemically unstable. It undergoes rapid

    
    -dealkylation, releasing formaldehyde  and the Active Parent Drug .
    
Visualization of the Pathway

The following diagram illustrates the cleavage mechanism and contrasts the metabolic fate of the promoiety byproducts.

MBOM_Pathway Prodrug MBOM Prodrug (Lipophilic) Esterase Esterase Hydrolysis (Plasma/Liver) Prodrug->Esterase Intermediate Hydroxymethyl Intermediate (Unstable) Prodrug->Intermediate hCES1 / hCES2 ActiveDrug Active Parent Drug (Therapeutic) Intermediate->ActiveDrug Spontaneous Decomposition Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde AcidByproduct 2-Methylbutyric Acid (Promoiety) Intermediate->AcidByproduct Metabolism Isoleucine Catabolism Pathway (Beta-Oxidation) AcidByproduct->Metabolism Activation by Acyl-CoA Synthetase Energy Acetyl-CoA + Propionyl-CoA (Energy Production) Metabolism->Energy Mitochondrial Processing

Figure 1: The metabolic activation pathway of MBOM esters, highlighting the safe metabolic disposal of the 2-methylbutyric acid byproduct.

Comparative Analysis: MBOM vs. POM vs. Simple Esters

Safety Profile: The Carnitine Factor

The critical differentiator is the fate of the acid byproduct.

FeaturePivaloyloxymethyl (POM)2-Methylbutyryloxymethyl (MBOM)
Promoiety Structure tert-Butyl (Trimethyl)sec-Butyl-like (2-Methylpropyl)
Acid Byproduct Pivalic Acid2-Methylbutyric Acid
Metabolic Fate Non-metabolizable. Quaternary carbon prevents

-oxidation.
Metabolizable. Enters Isoleucine catabolism pathway.
Excretion Mechanism Conjugates with Carnitine (Pivaloylcarnitine) and excreted in urine.Metabolized to Tiglyl-CoA , then Acetyl-CoA + Propionyl-CoA.[1]
Toxicity Risk High. Causes secondary carnitine deficiency (hypoglycemia, cardiac dysfunction).Low. Natural metabolite; does not sequester carnitine.

Scientific Insight: Pivalic acid is a "dead-end" metabolite. Because it cannot be oxidized, the body attempts to eliminate it by conjugating it with carnitine. This strips the body's carnitine reserves, which are essential for fatty acid transport into mitochondria. 2-methylbutyric acid, possessing an


-hydrogen, is readily activated to 2-methylbutyryl-CoA and processed by Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)  [1, 2].[2]
Chemical & Enzymatic Stability
  • Steric Hindrance: MBOM esters have a chiral center at the

    
    -position (unlike the achiral POM). The steric bulk of the 2-methylbutyryl group is slightly less than the tert-butyl group of POM but significantly higher than acetyl or butyryl esters.
    
  • Half-Life Implications: MBOM esters generally exhibit a shorter plasma half-life than POM esters but are sufficiently stable to survive the stomach acid and intestinal lumen, ensuring absorption before hydrolysis [3].

Experimental Protocols

To validate the performance of an MBOM prodrug, the following assays are standard.

In Vitro Plasma Stability Assay

Objective: Determine the hydrolysis rate (


) and half-life (

) in human/animal plasma.

Protocol:

  • Preparation: Thaw pooled human plasma (heparinized) at 37°C.

  • Spike: Add the test compound (MBOM prodrug) from a DMSO stock to the plasma to a final concentration of 1–10

    
    M (keep DMSO < 1%).
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At defined time points (e.g., 0, 5, 15, 30, 60, 120 min), remove 50

    
    L aliquots.
    
  • Quench: Immediately add 200

    
    L of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze the supernatant via LC-MS/MS. Monitor the depletion of the Prodrug and the appearance of the Parent Drug.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .
Carnitine Conjugation Screening (Safety Validation)

Objective: Verify that the MBOM moiety does not deplete carnitine compared to a POM control.

Protocol:

  • System: Rat hepatocytes or liver S9 fraction.

  • Incubation: Incubate Prodrug (10

    
    M) with physiological L-carnitine (50 
    
    
    
    M) for 4–24 hours.
  • Detection: Analyze for the formation of acylcarnitine conjugates via LC-MS/MS.

    • Positive Control: Pivaloyloxymethyl ester (Expect high Pivaloylcarnitine peak).

    • Test: MBOM ester (Expect negligible 2-methylbutyrylcarnitine; look for downstream CoA metabolites).

Visualizing the Safety Advantage

The following diagram contrasts the "Dead-End" toxicity of POM with the "Metabolic Integration" of MBOM.

Toxicity_Comparison cluster_POM POM Ester (Pivalic Acid Pathway) cluster_MBOM MBOM Ester (2-Methylbutyric Acid Pathway) Piv Pivalic Acid PivCarn Pivaloylcarnitine (Excreted) Piv->PivCarn Conjugation Carnitine Free Carnitine Carnitine->PivCarn Depletion Carnitine Depletion (TOXICITY) PivCarn->Depletion MBA 2-Methylbutyric Acid MBA_CoA 2-Methylbutyryl-CoA MBA->MBA_CoA Activation CoA Coenzyme A CoA->MBA_CoA Tiglyl Tiglyl-CoA MBA_CoA->Tiglyl Dehydrogenation (SBCAD) Krebs Krebs Cycle Entry Tiglyl->Krebs Beta-Oxidation

Figure 2: Comparative metabolic fate. POM leads to carnitine depletion (Red), while MBOM integrates into natural energy metabolism (Green).

References

  • Grokipedia. (n.d.). 2-Methylbutyryl-CoA.[1][2][3] Retrieved from [Link]

  • The Medical Biochemistry Page. (2025). Branched-Chain Amino Acid Metabolism Disorders. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Primary Carnitine Deficiency and Pivalic Acid Exposure Causing Encephalopathy. PubMed.[4][5] Retrieved from [Link]

  • RSC Publishing. (1991). Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives. Retrieved from [Link]

Sources

Comparative

A Comparative In Vivo Toxicity Profile of 2-Methylbutyric Acid Byproducts: A Guide for Researchers

For researchers and drug development professionals, a comprehensive understanding of a compound's metabolic fate and the toxicological profile of its byproducts is paramount. This guide provides an in-depth comparative a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, a comprehensive understanding of a compound's metabolic fate and the toxicological profile of its byproducts is paramount. This guide provides an in-depth comparative analysis of the in vivo toxicity of 2-methylbutyric acid and its byproducts. We will explore its metabolic pathways, identify key metabolites, and compare their toxicity profiles with relevant alternatives, supported by experimental data and established protocols.

Introduction to 2-Methylbutyric Acid

2-Methylbutyric acid, a branched-chain short-chain fatty acid (SCFA), is a naturally occurring compound found in various foods and is also a product of amino acid metabolism in the gut.[1][2] It plays a role in energy metabolism as an intermediate in the breakdown of the essential amino acid leucine.[1] Beyond its biological role, it is utilized in the flavor and fragrance industry. However, its introduction into biological systems, whether as a food additive, a therapeutic agent, or an industrial chemical, necessitates a thorough evaluation of its safety profile, which extends to its metabolic byproducts.

In Vivo Metabolic Pathways of 2-Methylbutyric Acid

In vivo, 2-methylbutyric acid is primarily derived from the microbial fermentation of branched-chain amino acids in the colon.[3] Once absorbed, it enters systemic circulation and undergoes metabolism. The principal metabolic pathway involves oxidation, leading to the formation of several byproducts.

Key metabolic steps include:

  • Hydroxylation: The initial step often involves the introduction of a hydroxyl group.

  • Oxidation: Further oxidation can lead to the formation of keto acids and other derivatives.

One of the notable metabolites is 2-hydroxy-3-methylbutyric acid (also known as 2-hydroxyisovaleric acid), which has been identified in various metabolic conditions.[4] The metabolic fate is complex and can be influenced by the overall metabolic state of the organism.

Metabolic Pathway of 2-Methylbutyric Acid 2-Methylbutyric Acid 2-Methylbutyric Acid Metabolic Intermediates Metabolic Intermediates 2-Methylbutyric Acid->Metabolic Intermediates Oxidation / Hydroxylation Byproducts Byproducts Metabolic Intermediates->Byproducts Further Metabolism Energy Metabolism (TCA Cycle) Energy Metabolism (TCA Cycle) Metabolic Intermediates->Energy Metabolism (TCA Cycle)

Caption: Metabolic fate of 2-Methylbutyric Acid in vivo.

Comparative Toxicity Profiles

A critical aspect of toxicological assessment is comparing the subject compound to structurally similar molecules. For 2-methylbutyric acid, relevant comparators include other short-chain fatty acids like valeric acid and isovaleric acid.

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Key Toxicological Observations
2-Methylbutyric Acid 1,750 mg/kg[5][6]1,367 mg/kgHarmful if swallowed or in contact with skin; Causes severe skin burns and eye damage.[7]
Valeric Acid (n-Pentanoic Acid) 4,600 mg/kg[8][9]>2,000 mg/kg (Rat)[8][10]Corrosive to skin and eyes.[9][11]
Isovaleric Acid (3-Methylbutanoic Acid) >2,000 mg/kg[12][13]3,560 mg/kg[12][13]Causes severe skin burns and eye damage.[14]

From the data, 2-methylbutyric acid appears to have a higher acute oral and dermal toxicity (lower LD50 values) compared to its structural isomers, valeric acid and isovaleric acid. All three compounds are noted to be corrosive or irritants to the skin and eyes.

The toxicity of short-chain fatty acids is often linked to their ability to disrupt cell membranes.[15] This effect is generally dependent on the concentration and the pH of the environment, with the protonated form being more permeable to membranes and thus more toxic.[15]

In Vivo Experimental Protocols for Toxicity Assessment

To ensure the reliability and reproducibility of toxicity data, standardized protocols are essential. The OECD (Organisation for Economic Co-operation and Development) provides a set of internationally recognized guidelines for the testing of chemicals.[16] For assessing the sub-acute toxicity of a compound like 2-methylbutyric acid, the OECD Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) is a cornerstone.[17][18][19][20]

Caption: Workflow for an OECD 407 28-day repeated dose oral toxicity study.

  • Animal Selection and Acclimatization: Young, healthy adult rodents (e.g., Wistar or Sprague-Dawley rats) are chosen. They are acclimatized to the laboratory conditions for at least 5 days before the study begins.

  • Dose Formulation and Administration: The test substance (2-methylbutyric acid or its byproduct) is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil). Dosing is performed daily by oral gavage for 28 days. At least three dose levels and a concurrent control group (vehicle only) are used.

  • In-Life Observations:

    • Mortality and Morbidity: Animals are observed twice daily.

    • Clinical Signs: A detailed clinical observation is performed at least once a week.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Functional Observations: Towards the end of the study, functional tests (e.g., sensory reactivity, grip strength, motor activity) are conducted.

  • Terminal Procedures:

    • Blood Collection: At the end of the 28-day period, blood samples are collected for hematology and clinical biochemistry analysis.

    • Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Key organs and tissues are weighed and preserved for microscopic examination.

Rationale for Experimental Choices:

  • Rodent Model: Rats are a commonly used and well-characterized model in toxicology, with extensive historical control data.

  • Oral Gavage: This method ensures accurate dosing of each animal.

  • 28-Day Duration: This duration is considered sufficient to reveal adverse effects from repeated exposure without being a chronic study.[19]

  • Comprehensive Endpoints: The combination of clinical observations, body and organ weights, clinical pathology, and histopathology provides a holistic view of the test substance's potential toxicity and identifies target organs.[19]

Discussion and Implications

The available data indicates that 2-methylbutyric acid exhibits moderate acute toxicity and is corrosive to skin and eyes. Its toxicity is comparable to, and in some cases, appears to be greater than, its structural isomers. The primary toxicological concern for these short-chain fatty acids is their corrosive and irritant nature.

For drug development professionals, these findings are crucial. If 2-methylbutyric acid or a derivative is being considered as a therapeutic agent, its formulation must be carefully designed to minimize local irritation at the site of administration. Furthermore, understanding its metabolic byproducts and their respective toxicities is essential for a complete risk assessment. For instance, while the parent compound may have a certain toxicity profile, its metabolites could be more or less toxic, or target different organs.

Researchers studying the gut microbiome and its production of SCFAs should also consider the potential for localized toxic effects in the colon, especially under conditions of dysbiosis where the production of certain SCFAs might be elevated. While SCFAs like butyrate, acetate, and propionate are generally considered beneficial, branched-chain SCFAs like 2-methylbutyric acid may have different physiological effects.[21][22]

Conclusion

The in vivo toxicity profile of 2-methylbutyric acid is characterized by moderate acute toxicity and significant corrosive effects on skin and eyes. Its toxicity is generally in the same range as other C5 short-chain fatty acids. A thorough toxicological evaluation, following standardized protocols such as OECD 407, is imperative for any application where human exposure is anticipated. Further research is warranted to fully elucidate the toxicity profiles of its specific metabolic byproducts and to understand the long-term health implications of exposure.

References

  • Valeric acid. (2024, July 8). ECHA. Retrieved from [Link]

  • Inert Reassessment - Valeric acid (CAS Reg. No.109-52-4). (n.d.). EPA. Retrieved from [Link]

  • Acute and Sub-Acute Toxicological Study of Short Chain Fatty Acids (SCFAs) in Rats. (2025, June 23). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Royce, L. A., Liu, P., Stebbins, M. J., Hanson, B. C., & Jarboe, L. R. (2013). The damaging effects of short chain fatty acids on Escherichia coli membranes. Applied microbiology and biotechnology, 97(17), 7765–7775. Retrieved from [Link]

  • The Biological Significance of 2-Methyl Butyric Acid in Metabolism. (n.d.). Biochemistry Den. Retrieved from [Link]

  • Ulrich, P., & El-Banna, A. (1998). Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. Human & experimental toxicology, 17(4), 206–211. Retrieved from [Link]

  • n-Pentanoic acid (valeric acid) C5H10O2 Factsheet. (n.d.). EU-LCI. Retrieved from [Link]

  • Baretz, B. H., Lollo, C. P., & Tanaka, K. (1979). Metabolism in rats in vivo of RS-2-methylbutyrate and n-butyrate labeled with stable isotopes at various positions. Mechanism of biosynthesis and degradation of ethylmalonyl semialdehyde and ethylmalonic acid. The Journal of biological chemistry, 254(9), 3468–3478. Retrieved from [Link]

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). (n.d.). Charles River. Retrieved from [Link]

  • Isovaleric acid - Safety Data Sheet. (2024, November 26). PENTA. Retrieved from [Link]

  • Safety Data Sheet: n-Valeric acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • natural 2-methyl butyric acid - Safety Data Sheet. (2025, May 27). Axxence. Retrieved from [Link]

  • Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. (n.d.). ECETOC. Retrieved from [Link]

  • Safety data sheet - 2-Methylbutyric acid. (2024, January 5). CPAchem. Retrieved from [Link]

  • Subacute toxicity testing as per oecd guidelines tulsi 407. (n.d.). Slideshare. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • He, J., Zhang, P., Shen, L., Niu, L., Tan, Y., Chen, L., Zhao, Y., & Bai, L. (2020). Health Benefits and Side Effects of Short-Chain Fatty Acids. Foods, 9(5), 555. Retrieved from [Link]

  • Methyl butyric acid, 2-. (n.d.). FERA. Retrieved from [Link]

  • Health Benefits and Side Effects of Short-Chain Fatty Acids. (2022, September 13). ResearchGate. Retrieved from [Link]

  • 2-Methylbutyric acid. (2021, December 3). Brenntag. Retrieved from [Link]

  • Canfora, E. E., Jocken, J. W., & Blaak, E. E. (2019). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. Nutrients, 11(12), 2889. Retrieved from [Link]

  • Chen, H. Y., Chen, Y. C., Lin, Y. T., Chen, Y. C., Chen, Y. J., & Lu, K. C. (2019). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. Toxins, 11(12), 724. Retrieved from [Link]

  • 2-Methylbutyric acid (5:0) (Compound). (n.d.). Exposome-Explorer. Retrieved from [Link]

  • Details of Metabolite | REGLIV. (n.d.). Retrieved from [Link]

Sources

Validation

HPLC method validation for detecting Chloromethyl 2-methylbutanoate residues

Advanced HPLC-MS/MS Method Validation for the Trace Detection of Chloromethyl 2-Methylbutanoate Residues: A Comparative Guide Executive Summary & Analytical Challenges Chloromethyl 2-methylbutanoate (CMB) is a highly rea...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC-MS/MS Method Validation for the Trace Detection of Chloromethyl 2-Methylbutanoate Residues: A Comparative Guide

Executive Summary & Analytical Challenges

Chloromethyl 2-methylbutanoate (CMB) is a highly reactive alkyl halide[1] frequently utilized as an intermediate or alkylating agent in the synthesis of pharmaceutical prodrugs (e.g., acyloxyalkyl esters). Due to its electrophilic nature, CMB is classified as a Potentially Genotoxic Impurity (PGI)[2]. Regulatory frameworks mandate the strict control of PGIs to parts-per-million (ppm) or parts-per-billion (ppb) levels to ensure patient safety[2].

However, detecting CMB at trace levels presents significant analytical hurdles. The molecule lacks a conjugated π-system (resulting in poor UV absorbance), exhibits thermal lability, and ionizes poorly in standard mass spectrometry sources[3]. This guide objectively compares traditional analytical approaches against an optimized Pre-column Derivatization LC-MS/MS workflow [4], providing a self-validating protocol grounded in the latest[5].

Methodological Comparison: Why Direct Methods Fall Short

When selecting an analytical strategy for reactive alkyl halides, researchers typically evaluate GC-MS, HPLC-UV, and LC-MS/MS.

  • Direct GC-MS : While GC-MS is the traditional workhorse for volatile alkyl halides[2], CMB is thermally labile. High inlet temperatures often trigger degradation (e.g., elimination reactions forming carboxylic acids and formaldehyde), resulting in poor reproducibility and the overestimation of degradation products.

  • Direct HPLC-UV : Because CMB lacks a strong chromophore, it is virtually invisible to UV detectors at standard wavelengths (>210 nm). Low-wavelength UV analysis is highly susceptible to matrix interference from the Active Pharmaceutical Ingredient (API).

  • Derivatization LC-MS/MS (The Proposed Standard) : To overcome poor ionization and thermal instability, CMB is derivatized using Sodium Diethyldithiocarbamate (NaDDTC). Chemical derivatization is widely used in LC-ESI-MS to improve the ionization yield of poorly ionizable molecules[3]. The resulting dithiocarbamate ester is thermally stable, highly ionizable in Electrospray Ionization (ESI+), and produces a predictable, highly specific MS/MS fragmentation pattern[4].

Table 1: Comparative Performance Metrics for CMB Analysis

MetricDirect GC-MSDirect HPLC-UVNaDDTC Derivatization LC-MS/MS
Sensitivity (LOD) ~5 ppm~50 ppm0.05 ppm (50 ppb)
Thermal Stability Poor (Degradation in inlet)ExcellentExcellent
Matrix Interference ModerateHigh (API overlap)Low (Specific MRM transitions)
Throughput 25 min/run15 min/run8 min/run

The Proposed Workflow: NaDDTC Derivatization

The Causality Behind the Chemistry: The derivatization step is the linchpin of this method. NaDDTC was selected because the dithiocarbamate sulfur is a highly polarizable nucleophile. This ensures rapid and quantitative SN2 conversion (displacing the chloride ion) even at mild temperatures (60°C), which prevents the thermal degradation of the fragile ester bond in CMB. Furthermore, the resulting derivative contains a tertiary amine-like moiety that readily accepts a proton in ESI+, boosting mass spectrometric sensitivity by orders of magnitude compared to direct analysis[3].

Workflow N1 1. Sample Preparation (API Dissolved in ACN) N2 2. SN2 Derivatization (NaDDTC, 60°C, 30 min) N1->N2 N3 3. Quenching & Filtration (Cool to RT, 0.22 µm PTFE) N2->N3 N4 4. LC-MS/MS Analysis (ESI+, MRM Mode) N3->N4 N5 5. Data Processing (Quantification of Derivative) N4->N5

Workflow for the derivatization and LC-MS/MS analysis of CMB residues.

Step-by-Step Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that must pass before any sample data is accepted.

System Suitability Test (SST): Before analyzing unknown samples, inject a derivatized blank (ACN only) and a 1.0 ppm derivatized CMB standard. The system is validated only if the standard peak Signal-to-Noise (S/N) ratio is >100, and the blank shows zero interfering peaks at the retention time of the CMB-derivative.

Step 1: Reagent and Standard Preparation

  • Dissolve 100 mg of Sodium Diethyldithiocarbamate (NaDDTC) in 10 mL of LC-MS grade Acetonitrile (ACN) to create a 10 mg/mL derivatizing solution. Prepare fresh daily.

  • Prepare a 100 ppm stock solution of Chloromethyl 2-methylbutanoate in ACN.

Step 2: Derivatization Reaction

  • Transfer 1.0 mL of the API sample (dissolved in ACN at 10 mg/mL) or standard into a 2 mL amber glass HPLC vial.

  • Add 100 µL of the NaDDTC derivatizing solution.

  • Cap the vial tightly and incubate in a thermoshaker at 60°C for 30 minutes. (Note: 60°C provides optimal kinetic energy to drive the SN2 substitution to completion without hydrolyzing the ester).

  • Quench the reaction by cooling the vial in an ice bath for 5 minutes.

  • Filter the mixture through a 0.22 µm PTFE syringe filter to remove precipitated sodium chloride salts prior to injection.

Step 3: LC-MS/MS Acquisition

  • Column: Superficially porous C18 column (100 mm × 2.1 mm, 2.7 µm) to ensure sharp peak shapes and rapid mass transfer.

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]+ of the CMB-DDTC derivative to its dominant product ion (resulting from the neutral loss of the dithiocarbamate moiety).

ICH Q2(R2) Method Validation

To demonstrate that this analytical procedure is "fit for its intended purpose," it was validated according to the revised [5], which emphasize a lifecycle and Quality-by-Design (QbD) approach.

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (No Matrix Interference) Start->Spec Lin Linearity & Range (R² > 0.99, 1-100 ppm) Start->Lin LOD LOD / LOQ (S/N > 3 and S/N > 10) Start->LOD Acc Accuracy (Spike Recovery 80-120%) Start->Acc Prec Precision (RSD < 5%) Start->Prec

Core parameters evaluated during the ICH Q2(R2) method validation lifecycle.

Validation Causality & Results:

  • Specificity: By monitoring specific MRM transitions unique to the CMB-DDTC derivative, the method completely bypasses UV-absorbing matrix interferences from the API.

  • Accuracy: Matrix effects (ion suppression/enhancement) were evaluated by spiking known concentrations of CMB into the API matrix. The high recovery rates prove the derivatization efficiency is unaffected by the API.

Table 2: ICH Q2(R2) Validation Results for CMB-DDTC LC-MS/MS

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo peaks in blank matrixPass
Linearity R² ≥ 0.99 (Range: 1-100 ppm)R² = 0.9994Pass
LOD / LOQ S/N ≥ 3 / S/N ≥ 10LOD: 0.05 ppm / LOQ: 0.15 ppmPass
Accuracy (Recovery) 80% - 120% at 3 concentration levels96.4% - 102.1%Pass
Precision (Repeatability) %RSD ≤ 5.0% (n=6 injections)%RSD = 1.8%Pass

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • "A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis." PubMed, nih.gov. Available at:[Link]

  • "Derivatization in Liquid Chromatography for Mass Spectrometric Detection." ResearchGate. Available at:[Link]

  • "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." PMC, nih.gov. Available at:[Link]

Sources

Comparative

Comprehensive NMR Characterization Guide: 2-Methylbutyryloxymethyl (MBOM) vs. Alternative Acyloxyalkyl Ester Prodrugs

Strategic Context in Prodrug Development Acyloxyalkyl esters are widely utilized in medicinal chemistry to mask polar functional groups—such as phosphates, phosphonates, and carboxylic acids—thereby enhancing the lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Prodrug Development

Acyloxyalkyl esters are widely utilized in medicinal chemistry to mask polar functional groups—such as phosphates, phosphonates, and carboxylic acids—thereby enhancing the lipophilicity, cellular permeability, and oral bioavailability of parent drugs 1. While traditional promoieties like Acetoxymethyl (AM) and Pivaloyloxymethyl (POM) esters are common, the 2-Methylbutyryloxymethyl (MBOM) group is increasingly selected for its intermediate steric profile.

Drug developers utilize the MBOM group to precisely modulate the rate of carboxylesterase-mediated hydrolysis in vivo. It provides greater plasma stability than the unhindered AM group, yet undergoes enzymatic cleavage more readily than the highly sterically hindered POM group 2. However, this structural advantage introduces significant complexity during Nuclear Magnetic Resonance (NMR) characterization.

Structural Mechanics: The Causality of NMR Complexity

As a Senior Application Scientist, I frequently observe misinterpretations of the oxymethyl spacer (-O-CH₂-O-) signals in prodrug NMR spectra. The splitting pattern of these protons is not arbitrary; it is entirely dictated by the stereochemical environment created by the acyl group and the parent drug.

  • Acetoxymethyl (AM) and Pivaloyloxymethyl (POM): Both the acetate and pivalate acyl groups are achiral. If attached to an achiral parent drug, the two protons of the oxymethyl spacer are enantiotopic. They reside in identical magnetic environments and appear as a sharp singlet in the ¹H NMR spectrum 3.

  • 2-Methylbutyryloxymethyl (MBOM): The MBOM group inherently possesses a chiral center at the C2 position of the butyryl chain.

    • Causality of the AB Quartet: Because of this adjacent chiral center, the two protons on the oxymethyl carbon become diastereotopic , even if the parent drug is completely achiral. They experience different magnetic shielding and couple with each other (geminal coupling,

      
       Hz), resolving into an AB quartet.
      
    • Diastereomeric Mixtures: If the parent drug also contains a chiral center (e.g., a chiral nucleotide analog), conjugating it with a racemic MBOM group yields a mixture of diastereomers. This causes a doubling of all promoiety signals, presenting two distinct AB quartets for the oxymethyl spacer and duplicated signals in the ¹³C NMR spectrum.

Comparative NMR Data Analysis

To facilitate accurate spectral assignment, the quantitative chemical shifts for the promoieties of AM, POM, and MBOM are summarized below. Data represents typical ranges observed in CDCl₃ at 400 MHz.

Prodrug MoietyChemical StructureOxymethyl ¹H NMR (ppm)Oxymethyl ¹³C NMR (ppm)Acyl Group ¹H NMR (ppm)
Acetoxymethyl (AM) -CH₂-O-CO-CH₃5.70 - 5.90 (s)82.0 - 84.02.10 (s, 3H)
Pivaloyloxymethyl (POM) -CH₂-O-CO-C(CH₃)₃5.60 - 5.85 (s)83.0 - 85.01.20 (s, 9H)
2-Methylbutyryloxymethyl (MBOM) -CH₂-O-CO-CH(CH₃)(CH₂CH₃)5.60 - 5.90 (AB q)83.0 - 86.02.4 (m, 1H), 1.5 (m, 2H), 1.1 (d, 3H), 0.9 (t, 3H)

*Note: AM and POM oxymethyl protons appear as singlets only if the parent drug is achiral 4. If the parent drug is chiral, they will also resolve into an AB quartet.

Self-Validating Experimental Protocol for MBOM Characterization

Because MBOM spectra are inherently complex, a linear 1D NMR approach is insufficient. The following step-by-step protocol utilizes 2D NMR to create a self-validating system, ensuring that signal doubling is correctly attributed to diastereomers rather than chemical impurities.

Step 1: Sample Preparation

  • Dissolve ~15 mg of the highly purified MBOM prodrug in 0.6 mL of deuterated solvent (e.g., CDCl₃).

  • Add Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to ensure chemical shift accuracy.

Step 2: 1D ¹H and ¹³C NMR Acquisition

  • Acquire a standard ¹H spectrum (minimum 400 MHz). Locate the oxymethyl protons in the 5.5–6.0 ppm region. Calculate the geminal coupling constant (

    
    ) of the AB quartet(s).
    
  • Acquire a proton-decoupled ¹³C spectrum. Identify the oxymethyl carbon (83–86 ppm) and the ester carbonyl carbon (~175 ppm). Note any signal doubling.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Map the ¹H signals to their directly attached ¹³C signals.

  • Validation: Both doublets of the oxymethyl AB quartet must correlate to the exact same ¹³C resonance. This self-validates that the splitting is due to diastereotopic protons on a single methylene group, proving structural integrity.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Analyze long-range (

    
    ) carbon-proton couplings.
    
  • Validation: The oxymethyl protons must show cross-peaks to both the MBOM ester carbonyl carbon and the heteroatom-bearing carbon/phosphorus of the parent drug. This confirms the prodrug linkage is intact and has not degraded into formaldehyde and the parent acid 5.

NMR Assignment Workflow

NMR_Workflow Start Acquire 1D 1H & 13C NMR CheckCH2 Analyze Oxymethyl Region (5.5 - 6.0 ppm) Start->CheckCH2 IsSinglet Signal Pattern? CheckCH2->IsSinglet AM_POM Singlet: AM or POM Prodrug IsSinglet->AM_POM Singlet MBOM_Achiral 1 AB Quartet: MBOM (Achiral Parent) IsSinglet->MBOM_Achiral 1 Quartet MBOM_Chiral 2 AB Quartets: MBOM (Chiral Parent) IsSinglet->MBOM_Chiral 2 Quartets HSQC Perform 2D HSQC (Confirm Diastereotopic CH2) MBOM_Achiral->HSQC MBOM_Chiral->HSQC HMBC Perform 2D HMBC (Verify Ester Linkages) HSQC->HMBC

Workflow for resolving and assigning diastereomeric NMR signals in acyloxyalkyl ester prodrugs.

References

1.[1] US6312662B1 - Prodrugs phosphorus-containing compounds. Source: Google Patents. 1 2.[2] Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. Source: ACS Publications.2 3.[3] Pivaloyloxymethyl hetacillin - US3679663A. Source: Google Patents. 3 4.[5] Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements. Source: ACS Publications. 5 5.[4] Synthesis and utility of fluorogenic acetoxymethyl ethers. Source: Raines Lab. 4

Sources

Validation

The Steric Shield: Optimizing Prodrug Shelf-Life via Alpha-Branching

Topic: Impact of Alpha-Branching on Prodrug Shelf-Life Stability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Stability-Lability Para...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Alpha-Branching on Prodrug Shelf-Life Stability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stability-Lability Paradox

In prodrug design, the "Stability-Lability Paradox" is the central engineering challenge. A prodrug must be chemically stable enough to survive 24 months on a shelf (resisting spontaneous hydrolysis by water) yet sufficiently labile to undergo rapid enzymatic cleavage in vivo (releasing the active parent drug).

This guide analyzes


-branching —the introduction of alkyl substituents at the carbon atom adjacent to the ester carbonyl—as a precision tool to manipulate this balance. By increasing steric bulk (

), researchers can exponentially increase shelf-life stability. However, this comes at the cost of enzymatic recognition. This guide compares unbranched,

-methyl, and

-isopropyl (valine-like) strategies to identify the optimal therapeutic window.
Mechanistic Deep Dive: The Taft-Ingold Hypothesis

To engineer stability, we must quantify steric hindrance. The hydrolysis of ester prodrugs proceeds via a tetrahedral intermediate. The rate-limiting step is the nucleophilic attack (by


 or 

) on the carbonyl carbon.

The Taft Equation quantifies this effect: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">


[1]
  • 
     : Relative rate compared to a methyl ester.
    
  • 
     (Steric Substituent Constant):  The critical parameter. As the 
    
    
    
    -substituent grows (H
    
    
    Methyl
    
    
    Isopropyl
    
    
    tert-Butyl),
    
    
    becomes increasingly negative, logarithmically reducing the hydrolysis rate.

Mechanism of Stabilization:


-branching creates a "conical shield" around the carbonyl carbon. This prevents the approach of the nucleophile (water) perpendicular to the carbonyl plane, thereby raising the activation energy (

) required to reach the transition state.
Visualizing the Steric Blockade

HydrolysisBlockade Prodrug Ester Prodrug (R-CO-O-Drug) TS Tetrahedral Intermediate Prodrug->TS Activation Energy (Ea) Water Nucleophile (H2O / OH-) Water->TS Hydrolysis Hydrolysis (Drug Release) TS->Hydrolysis Unbranched Unbranched (H) Low Barrier Unbranched->TS Fast Attack Branched α-Branched (iPr) High Steric Barrier Branched->TS Steric Shielding (Slows k_obs)

Caption: Alpha-branching raises the energetic barrier for the formation of the tetrahedral intermediate by physically blocking the nucleophile's trajectory.

Comparative Analysis: Unbranched vs. -Branched

The following data synthesizes kinetic studies comparing homologous series of ester prodrugs (e.g., Glycine vs. Alanine vs. Valine esters).

Table 1: Chemical Stability (Shelf-Life Proxy)

Data normalized to Acetate/Glycine esters (


).
FeatureUnbranched (Glycine/Acetate)

-Methyl
(Alanine/Propionate)

-Isopropyl
(Valine/Isobutyrate)
Structure



Taft Steric (

)

(Ref)


Relative


(Fastest)


Shelf-Life (

)
Poor (Days/Weeks in solution)Moderate (Months)Excellent (Years)
Activation Energy (

)

kcal/mol

kcal/mol

kcal/mol
Primary Risk Spontaneous hydrolysis during formulation/storage.Insufficient differentiation from unbranched.Enzymatic resistance (Bioavailability failure).
Table 2: Enzymatic Activation (Bioavailability)

Comparison of enzyme-mediated cleavage rates (Human Liver S9 / Plasma).

Prodrug ClassEnzyme Affinity (

)
Turnover Rate (

)
Clinical ExampleOutcome
Unbranched HighVery HighAcyclovir (Parent)Low oral bioavailability (15-20%).

-Methyl
ModerateHighExperimentalGood balance, but often insufficient shelf stability.

-Isopropyl
Optimal High (Specific) Valacyclovir 54% Bioavailability. Targeted by hPEPT1 and Valacyclovirase.

-tert-Butyl
LowNegligibleFailed Candidates"Steric Brick." Stable on shelf, but excreted intact in feces.

Key Insight: The success of Valacyclovir (Valine ester) over Acyclovir lies in the specific "Goldilocks" steric bulk of the


-isopropyl group. It provides enough steric hindrance to stabilize the ester chemically during storage (

at pH 4) but is specifically recognized by the hPEPT1 transporter and Valacyclovirase enzyme for rapid in vivo activation.
Experimental Protocols

To validate the impact of


-branching on your specific API, follow these self-validating protocols.
Protocol A: Accelerated Stability Testing (Arrhenius Determination)

Objective: Determine the Activation Energy (


) and predict shelf-life (

) at 25°C.
  • Preparation: Prepare 10 mM stock solutions of Unbranched,

    
    -Methyl, and 
    
    
    
    -Isopropyl prodrugs in DMSO.
  • Buffer System: Dilute to 100

    
    M in 50 mM Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 4.0).
    
  • Incubation: Aliquot samples into HPLC vials and incubate at three distinct temperatures: 40°C, 60°C, and 80°C .

  • Sampling: Inject samples every 2 hours (for 80°C) to every 24 hours (for 40°C) onto an RP-HPLC (C18 column).

  • Quantification: Monitor the disappearance of the prodrug peak (

    
    ) and appearance of the parent drug (
    
    
    
    ).
  • Calculation:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each temperature.
    • Self-Validation: The plot must be linear (

      
      ) for pseudo-first-order kinetics. If not, check for solubility issues.
      
    • Construct an Arrhenius Plot:

      
       vs. 
      
      
      
      .[2]
    • Slope =

      
      .[2]
      
    • Extrapolate to

      
       (298 K) to predict shelf-life.
      
Protocol B: Enzymatic Lability Screen

Objective: Ensure the steric shield does not prevent bioactivation.

  • Matrix: Thaw Human Plasma and Rat Liver S9 fractions.

  • Reaction: Spike prodrug (1

    
    M) into the matrix at 37°C.
    
  • Quenching: At

    
     min, remove 50 
    
    
    
    L aliquots and quench with 150
    
    
    L cold Acetonitrile (containing Internal Standard).
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Validation Criterion: The

    
    -branched prodrug must show a 
    
    
    
    minutes in liver S9 to ensure it does not act as a systemic metabolite.
Decision Framework for Prodrug Design

Use this logic flow to select the appropriate


-substituent.

DecisionTree Start Start: Parent Drug has Poor Bioavailability/Stability CheckStability Is Chemical Stability (Shelf-Life) the main issue? Start->CheckStability Unbranched Test Unbranched Ester (Acetate/Glycine) CheckStability->Unbranched ShelfLifeTest Does it survive Accelerated Stability? Unbranched->ShelfLifeTest Stable Use Unbranched (Simplest Synthesis) ShelfLifeTest->Stable Yes (>2 yrs) Unstable Increase Steric Bulk ShelfLifeTest->Unstable No (<6 mo) AlphaMethyl Try α-Methyl (Alanine/Propionate) Unstable->AlphaMethyl CheckBio Check Enzymatic Hydrolysis (S9/Plasma) AlphaMethyl->CheckBio GoodBio Candidate A: Balanced Profile CheckBio->GoodBio Fast Hydrolysis SlowBio Sterics too high? Switch to specific substrate CheckBio->SlowBio Slow Hydrolysis Valine Try α-Isopropyl (Valine) (Target PEPT1/Valacyclovirase) SlowBio->Valine Target Active Transport

Caption: Design logic for selecting ester promoieties based on stability vs. lability trade-offs.

References
  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link

  • Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry.
  • Yang, C. Y., et al. (2001). "Intestinal peptide transport systems and oral drug availability." Pharmaceutical Research. (Mechanisms of Valacyclovir uptake).
  • Liederer, B. M., & Borchardt, R. T. (2006). "Enzymes involved in the bioconversion of ester-based prodrugs." Journal of Pharmaceutical Sciences. Link

  • Simplício, A. L., et al. (2008). "Prodrugs for Amines." Molecules. (Discusses steric effects on amide/carbamate prodrug stability). Link

Sources

Safety & Regulatory Compliance

Safety

Chloromethyl 2-methylbutanoate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Chloromethyl 2-methylbutanoate In pharmaceutical research and drug development, chloromethyl esters such as chloromethyl 2-methylbutanoate (CAS 82504-44-7) are frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Chloromethyl 2-methylbutanoate

In pharmaceutical research and drug development, chloromethyl esters such as chloromethyl 2-methylbutanoate (CAS 82504-44-7) are frequently utilized as reactive intermediates. They are highly valued for synthesizing acyloxyalkyl prodrugs—a strategy often employed to improve the oral bioavailability of therapeutics, including experimental kinase inhibitors targeting neurological conditions like Parkinson's disease[1][2][3].

However, because chloromethyl 2-methylbutanoate is a reactive, halogenated alkylating agent, its handling and disposal require stringent operational controls. Improper disposal not only poses severe exposure risks to laboratory personnel but also violates environmental regulations regarding halogenated organic waste[4][5]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Chemical Profiling & Causality in Waste Management

Chloromethyl 2-methylbutanoate contains a labile carbon-chlorine bond adjacent to an ester oxygen, making it a potent electrophile. From a waste management perspective, the presence of the chlorine atom dictates the entire downstream lifecycle of the chemical.

When subjected to thermal destruction, halogenated organics generate corrosive hydrogen halide gases (e.g., HCl) and, under suboptimal combustion conditions, can form highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans. Therefore, the Environmental Protection Agency (EPA) and equivalent international bodies require that halogenated waste be strictly segregated and processed in specialized facilities—typically utilizing rotary kiln incineration equipped with high-efficiency caustic scrubbers to neutralize acidic emissions[6].

Table 1: Waste Segregation & Compatibility Matrix

Waste Category Examples Compatibility with Chloromethyl 2-methylbutanoate Operational Rationale
Halogenated Solvents Methylene chloride, Chloroform, Chloromethyl esters Highly Compatible Must be collected together. Requires specialized high-temperature incineration[4][6].
Non-Halogenated Solvents Acetone, Ethanol, Ethyl acetate, Hexanes Incompatible (Do Not Mix) Mixing contaminates the non-halogenated stream, forcing the entire volume to be treated as halogenated waste, doubling disposal costs[4][5].
Aqueous Waste Water, buffers, dilute acids/bases Incompatible Chloromethyl esters will slowly hydrolyze in water, potentially generating HCl gas and pressurizing sealed containers.

| Heavy Metals | Mercury, Lead, Silver | Incompatible | Heavy metals require entirely different stabilization and recovery processes[5]. |

Operational Workflow: Segregation and Disposal

The following step-by-step methodology outlines the standard operating procedure (SOP) for disposing of spent chloromethyl 2-methylbutanoate, its reaction byproducts, and associated halogenated solvents.

Step 1: Point-of-Generation Segregation
  • Establish a dedicated Satellite Accumulation Area (SAA) at or near the point of generation (e.g., within the fume hood where the synthesis occurs)[7].

  • Select a chemically compatible waste container. High-density polyethylene (HDPE) or PTFE-lined safety cans are required; avoid standard metal cans unless specifically rated for corrosive halogenated organics, as trace HCl from hydrolysis can degrade unlined metal[4].

Step 2: Waste Collection and Labeling
  • Immediately label the container with a standardized red hazardous waste tag. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list the specific chemical constituents (e.g., Chloromethyl 2-methylbutanoate, Dichloromethane)[4][5].

  • Transfer the waste into the container using a dedicated funnel.

  • Critical Causality Step: The container lid must remain tightly closed and sealed at all times except when actively adding waste[4][7]. This prevents the fugitive emission of volatile alkylating agents into the laboratory atmosphere and complies with RCRA regulations.

Step 3: Transfer and Final Disposition
  • Once the SAA container reaches its regulatory volume limit (typically 5 gallons for standard labs), transfer it to the central hazardous waste storage area[4].

  • Ensure the waste is handed over to a permitted hazardous waste transporter. The EPA strictly prohibits the disposal of any organic solvents down the municipal drain[4][5].

  • The permitted facility will bulk the halogenated waste into 55-gallon drums for final thermal destruction via rotary kiln incineration[4][6].

Process Visualization

The following diagram illustrates the logical flow of halogenated waste management, ensuring compliance and safety from generation to destruction.

G Gen Waste Generation: Chloromethyl 2-methylbutanoate Seg Waste Segregation: Isolate Halogenated Stream Gen->Seg Cont Collection: Compatible HDPE Container Seg->Cont Lab Labeling & Storage: Closed Lid, SAA Protocols Cont->Lab Trans Manifest & Transport: Permitted Hazmat Carrier Lab->Trans Disp Final Disposition: Rotary Kiln Incineration (Caustic Scrubbing) Trans->Disp

Workflow for the segregation, collection, and thermal destruction of halogenated organic waste.

Spill Response and Decontamination Principles

In the event of an accidental spill of chloromethyl 2-methylbutanoate outside of a controlled reaction vessel:

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure fume hood sashes are positioned to maximize exhaust capture.

  • PPE Verification: Responders must wear appropriate PPE, including splash goggles, a lab coat, and heavy-duty nitrile or butyl rubber gloves (standard thin nitrile provides insufficient breakthrough time for concentrated halogenated esters).

  • Containment: Do not use combustible materials like paper towels for bulk spills. Absorb the liquid using an inert, non-combustible absorbent material such as dry sand, earth, or commercial vermiculite.

  • Disposal of Spill Debris: Carefully sweep the saturated absorbent into a compatible, sealable container. This debris is now classified as solid halogenated hazardous waste and must be labeled and disposed of following the exact protocols outlined in Section 2.

Disclaimer: The procedures outlined above are intended for professional laboratory environments operating under the purview of institutional Environmental Health and Safety (EHS) oversight. Always consult your specific institutional EHS guidelines and the manufacturer's Safety Data Sheet (SDS) prior to handling reactive intermediates.

References

1.4 2.6 3. 5 4. 8 5. 7 6. 1 7.2 8.3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.